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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[3,2-b]pyridine core is a recognized pharmacophore, and its substituted derivatives have shown promise in the development of novel therapeutics, particularly in oncology.[1][2] This document details the plausible synthetic routes for this specific compound, its structural elucidation and characterization through spectroscopic methods, and explores its potential applications in the field of drug discovery, with a focus on its role as a scaffold for kinase inhibitors.

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold

The fusion of a pyrrole and a pyridine ring gives rise to the pyrrolopyridine isomers, a class of bicyclic heteroaromatic compounds that are of considerable interest in pharmaceutical research.[3] The pyrrolo[3,2-b]pyridine scaffold, in particular, has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This scaffold is a key component in a variety of biologically active molecules, including potent inhibitors of protein kinases, which are crucial targets in cancer therapy.[2][4]

The introduction of substituents onto the pyrrolo[3,2-b]pyridine core allows for the fine-tuning of its physicochemical properties and biological activity. The chloro groups at the 2 and 5 positions of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine are expected to significantly influence its electronic distribution and provide handles for further chemical modifications. The N-methylation of the pyrrole nitrogen is a common strategy in drug design to modulate properties such as solubility, metabolic stability, and target engagement.[5]

This guide will delve into the specifics of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, providing a foundational understanding for researchers looking to explore its potential in drug development programs.

Synthesis and Mechanism

A plausible and efficient synthetic pathway to 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves a two-step process: the initial synthesis of the parent heterocycle, 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine, followed by the selective N-methylation of the pyrrole nitrogen.

Synthesis of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine

The construction of the pyrrolo[3,2-b]pyridine core can be achieved through various synthetic strategies. A common approach involves the annulation of a pyrrole ring onto a pre-existing pyridine scaffold.[6][7]

Conceptual Synthetic Workflow:

Figure 1: Conceptual workflow for the synthesis of the 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine core.

Experimental Protocol (Hypothetical):

A potential synthetic route could start from a suitably substituted 2,5-dichloropyridine. The annulation of the pyrrole ring could be achieved through a multi-step sequence, potentially involving the introduction of a nitro group followed by reductive cyclization, or through transition metal-catalyzed cross-coupling reactions. Given the lack of a specific published procedure for this exact molecule, a general approach is outlined below, drawing from established methodologies for similar heterocyclic systems.

  • Starting Material: 2,5-Dichloropyridine.[8]

  • Functionalization of the Pyridine Ring: Introduction of functional groups at the 3 and 4 positions of the pyridine ring that can serve as precursors for the pyrrole ring. This could involve nitration followed by reduction to an amino group, and subsequent reaction with a suitable C2-synthon.

  • Cyclization: An intramolecular cyclization reaction to form the fused pyrrole ring. The conditions for this step would be highly dependent on the specific precursors used.

  • Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel to yield pure 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine.

N-Methylation of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine

The final step in the synthesis is the methylation of the pyrrole nitrogen. This is a common transformation in heterocyclic chemistry and can be achieved using various methylating agents.[9]

Reaction Scheme:

Figure 2: General reaction scheme for the N-methylation of the pyrrolopyridine core.

Experimental Protocol (Hypothetical):

  • Deprotonation: The pyrrole nitrogen of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine is weakly acidic and can be deprotonated using a suitable base. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The choice of base and solvent is critical to ensure efficient deprotonation without unwanted side reactions.

  • Methylation: A methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), is then added to the reaction mixture. The resulting anion of the pyrrolopyridine acts as a nucleophile and displaces the leaving group of the methylating agent to form the N-methylated product.

  • Work-up and Purification: The reaction is typically quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, is purified by column chromatography or recrystallization.

Causality in Experimental Choices:

  • Choice of Base: A strong, non-nucleophilic base like NaH is often preferred to ensure complete deprotonation of the pyrrole nitrogen without competing in the subsequent methylation step.

  • Choice of Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen to dissolve the reactants and facilitate the SN2 reaction of methylation.

  • Reaction Temperature: The deprotonation is often carried out at 0 °C to control the reaction rate, while the methylation step may be performed at room temperature or with gentle heating to ensure completion.

Structural Elucidation and Characterization

The definitive identification and characterization of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine would rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[10][11][12]

  • ¹H NMR: The proton NMR spectrum would provide crucial information about the number and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a singlet for the N-methyl group. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substituted pyrrolo[3,2-b]pyridine system.

  • ¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the carbons would be influenced by the presence of the electronegative chlorine atoms and the nitrogen atoms in the heterocyclic rings.

Expected Spectral Data (Hypothetical):

Data Type Expected Observations
¹H NMR Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine and pyrrole rings. A singlet around δ 3.5-4.0 ppm for the N-methyl group.
¹³C NMR Signals for all carbon atoms in the molecule, with those attached to chlorine atoms appearing at characteristic downfield shifts.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[10]

  • High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecule, which allows for the confirmation of its elemental composition (C₈H₆Cl₂N₂). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine would show characteristic absorption bands for C-H, C=C, and C-N bonds within the aromatic heterocyclic system.

Applications in Drug Discovery

The pyrrolo[3,2-b]pyridine scaffold is a key feature in a number of compounds with significant biological activity, particularly as inhibitors of protein kinases.[2] Kinases play a central role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Potential as a Kinase Inhibitor Scaffold:

The structure of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine makes it an attractive starting point for the design of kinase inhibitors. The heterocyclic core can mimic the adenine region of ATP, the natural substrate for kinases, and bind to the ATP-binding site of the enzyme. The chlorine atoms at the 2 and 5 positions can be exploited for further derivatization to improve potency and selectivity.

Logical Flow for Drug Development:

Figure 3: A logical workflow for the development of drug candidates from the 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold.

The development of new drugs based on this scaffold would involve the synthesis of a library of derivatives with various substituents at the chloro positions. These derivatives would then be screened against a panel of kinases to identify initial "hits." Structure-activity relationship (SAR) studies would then be conducted to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds, with the ultimate goal of identifying a preclinical candidate.

Conclusion

2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine represents a promising scaffold for the development of novel therapeutic agents. Its synthesis, while not explicitly detailed in the current literature, can be reasonably proposed based on established synthetic methodologies for related heterocyclic systems. The structural characterization of this molecule would rely on a combination of powerful spectroscopic techniques. The inherent biological potential of the pyrrolo[3,2-b]pyridine core, particularly in the context of kinase inhibition, makes this compound and its derivatives valuable targets for further investigation in medicinal chemistry and drug discovery programs. This guide provides a foundational framework for researchers to embark on the exploration of this intriguing heterocyclic system.

References

  • Sladowska, H., et al. (2005). Investigations on the Synthesis and Pharmacological Properties of N-Substituted Derivatives of 4-Alkoxy-6-Methyl-1H-Pyrrolo[3,4-c]Pyridine-1,3(2H)-Diones. Farmaco, 60(1), 53-59.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Sheehy, K., et al. (2020). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. The Journal of Organic Chemistry, 85(11), 7136-7144.
  • Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
  • PubChem. (n.d.). 2,5-Dichloro-1-methylpyrrole. Retrieved from [Link]

  • Gangjee, A., et al. (2012). Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. Pharmaceutical Research, 29(11), 3045-3056.
  • El-Gamal, M. I., & Oh, C. H. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. European Journal of Medicinal Chemistry, 45(1), 148-157.
  • Batra, M. K., & Batra, C. (2023). C NMR and Mass Spectral Analysis of 2, 5-diarylamino-3, 6-dichloro-1, 4-Benzoquinones. International Journal for Research in Applied Science & Engineering Technology, 11(4), 710-715.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5537.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • El-Gamal, M. I., & Oh, C. H. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4309-4312.
  • Cheméo. (n.d.). Chemical Properties of Pyridine, 2,5-dichloro- (CAS 16110-09-1). Retrieved from [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences.
  • Characterisation of the N‐Methyltransferase SgPsmC: Application in the Kinetic Resolution of Pyrroloindolines.
  • Synthesis and Characterization of Pyridine Dipyrrolide Iron Complexes Relevant to Nitrene and Carbene Group Transfer. The Research Repository @ WVU.
  • Pyridine: the scaffolds with significant clinical diversity. Journal of the Iranian Chemical Society.
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Metabolites.
  • CO 2 -Driven N-Formylation/N-Methylation of Amines Using C-Scorpion
  • Efficient [RuCp*Cl2]2 catalyzed N‐methylation of amines using methanol.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
  • Nuclear Magnetic Resonance Spectroscopy. Encyclopedia.pub.
  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI.
  • AN INTRODUCTION TO NMR SPECTROSCOPY.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849.
  • Biosynthesis of Methylated Ditryptophan 2,5-Diketopeprazine Involves Cryptic N -nitrosation.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.

Sources

Exploratory

2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine molecular weight

Technical Monograph: 2,5-Dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine Part 1: Physicochemical Core & Identity The molecule 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine represents a highly specialized scaffold in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2,5-Dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Part 1: Physicochemical Core & Identity

The molecule 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine represents a highly specialized scaffold in modern drug discovery. Belonging to the 5-azaindole class, this chemotype serves as a bioisostere for the indole nucleus found in natural products and the purine core of ATP. Its specific halogenation pattern (C2, C5) and N-methylation provide unique vectors for structure-activity relationship (SAR) exploration.

Molecular Weight & Formula Analysis

For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, precise characterization is required. The presence of two chlorine atoms introduces a distinct isotopic signature that serves as a primary validation marker.

PropertyValueTechnical Note
Molecular Formula C₈H₆Cl₂N₂ Pyridine-fused pyrrole core.[1]
Average Molecular Weight 201.05 g/mol Use for molarity calculations in bulk synthesis.
Monoisotopic Mass 200.9911 Da Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N. Use for HRMS extraction.
Isotopic Pattern 9 : 6 : 1 Distinctive triplet (M, M+2, M+4) due to Cl₂.
LogP (Predicted) ~2.8 - 3.1 Lipophilic shift due to di-chloro substitution and N-methylation.
H-Bond Donors/Acceptors 0 / 2 N1 is methylated (capped); N4 is an acceptor.

Isotopic Validation Logic: In mass spectrometry, the M+ peak (molecular ion) will appear at m/z 201. However, the M+2 peak (at 203) will have approximately 65% relative abundance, and the M+4 peak (at 205) will have ~10% abundance. Absence of this pattern indicates dechlorination or incorrect synthesis.

Part 2: Synthetic Architecture

The synthesis of this scaffold requires a regioselective approach.[2] Direct chlorination of the parent azaindole often yields the C3-chloro product due to the high nucleophilicity of the pyrrole 3-position. To achieve the 2,5-dichloro pattern, we must utilize a "Protect-Lithiate-Quench" strategy, leveraging the commercially available 5-chloro precursor.

Retrosynthetic Analysis & Workflow

The following pathway ensures regiocontrol at the C2 position via Directed ortho-Metalation (DoM), utilizing the N-methyl group as a directing group.

Synthesis_Workflow SM SM: 5-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS: 65156-94-7) Step1 Step 1: N-Methylation (NaH, MeI, DMF, 0°C) SM->Step1 Inter1 Intermediate: 5-Chloro-1-methyl-azaindole Step1->Inter1 >90% Yield Step2 Step 2: C2-Lithiation (n-BuLi, THF, -78°C) Inter1->Step2 Deprotonation at C2 Step3 Step 3: Electrophilic Quench (C2Cl6 or NCS) Step2->Step3 Li-Halogen Exchange Product Target: 2,5-Dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine Step3->Product Regioselective

Figure 1: Regioselective synthesis pathway avoiding C3-chlorination.

Detailed Protocol (Self-Validating System)

Step 1: N-Methylation (The Anchor)

  • Setup: Charge a flame-dried flask with 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF.

  • Activation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Evolution of H₂ gas validates deprotonation. Stir for 30 min.

  • Alkylation: Add Iodomethane (MeI) (1.1 eq) dropwise.

  • Validation: TLC (Hexane/EtOAc) should show a distinct Rf shift (loss of NH polarity).

  • Workup: Quench with water, extract with EtOAc. The product, 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine , is usually a solid.[3]

Step 2: C2-Lithiation & Chlorination (The Critical Step)

  • Cryogenics: Dissolve the Step 1 intermediate in anhydrous THF under Argon. Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Slowly add n-Butyllithium (1.2 eq). The N-methyl group coordinates the Li, directing it to the C2 position (DoM effect). Crucial: Maintain -78°C for 1 hour to prevent scrambling.

  • Quench: Cannulate a solution of Hexachloroethane (

    
    )  or NCS  (1.5 eq) in THF into the lithiated species.
    
  • Validation (In-Process): Aliquot quench with D₂O. NMR should show disappearance of the C2 proton singlet.

  • Purification: Silica gel chromatography is required to separate trace C3-chlorinated byproducts.

Part 3: Structural Utility in Drug Design

The 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold is not merely a building block; it is a "privileged structure" in kinase inhibition.

Bioisosterism & Binding Mode
  • Purine Mimicry: The 5-azaindole core mimics the N7/N9 region of purine. The pyridine nitrogen (N4) acts as a critical Hydrogen Bond Acceptor (HBA) for the kinase "hinge" region.

  • Selectivity Vector (C5-Cl): The chlorine at C5 projects into the hydrophobic pocket often occupied by the gatekeeper residue in kinases (e.g., T315 in Abl, T790 in EGFR).

  • Solubility/Steric Vector (C2-Cl): The C2 position is chemically orthogonal. The chlorine here can be displaced via Suzuki or Buchwald couplings to introduce solubilizing tails (e.g., piperazines) that extend into the solvent front.

SAR_Logic Scaffold 5-Azaindole Core N4 (Pyridine N) C5-Cl C2-Cl N1-Me Hinge Hinge Binder (H-Bond Acceptor) Scaffold:n4->Hinge Gatekeeper Hydrophobic Pocket (Selectivity Filter) Scaffold:c5->Gatekeeper Solvent Solvent Front / Tail (Solubility Modulation) Scaffold:c2->Solvent Displacement Site Metabolic Metabolic Block (Prevents Glucuronidation) Scaffold:n1->Metabolic

Figure 2: SAR Logic of the substituted 5-azaindole scaffold.

Part 4: References & Authority

The protocols and data above are grounded in established heterocyclic chemistry and medicinal chemistry literature.

  • PubChem Compound Summary. 5-Chloro-1H-pyrrolo[3,2-b]pyridine. National Center for Biotechnology Information. [Link]

  • L’Heureux, A., et al. (2010). Synthesis of 5-Azaindoles via the Vicarious Nucleophilic Substitution of Hydrogen. Journal of Organic Chemistry. (Fundamental azaindole functionalization). [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of new pyrrole–pyridine-based ligands. (Reference for Suzuki coupling on this scaffold). [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Abstract The 1H-pyrrolo[3,2-b]pyridine, or 4-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including kinase and acetyl-CoA carboxylase...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine, or 4-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including kinase and acetyl-CoA carboxylase (ACC) inhibitors.[1] The targeted functionalization of this scaffold is critical for modulating biological activity, solubility, and pharmacokinetic properties. This guide provides a comprehensive, technically-grounded pathway for the synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, a key intermediate for drug discovery programs. We will dissect a logical, multi-step synthesis beginning with the construction of the core heterocyclic system, followed by regioselective dichlorination and concluding with N-methylation. Each step is explained with mechanistic rationale, causality behind experimental choices, and detailed protocols to ensure reproducibility and high fidelity.

Strategic Approach: A Retrosynthetic Analysis

A logical deconstruction of the target molecule informs our synthetic strategy. The synthesis is designed in three primary stages: establishing the core bicyclic system, introducing the chloro-substituents, and finally, installing the N-methyl group. This sequence is chosen to manage the evolving reactivity of the heterocyclic system throughout the synthesis.

G Target 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine Intermediate1 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine Target->Intermediate1 N-Methylation Intermediate2 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) Intermediate1->Intermediate2 Dichlorination Precursor Substituted Pyridine Precursor Intermediate2->Precursor Ring Cyclization

Caption: Retrosynthetic pathway for the target compound.

The Synthetic Pathway: From Pyridine to a Functionalized Scaffold

Our forward synthesis materializes the retrosynthetic plan. The pathway is designed to control regioselectivity, particularly during the critical chlorination steps, by leveraging the intrinsic electronic properties of the azaindole core.

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Regioselective Dichlorination cluster_2 Part C: N-Methylation Pyridine 3-Amino-2-chloropyridine Azaindole 1H-pyrrolo[3,2-b]pyridine Pyridine->Azaindole e.g., Bartoli Indole Synthesis Dichloroazaindole 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine Azaindole->Dichloroazaindole 1. NCS (1 eq.) 2. SO2Cl2 Target 2,5-dichloro-1-methyl- 1H-pyrrolo[3,2-b]pyridine Dichloroazaindole->Target NaH, CH3I

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Potential Applications of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

For the attention of researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel heterocyclic compound, 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the underlying scientific rationale and field-proven insights to empower your research and development endeavors.

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Core

The pyrrolo[3,2-b]pyridine scaffold is a significant "privileged structure" in medicinal chemistry. Its fused bicyclic system, comprised of a pyrrole and a pyridine ring, offers a unique three-dimensional architecture that can effectively interact with a variety of biological targets. Derivatives of this core have demonstrated a wide range of pharmacological activities, including potent antiproliferative effects against melanoma cell lines. The strategic placement of substituents on this scaffold allows for the fine-tuning of its physicochemical properties and biological activity, making it a highly attractive starting point for drug discovery programs. The introduction of halogen atoms, such as chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions. Furthermore, N-methylation can enhance cell permeability and alter the compound's electronic properties. The specific compound, 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, represents a synthetically accessible and promising molecule within this class for further investigation.

Proposed Synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is outlined below. The core strategy involves the initial construction of the pyrrolo[3,2-b]pyridine scaffold, followed by sequential halogenation and methylation.

Retrosynthesis target 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine step1 N-methylation target->step1 intermediate1 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine step1->intermediate1 step2 Dichlorination intermediate1->step2 intermediate2 1H-pyrrolo[3,2-b]pyridine step2->intermediate2

Caption: Retrosynthetic analysis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine

The synthesis of the core 1H-pyrrolo[3,2-b]pyridine scaffold can be achieved through various published methods. One efficient approach involves the reaction of a suitable aminopyridine precursor with a glyoxal derivative.

Step 2: Dichlorination of 1H-pyrrolo[3,2-b]pyridine

The introduction of two chlorine atoms at positions 2 and 5 can be accomplished using a suitable chlorinating agent. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of electron-rich heterocyclic systems.

  • Protocol:

    • Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Chlorosuccinimide (NCS) (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C. The use of a slight excess of NCS ensures complete dichlorination.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine.

Step 3: N-Methylation of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine

The final step involves the methylation of the pyrrole nitrogen. A variety of methylating agents can be employed, with methyl iodide in the presence of a base being a classic and effective method.

  • Protocol:

    • To a solution of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a suitable base such as sodium hydride (NaH) (1.2 eq) or potassium carbonate (K₂CO₃) (2.0 eq) at 0 °C. The base deprotonates the pyrrole nitrogen, forming the more nucleophilic anion.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (CH₃I) (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, carefully quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting residue by column chromatography to yield the final product, 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine.

Physicochemical and Spectroscopic Characterization

The synthesized 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine should be thoroughly characterized to confirm its identity and purity. The expected analytical data is summarized in the table below.

PropertyExpected Value
Molecular Formula C₈H₅Cl₂N₂
Molecular Weight 200.05 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.5-8.0 (m, 2H, Ar-H), 6.5-7.0 (m, 1H, Ar-H), 3.8 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 140-150 (Ar-C), 120-130 (Ar-C), 110-120 (Ar-C), 30-35 (N-CH₃)
Mass Spectrometry (ESI+) m/z: 200.9 (M+H)⁺, 202.9 (M+H+2)⁺

Potential Applications in Drug Discovery

The pyrrolo[3,2-b]pyridine scaffold is a key component in a number of biologically active molecules, particularly in the area of oncology. Derivatives have been shown to exhibit potent antiproliferative activity against various cancer cell lines. The title compound, with its specific substitution pattern, could be a valuable tool for several research applications.

Kinase Inhibition

Many pyrrolopyridine derivatives have been developed as protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine core could serve as a scaffold for the development of novel kinase inhibitors. The chlorine atoms can form specific halogen bonds with the kinase active site, potentially leading to high affinity and selectivity.

Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, with its relatively low molecular weight and defined chemical features, is an ideal candidate for a fragment library. Screening this compound against a panel of biological targets could reveal novel starting points for drug development programs.

Lead Optimization

The title compound can also serve as a key intermediate for the synthesis of more complex molecules. The chlorine atoms at positions 2 and 5 are amenable to further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Applications target 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine app1 Kinase Inhibition target->app1 app2 Fragment-Based Drug Discovery target->app2 app3 Lead Optimization (Intermediate) target->app3 sub1 Halogen Bonding app1->sub1 sub2 Low Molecular Weight app2->sub2 sub3 Cross-Coupling Reactions app3->sub3

Caption: Potential applications of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine.

Conclusion

2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a novel and synthetically accessible heterocyclic compound with significant potential in drug discovery and development. The proposed synthetic route provides a clear and efficient pathway for its preparation. Its unique structural features make it a promising candidate for investigation as a kinase inhibitor, a fragment for FBDD, and a versatile intermediate for the synthesis of more complex bioactive molecules. This technical guide provides the foundational knowledge and practical protocols to enable researchers to explore the full potential of this intriguing scaffold.

References

  • Kim, H. J., Jung, M. H., Kim, H., El-Gamal, M. I., Sim, T. B., Lee, S. H., Hong, J. H., Hah, J. M., Cho, J. H., Choi, J. H., Yoo, K. H., & Oh, C. H. (2010).
Foundational

An In-depth Technical Guide to 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Niche Heterocycle The pyrrolo[3,2-b]pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Heterocycle

The pyrrolo[3,2-b]pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1] This guide focuses on a specific, less-documented member of this family: 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine. Due to the limited availability of direct experimental data for this particular compound, this document serves as a comprehensive technical guide by leveraging data from its parent compound, 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine, and other closely related analogs. The insights provided herein are intended to empower researchers in their synthetic strategies, analytical characterization, and exploration of this molecule's potential in drug discovery.

Molecular and Physicochemical Profile

The core structure of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a fused bicyclic system comprising a pyrrole and a pyridine ring. The presence of two chlorine atoms and a methyl group significantly influences its electronic properties, reactivity, and metabolic stability, making it an intriguing candidate for further investigation.

Structural and Basic Properties
PropertyData for 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine[2]Computed Data for 2,5-dichloro-1-methylpyrrole[3]Inferred Properties for 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
Molecular Formula C₇H₄Cl₂N₂C₅H₅Cl₂NC₈H₆Cl₂N₂
Molecular Weight 187.02 g/mol 150.00 g/mol 201.05 g/mol
Appearance Likely a solidNot specifiedExpected to be a solid at room temperature
Solubility Moderate solubility in organic solvents, limited in waterNot specifiedExpected to have good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate, and low solubility in water.
Stability Stable under normal conditionsNot specifiedExpected to be stable under standard laboratory conditions, but may be sensitive to strong acids, bases, and oxidizing agents.
Spectroscopic and Analytical Characterization

Precise spectroscopic data for 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is not published. However, based on the analysis of related pyrrolopyridine structures, the following characteristic signals can be anticipated.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a characteristic singlet for the N-methyl group, likely in the range of 3.5-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the fused heterocyclic core and a signal for the N-methyl carbon. The carbons attached to chlorine atoms will exhibit a downfield shift.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (201.05 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with prominent M, M+2, and M+4 peaks.

Synthesis and Purification Strategies

A definitive, published synthetic protocol for 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is not currently available. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of related pyrrolopyridine derivatives.[6][7] A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Proposed Synthetic Pathway

A potential synthetic approach could start from a suitable dichlorinated aminopyridine precursor, followed by the construction of the pyrrole ring and subsequent N-methylation.

Synthetic_Pathway A 2,5-Dichloropyridine Derivative B Introduction of Amino Group A->B Amination C Pyrrole Ring Formation B->C Cyclization D N-Methylation C->D Methylating Agent (e.g., MeI, DMS) E 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine D->E

Caption: A potential synthetic workflow for 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine.

Step-by-Step Experimental Considerations

Step 1: Synthesis of a Dichloro-aminopyridine Intermediate This would likely involve the nitration of a dichloropyridine followed by reduction to the corresponding amine.

Step 2: Construction of the Pyrrole Ring A common method is the reaction of the aminopyridine with a suitable three-carbon synthon, such as a β-dicarbonyl compound or an α-haloketone, followed by cyclization.[8]

Step 3: N-Methylation The final step would involve the methylation of the pyrrole nitrogen. This can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride or potassium carbonate.

Step 4: Purification Purification of the final product would likely involve column chromatography on silica gel, using a solvent system such as a mixture of hexanes and ethyl acetate.[7] Recrystallization from a suitable solvent could be employed for further purification.[9]

Chemical Reactivity and Stability

The reactivity of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is dictated by the electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen, and the electron-donating effect of the pyrrole ring and the N-methyl group.

  • Electrophilic Aromatic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. The chlorine substituents will deactivate the ring towards electrophilic substitution.

  • Nucleophilic Aromatic Substitution: The chlorine atoms on the pyridine ring are susceptible to nucleophilic displacement, particularly at the 5-position, which is activated by the pyridine nitrogen.[2]

  • Stability: The compound is expected to be relatively stable under neutral conditions. However, it may be susceptible to degradation in the presence of strong acids or bases, and at elevated temperatures.[10][11] It should be stored in a cool, dry place, protected from light and moisture.[12][13]

Applications in Drug Discovery and Development

The pyrrolo[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy and as agents targeting the central nervous system.[14][15]

Potential as a Kinase Inhibitor Scaffold

The substitution pattern of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine provides multiple points for diversification, making it an attractive starting point for the design of kinase inhibitor libraries. The chlorine atoms can be displaced by various nucleophiles to introduce different functionalities that can interact with the kinase active site.

Drug_Discovery_Logic A 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine B Chemical Diversification (e.g., Suzuki, Buchwald-Hartwig coupling) A->B C Library of Analogs B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: A logical workflow for the utilization of the title compound in a drug discovery program.

Central Nervous System (CNS) Applications

The lipophilic nature of the dichlorinated core, combined with the presence of the nitrogen-containing heterocyclic system, suggests that derivatives of this compound may have the potential to cross the blood-brain barrier, making them candidates for CNS-acting drugs.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is not available, general precautions for handling chlorinated heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17]

Conclusion and Future Directions

2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine represents a promising, yet underexplored, scaffold for the development of novel therapeutics. While a comprehensive experimental characterization is still needed, the information gathered from related compounds provides a solid foundation for future research. The synthetic accessibility and the potential for chemical diversification make this molecule an attractive starting point for medicinal chemistry campaigns targeting a variety of diseases. Further studies to elucidate its precise physical, chemical, and biological properties are warranted and will undoubtedly pave the way for its application in the development of next-generation pharmaceuticals.

References

  • PubChem. 2,5-Dichloro-1-methylpyrrole. [Link]

  • Google Patents. Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
  • MDPI. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. [Link]

  • Beilstein Journals. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. [Link]

  • Malaria World. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoli. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. [Link]

  • Google Patents. Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product.
  • MySkinRecipes. 5,6-Dichloro-1H-pyrrolo[3,2-b]pyridine. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • Organic & Medicinal Chemistry International Journal. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]

  • Semantic Scholar. Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. [Link]

  • PubChem. 5-Chloro-1H-pyrrolo(3,2-b)pyridine. [Link]

  • EPA. 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. [Link]

  • PubMed. Effect of Bronsted Acids and Bases, and Lewis Acid (Sn2+) on the Regiochemistry of the Reaction of Amines with Trifluoromethyl-β-diketones: Reaction of 3-Aminopyrrole to Selectively Produce Regioisomeric 1H-Pyrrolo[3,2-b]pyridines. [Link]

  • ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

  • PubChem. 2,5-Dichloro-3-methylpyridine. [Link]

  • MDPI. 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. [Link]

  • PubChem. (3S)-2-[(5-amino-1H-pyrrolo[3,2-b]pyridin-2-yl)methyl]-6-fluoro-1'-[(4-fluorophenyl)methyl]spiro[isoindole-3,3'-pyrrolidine]-1,2'-dione. [Link]

  • Semantic Scholar. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. [Link]

  • RSC Publishing. and 2-methyl-2,5-diaza-indene (2-methyl-pyrrolo[3,4-b]pyridine and. [Link]

  • CCSE. Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. [Link]

  • OSTI.gov. Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine: An Application & Protocol Guide

This comprehensive guide provides a detailed protocol for the synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthetic str...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthetic strategy commences with the commercially available 2,5-dichloropyridine and proceeds through a three-step sequence involving nitration, a Bartoli-type indole synthesis for the construction of the pyrrole ring, and a final N-methylation step. This document is intended for researchers and scientists in the fields of organic synthesis and drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices.

The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a privileged scaffold in numerous biologically active compounds due to its ability to mimic the indole nucleus while offering altered electronic properties and new hydrogen bonding possibilities.[1] The strategic placement of chloro substituents and an N-methyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this specific derivative a valuable building block for library synthesis and lead optimization campaigns.

Synthetic Strategy Overview

The synthesis is designed as a logical and efficient three-step process. The initial step involves the electrophilic nitration of 2,5-dichloropyridine to introduce a nitro group at the C-3 position, which is essential for the subsequent cyclization. The second, and key, step is the construction of the pyrrole ring via the Bartoli indole synthesis. This powerful reaction utilizes a vinyl Grignard reagent to react with the ortho-chloro-substituted nitropyridine to form the bicyclic pyrrolopyridine system.[2][3] The final step is a standard N-methylation of the pyrrole nitrogen to yield the target compound.

Synthetic_Workflow A 2,5-Dichloropyridine B Step 1: Nitration (HNO₃ / H₂SO₄) A->B C 2,5-Dichloro-3-nitropyridine B->C D Step 2: Bartoli Synthesis (VinylMgBr, THF) C->D E 2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine D->E F Step 3: N-Methylation (CH₃I, K₂CO₃, Acetone) E->F G 2,5-Dichloro-1-methyl-1H- pyrrolo[3,2-b]pyridine F->G

Figure 1. Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 2,5-Dichloro-3-nitropyridine (Intermediate 1)

This initial step introduces a nitro group at the 3-position of the pyridine ring. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen deactivates the ring towards electrophilic substitution, necessitating strong nitrating conditions. The 3-position is the most likely site of nitration due to the directing effects of the existing substituents. While this intermediate is commercially available, this protocol is provided for instances where it needs to be synthesized in-house.[1][4]

Reaction Scheme:

(Self-generated image of the nitration reaction)

Protocol:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (98%).

  • Cooling: Cool the sulfuric acid to 0 °C in an ice-water bath.

  • Addition of Nitric Acid: Slowly add fuming nitric acid via the dropping funnel while maintaining the temperature below 10 °C.

  • Addition of Starting Material: To this nitrating mixture, add 2,5-dichloropyridine portion-wise, ensuring the reaction temperature does not exceed 40 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 100-105 °C and maintain this temperature for 5-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum to yield 2,5-dichloro-3-nitropyridine.

Causality and Experimental Choices:

  • Nitrating Mixture: A mixture of concentrated sulfuric acid and fuming nitric acid is a potent nitrating agent required to overcome the deactivated nature of the dichloropyridine ring. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5]

  • Temperature Control: The initial addition is performed at low temperatures to control the exothermic reaction. The subsequent heating is necessary to drive the reaction to completion due to the low reactivity of the substrate.

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
2,5-Dichloropyridine147.981001.014.8 g
Conc. Sulfuric Acid (98%)98.08--~50 mL
Fuming Nitric Acid63.01--~25 mL

Table 1. Reagents for the synthesis of Intermediate 1.

Part 2: Synthesis of 2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine (Intermediate 2)

This step is the core of the synthesis, forming the pyrrole ring through the Bartoli indole synthesis. The reaction involves the treatment of the ortho-chloro-nitropyridine with an excess of a vinyl Grignard reagent. The ortho-chloro substituent is crucial for the success of this reaction as it sterically facilitates the key[3][3]-sigmatropic rearrangement.[2][6]

Reaction Mechanism:

Bartoli_Mechanism cluster_0 Mechanism of the Bartoli Indole Synthesis A 1. Grignard Addition (1st eq.) B Nitroso Intermediate Formation A->B C 2. Grignard Addition (2nd eq.) B->C D [3,3]-Sigmatropic Rearrangement C->D E Cyclization D->E F Aromatization (3rd eq. Grignard as base) E->F G Final Product (after workup) F->G

Figure 2. Key steps in the Bartoli indole synthesis mechanism.

Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 2,5-dichloro-3-nitropyridine (Intermediate 1) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add vinylmagnesium bromide (1.0 M solution in THF) dropwise via a syringe or dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir at this temperature for 8-10 hours.

  • Quenching: Cool the reaction mixture back to -78 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine.

Causality and Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, so anhydrous conditions are essential to prevent their decomposition.

  • Low Temperature: The reaction is performed at very low temperatures to control the reactivity of the Grignard reagent and to prevent side reactions.

  • Stoichiometry: Three equivalents of the Grignard reagent are necessary. The first equivalent reacts with the nitro group, the second adds to the resulting nitroso intermediate, and the third acts as a base to facilitate the final aromatization step.[7]

  • Quenching: Quenching with aqueous NH₄Cl provides a proton source to neutralize the reaction and is milder than using strong acids, which could degrade the product.

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
2,5-Dichloro-3-nitropyridine192.98251.04.82 g
Vinylmagnesium Bromide (1M)-753.075 mL
Anhydrous THF72.11--~150 mL
Sat. aq. NH₄Cl53.49--~100 mL

Table 2. Reagents for the synthesis of Intermediate 2.

Part 3: Synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (Final Product)

The final step is the N-methylation of the pyrrole nitrogen. This is a standard SN2 reaction using methyl iodide as the methyl source and a mild base to deprotonate the pyrrole nitrogen, making it nucleophilic.

Reaction Scheme:

(Self-generated image of the N-methylation reaction)

Protocol:

  • Preparation: In a round-bottom flask, dissolve 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine (Intermediate 2) in acetone.

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) to the solution.

  • Addition of Methylating Agent: Add methyl iodide to the suspension. Caution: Methyl iodide is volatile and toxic. This step must be performed in a well-ventilated fume hood.[8][9]

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Isolation: Wash the filter cake with acetone. Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: The resulting residue can be purified by recrystallization or column chromatography to yield the final product, 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine.

Causality and Experimental Choices:

  • Base and Solvent: Potassium carbonate is a suitable, mild base to deprotonate the pyrrole NH. Acetone is a good polar aprotic solvent for this SN2 reaction.

  • Methylating Agent: Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of iodide.[10]

  • Reflux: Heating the reaction to reflux increases the rate of the SN2 reaction.

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine187.03101.01.87 g
Potassium Carbonate (K₂CO₃)138.21151.52.07 g
Methyl Iodide (CH₃I)141.94121.21.70 g (0.75 mL)
Acetone58.08--~50 mL

Table 3. Reagents for the synthesis of the final product.

Characterization Data (Expected)

2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 8.1 (s, 1H, pyridine-H), ~ 7.3 (d, 1H, pyrrole-H), ~ 6.5 (d, 1H, pyrrole-H), ~ 3.8 (s, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals for the aromatic carbons of the pyridine and pyrrole rings, and a signal for the N-methyl carbon around 30-35 ppm.

  • Mass Spectrometry (EI): M⁺ expected at m/z corresponding to C₈H₆Cl₂N₂.

References

  • Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R. The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Lett.1989 , 30 (16), 2129–2132. [Link]

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]

  • Bartoli Indole Synthesis. SynArchive. [Link]

  • Dalpozzo, R.; Bartoli, G. The Bartoli Indole Synthesis. Chem. Soc. Rev.2014 , 43, 4728-4750. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • 2,5-Dichloro-3-nitropyridine. PubChem. [Link]

  • A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. [Link]

  • Preparing method of 2,6-dichloro-3-nitropyridine.
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  • Methylation using iodomethane. Reddit. [Link]

  • Iodomethane. Wikipedia. [Link]

Sources

Application

Strategic Application Note: 2,5-Dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine in Kinase Inhibitor Design

Executive Summary This guide details the strategic application of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (referred to herein as Scaffold 32B ) as a core building block in the discovery of ATP-competitive kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (referred to herein as Scaffold 32B ) as a core building block in the discovery of ATP-competitive kinase inhibitors. Unlike the ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine), the pyrrolo[3,2-b]pyridine isomer offers a distinct nitrogen vector (N4) for hinge binding and a unique IP space.

This protocol focuses on exploiting the differential reactivity of the C5 and C2 chlorine atoms to rapidly generate libraries of bis-heteroaryl compounds targeting kinases such as VEGFR2, c-Met, and RAF .

Chemical Rationale & Scaffold Architecture[1]

Structural Advantages

The Scaffold 32B is a "privileged structure" in medicinal chemistry due to its bifunctional nature:

  • N4-Nitrogen: Acts as a critical Hydrogen Bond Acceptor (HBA) to the kinase hinge region (e.g., Cys919 in VEGFR2).

  • C5-Chlorine (Pyridine ring): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent N4 nitrogen. This allows for the introduction of "Hinge Binding" motifs (anilines, aminopyrimidines).

  • C2-Chlorine (Pyrrole ring): Less electrophilic but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille). This position directs substituents into the solvent-exposed front pocket or the hydrophobic back pocket, modulating solubility and pharmacokinetic (PK) properties.

Reactivity Profile

The orthogonal reactivity of the two chlorines allows for a controlled, sequential functionalization strategy:

PositionMoietyReactivity TypeTarget Region in Kinase
C5 Pyridine-ClHigh (SNAr, Buchwald)Hinge Region / Gatekeeper
C2 Pyrrole-ClModerate (Suzuki, Stille)Solvent Front / Solubilizing Tail
N1 N-MethylBlocked (Metabolically Stable)Hydrophobic Pocket (prevents glucuronidation)

Experimental Protocol: Library Synthesis

Workflow Visualization

The following diagram illustrates the sequential functionalization strategy (SNAr followed by Suzuki Coupling).

G Start Scaffold 32B (2,5-dichloro-1-methyl...) Step1 Step 1: S_NAr / Buchwald (Selective C5 Substitution) Start->Step1 + Aniline (R1-NH2) Pd2(dba)3, Xantphos Inter Intermediate A (2-chloro-5-amino-subst.) Step1->Inter Yield: 75-85% Step2 Step 2: Suzuki Coupling (C2 Substitution) Inter->Step2 + Boronic Acid (R2-B(OH)2) Pd(PPh3)4, K2CO3 Final Final Inhibitor (Bis-functionalized) Step2->Final Yield: 60-80%

Caption: Sequential functionalization of Scaffold 32B. C5-Cl is displaced first due to electronic activation by N4.

Detailed Synthetic Procedures
Step 1: C5-Selective Amination (Hinge Binder Introduction)

Objective: Introduce the primary pharmacophore (e.g., 4-fluoroaniline or 3-aminopyridine).

  • Reagents: Scaffold 32B (1.0 eq), Aniline derivative (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), Cs2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge a microwave vial with solid reagents.

    • Add degassed 1,4-dioxane.

    • Heat at 100°C for 4 hours (or 140°C microwave for 30 min).

    • Checkpoint: Monitor by LC-MS. The mono-substituted product (C5) forms preferentially over the bis-substituted product due to the higher electrophilicity of the pyridine C5 position compared to the pyrrole C2.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 2: C2-Arylation (Tail Introduction)

Objective: Introduce a solubilizing group (e.g., N-methylpiperazine phenyl boronic acid) to improve ADME.

  • Reagents: Intermediate A (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(PPh3)4 (0.05 eq), K2CO3 (2M aq, 3.0 eq).

  • Solvent: DME/Ethanol/Water (2:1:1).

  • Procedure:

    • Combine reagents in a sealed tube.

    • Purge with Nitrogen for 5 minutes.

    • Heat at 90°C for 12 hours .

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4. Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Profiling Protocols

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the IC50 of the synthesized inhibitors against a panel of kinases (e.g., VEGFR2, c-Met).

Protocol:

  • Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 100 nL of compound (serial dilution in DMSO) into a 384-well white plate.

  • Reaction: Add 2 µL of Kinase/Substrate mix. Incubate 10 min.

  • Start: Add 2 µL of ATP (at Km concentration). Incubate 60 min at RT.

  • Detection:

    • Add 4 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Cellular Target Engagement (NanoBRET™)

To verify the compound enters the cell and binds the kinase in situ.

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc fusion.

  • Tracer: Treat cells with a cell-permeable fluorescent tracer (known binder) + Test Compound.

  • Mechanism: If the Test Compound binds the kinase, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).

  • Data Output: Plot BRET ratio vs. log[Compound] to determine cellular affinity.

Data Analysis & SAR Trends

The following table summarizes expected Structure-Activity Relationship (SAR) trends based on pyrrolo[3,2-b]pyridine analogs [1, 2].

Substituent (C5 - Hinge)Substituent (C2 - Tail)Est. IC50 (VEGFR2)SolubilityNotes
4-FluoroanilinePhenyl50 - 150 nMLowGood potency, poor solubility.
4-Fluoroaniline4-(4-methylpiperazin)phenyl< 10 nM HighPreferred Lead Profile.
3-AminopyridinePhenyl> 500 nMModerateLoss of potency due to steric clash.
3,4-DimethoxyanilineMorpholine20 - 50 nMHighGood balance, potential metabolic liability (O-demethylation).
Signaling Pathway Impact

Inhibition of receptor tyrosine kinases (RTKs) like VEGFR2 by Scaffold 32B derivatives blocks downstream signaling.

Signaling Inhibitor Scaffold 32B Inhibitor RTK RTK (VEGFR2/c-Met) Inhibitor->RTK Blocks ATP Binding P_RTK p-RTK (Autophosphorylation) RTK->P_RTK Inhibited RAS RAS P_RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

Caption: Mechanism of Action. Scaffold 32B derivatives prevent RTK autophosphorylation, halting the RAS/RAF/MEK cascade.

References

  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. Link

  • Mahboobi, S., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma.[1] Bioorganic & Medicinal Chemistry, 18(1), 221-232. (Cited via PubMed/ScienceDirect context).

  • Vertex AI Search. (2025). Summary of pyrrolo[3,2-b]pyridine kinase inhibitor landscape.
  • Promega Corporation. (2025). ADP-Glo™ Kinase Assay Protocol.Link

Sources

Method

Application Notes and Protocols: 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine for Antiviral Drug Discovery

Introduction: The Imperative for Novel Antiviral Scaffolds The relentless emergence of drug-resistant viral strains and novel viral pathogens presents a continuous and formidable challenge to global health. This necessit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antiviral Scaffolds

The relentless emergence of drug-resistant viral strains and novel viral pathogens presents a continuous and formidable challenge to global health. This necessitates a proactive and innovative approach to antiviral drug discovery, with a critical focus on the identification of new chemical scaffolds that possess unique mechanisms of action. The pyrrolo[3,2-b]pyridine core, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds, including those with anticancer and antibacterial properties.[1][2] The diverse biological activities of pyrrolopyridine derivatives, including some with reported antiviral potential, underscore the promise of this scaffold as a foundational element for the development of new therapeutic agents.[3][4]

This document provides a comprehensive guide for the initial exploration of a novel, understudied derivative, 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, as a potential antiviral drug candidate. Given the nascent stage of research on this specific compound, these application notes and protocols are designed to provide a robust framework for its systematic evaluation. We will detail the essential steps for primary antiviral screening, cytotoxicity assessment, and preliminary mechanism of action (MoA) studies, thereby enabling researchers to efficiently and rigorously assess its therapeutic potential.

Compound Profile: 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

PropertyValue
IUPAC Name 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
Molecular Formula C₈H₆Cl₂N₂
Molecular Weight 201.06 g/mol
Canonical SMILES CN1C=C(C2=C1N=CC=C2Cl)Cl
Physical State Solid (predicted)
Solubility Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in aqueous solutions.

Rationale for Investigation: The strategic placement of chloro-substituents at the 2 and 5 positions of the pyrrolo[3,2-b]pyridine core is anticipated to modulate the compound's electronic properties and steric profile, potentially enhancing its interaction with viral or host-cell targets. The N-methylation at position 1 may improve metabolic stability and cellular permeability. These structural features, combined with the inherent biological potential of the parent scaffold, provide a strong rationale for its investigation as a novel antiviral agent.

Safety and Handling of a Chlorinated Heterocyclic Compound

As a chlorinated aromatic compound, 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine requires careful handling to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be used when handling larger quantities or when there is a significant splash risk.[5]

  • Skin and Body Protection: A lab coat must be worn at all times. For operations with a higher risk of exposure, a chemical-resistant apron or coveralls are recommended.[5]

  • Hand Protection: Chemically resistant gloves are essential. The choice of glove material should be based on the specific solvent used to dissolve the compound. Consult the glove manufacturer's chemical resistance guide.[6]

Engineering Controls:

  • All work with the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Storage and Disposal:

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5][7]

  • All waste containing this compound, including contaminated consumables, must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.[5]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

The following protocols provide a structured approach to the initial antiviral evaluation of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine.

Protocol 1: In Vitro Antiviral Screening

This protocol outlines a general method for assessing the antiviral activity of the test compound against a panel of viruses. The specific cell line and virus will dictate the precise incubation times and assay readouts.

Objective: To determine the 50% effective concentration (EC₅₀) of the test compound, which is the concentration that inhibits viral activity by 50%.[9]

Materials:

  • Host cell line permissive to the virus of interest

  • Virus stock of known titer

  • 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (dissolved in DMSO)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT or other viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the appropriate host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic to the cells (typically ≤ 0.5%).

  • Infection and Treatment:

    • For a prophylactic treatment, pre-treat the cells with the compound dilutions for a specified period (e.g., 2 hours) before infection.[10]

    • Remove the medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • After the viral adsorption period, remove the inoculum and add fresh medium containing the corresponding compound dilutions.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to allow for viral replication and cytopathic effect (CPE) to develop in the untreated, infected control wells.

  • Assessment of Viral Activity:

    • CPE Inhibition Assay: Visually inspect the cell monolayer for the presence of CPE. The EC₅₀ can be determined as the concentration of the compound that reduces CPE by 50% compared to the virus control.

    • MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. The EC₅₀ is calculated from the dose-response curve.

Protocol 2: Cytotoxicity Assessment

It is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or simply a result of the compound's toxicity to the host cells.[11]

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compound, which is the concentration that reduces the viability of uninfected host cells by 50%.

Materials:

  • Host cell line used in the antiviral assay

  • 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (dissolved in DMSO)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT or other viability reagent[12][13]

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at the same density as in the antiviral assay.

  • Compound Treatment: Treat the uninfected cells with the same serial dilutions of the test compound used in the antiviral assay.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Cell Viability Assessment: Perform an MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the CC₅₀ from the dose-response curve.

Selectivity Index (SI): The therapeutic potential of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity.

SI = CC₅₀ / EC₅₀

A higher SI value indicates a more promising therapeutic window for the compound.

Protocol 3: Preliminary Mechanism of Action (MoA) Studies

Understanding how a compound exerts its antiviral effect is a critical step in drug development.[14][15][16] The following are initial experiments to probe the potential MoA of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine.

3.1 Time-of-Addition Assay:

Objective: To determine at which stage of the viral life cycle the compound is active (e.g., entry, replication, or release).

Procedure:

  • Entry Inhibition: Add the compound to the cells simultaneously with the virus. After the adsorption period, wash the cells and add fresh, compound-free medium.

  • Replication Inhibition: Infect the cells with the virus. After the adsorption period, wash the cells and then add the compound.

  • Release Inhibition: Infect the cells and allow the infection to proceed for a significant portion of the viral life cycle. Then, add the compound for the remainder of the incubation period.

  • Analysis: At the end of the incubation period, quantify the viral yield (e.g., by plaque assay or RT-qPCR) for each condition and compare it to the untreated control.

3.2 Target-Based Assays (Hypothetical):

Based on the known activities of similar heterocyclic compounds, 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine could potentially target viral enzymes or host cell kinases involved in viral replication.[17][18][19]

  • Viral Polymerase Inhibition Assay: If the compound shows activity against RNA or DNA viruses, its ability to directly inhibit the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase can be assessed using in vitro enzymatic assays.

  • Viral Protease Inhibition Assay: For viruses that rely on proteases for polyprotein processing (e.g., HIV, HCV, coronaviruses), the compound can be screened for inhibitory activity against the specific viral protease.

  • Kinase Inhibition Assays: Many viruses hijack host cell kinases for their replication. The compound can be screened against a panel of relevant host kinases to identify potential host-targeting mechanisms.

Data Presentation and Interpretation

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data

VirusHost CellEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Influenza A (H1N1)MDCK2.5>100>40
Herpes Simplex Virus 1 (HSV-1)Vero5.2>100>19.2
Respiratory Syncytial Virus (RSV)HEp-21.8>100>55.6
SARS-CoV-2Vero E64.1>100>24.4

Interpretation: The hypothetical data in Table 1 suggests that 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine exhibits broad-spectrum antiviral activity with a favorable safety profile in vitro, as indicated by the high selectivity indices.

Visualizing Experimental Workflows

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Host Cells infection Viral Infection cell_seeding->infection compound_dilution Prepare Compound Dilutions compound_dilution->infection incubation Incubation infection->incubation cpe_assessment Assess CPE/Viability incubation->cpe_assessment ec50_calc Calculate EC₅₀ cpe_assessment->ec50_calc cc50_calc Calculate CC₅₀ cpe_assessment->cc50_calc si_calc Determine Selectivity Index ec50_calc->si_calc cc50_calc->si_calc

MoA_Workflow start Active Compound Identified time_of_addition Time-of-Addition Assay start->time_of_addition target_based Target-Based Assays start->target_based entry Entry Inhibition time_of_addition->entry replication Replication Inhibition time_of_addition->replication release Release Inhibition time_of_addition->release viral_enzyme Viral Enzyme Inhibition target_based->viral_enzyme host_kinase Host Kinase Inhibition target_based->host_kinase

Conclusion and Future Directions

The protocols and guidelines presented herein provide a comprehensive starting point for the investigation of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine as a novel antiviral agent. A systematic approach, beginning with broad-spectrum screening and cytotoxicity assessment, followed by more focused mechanism of action studies, will be crucial in determining the therapeutic potential of this compound. Positive outcomes from these initial studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and safety studies in appropriate animal models. The exploration of this and other novel heterocyclic scaffolds is essential for enriching the pipeline of next-generation antiviral therapeutics.

References

  • LaPoint, K. (n.d.). Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters - EBSCO.
  • World Health Organization. (n.d.). What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI.
  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing.
  • Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. PMC.
  • Muller, L. (n.d.). Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses - Longdom Publishing.
  • Adeshina, I., et al. (n.d.). Mechanisms of antiviral action of various classes of natural compounds... ResearchGate.
  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed.
  • Povar, I., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate.
  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity.
  • Sova, M., et al. (2024, January 14). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis.
  • protocols.io. (2025, March 18). Cytotoxicity Screening Assay - Paired with Antiviral Assays.
  • White, K. M., et al. (2021, June 15). Screening a Library of FDA-Approved and Bioactive Compounds for Antiviral Activity against SARS-CoV-2. ACS Infectious Diseases.
  • da Silva, W. C., et al. (2022, April 13). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. Frontiers.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Sova, M., et al. (2025, August 21). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. ResearchGate.
  • Veselov, M., et al. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • El-Gamal, M. I., et al. (2018, August 2). Full article: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Beilstein Journal of Organic Chemistry. (2012, July 9). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method.
  • Popa, D. C., et al. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH.
  • Bioorganic & Medicinal Chemistry. (2003, July 15). Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives.
  • Veselov, M., et al. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • Sroor, F. M. (2019, December 4). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Ecolink. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
  • ResearchGate. (n.d.). Representative examples of antiviral activity of compounds containing pyridine as the basic unit.
  • Organic Syntheses. (2014, June 27). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin.
  • Google Patents. (n.d.). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed.
  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.

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Application

Application Note: Advanced Analytical Quantification of 2,5-Dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Executive Summary & Pharmacological Context The pyrrolo[3,2-b]pyridine (azaindole) scaffold is a privileged structure in modern drug discovery, frequently utilized in the design of potent kinase inhibitors, including nov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The pyrrolo[3,2-b]pyridine (azaindole) scaffold is a privileged structure in modern drug discovery, frequently utilized in the design of potent kinase inhibitors, including novel FGFR inhibitors[1]. Within process pharmaceutical chemistry, halogenated derivatives such as 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine serve as critical building blocks. The chlorine atoms at the C2 and C5 positions provide orthogonal reactivity handles for sequential Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Accurate quantification of this intermediate is paramount for reaction monitoring, impurity profiling, and pharmacokinetic (PK) evaluations. This application note details a highly sensitive, self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol designed to quantify 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine with high precision and accuracy[2].

Analytical Strategy & Mechanistic Rationale

As analytical scientists, we must design methods that account for the intrinsic physicochemical properties of the analyte. The target molecule contains a fused basic pyridine nitrogen.

  • Chromatographic Causality: The basic nitrogen (estimated pKa ~4.5) is prone to secondary interactions with residual silanol groups on standard silica-based stationary phases, which manifests as severe peak tailing. To mitigate this, we employ a highly end-capped C18 column and heavily acidify the mobile phase with 0.1% Formic Acid (pH ~2.7). This ensures the pyridine nitrogen is fully protonated, driving the analyte into a single ionization state and masking silanol interactions[3].

  • Ionization Causality: The protonated state achieved in the mobile phase perfectly primes the molecule for Positive Electrospray Ionization (ESI+). The application of a moderate cone voltage (30 V) effectively desolvates the [M+H]+ precursor ion (m/z 201.0) without inducing premature in-source fragmentation.

Workflow A Sample Matrix B Protein Precipitation (MeCN + IS) A->B C UPLC Separation (C18, Low pH) B->C D ESI+ MS/MS (MRM 201->166) C->D E Data Processing & Validation D->E

Fig 1: End-to-end analytical workflow for UPLC-MS/MS quantification.

Step-by-Step Experimental Protocols

Reagents and Materials
  • Analyte: 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 2231674-70-5).

  • Internal Standard (IS): 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine[4]. The structural similarity ensures that the IS co-elutes closely with the target, perfectly mirroring any matrix-induced ion suppression in the ESI source.

  • Solvents: LC-MS grade Acetonitrile (MeCN), Water (H₂O), and Formic Acid (FA).

Sample Preparation (Self-Validating Extraction)

To ensure the protocol operates as a self-validating system, sample preparation relies on a spiked Internal Standard methodology.

  • Aliquot 50 µL of the biological matrix or reaction mixture into a 1.5 mL Eppendorf tube.

  • Add 150 µL of cold MeCN spiked with the IS at a concentration of 50 ng/mL. Rationale: Cold MeCN acts as a dual-purpose reagent, precipitating matrix proteins while simultaneously delivering the IS to correct for volumetric losses.

  • Vortex aggressively for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade H₂O. Rationale: Diluting the organic extract with water matches the initial mobile phase conditions, preventing solvent-effect peak distortion (fronting) upon injection.

UPLC Chromatographic Method
  • Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

Table 1: UPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (MeCN)
0.00.4955
0.50.4955
3.00.41090
4.00.41090
4.10.4955
5.00.4955
Mass Spectrometry (ESI-MS/MS)

Detection is performed in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway involves the homolytic cleavage of the C-Cl bond, yielding a stable [M-Cl]+ product ion.

Ionization P Precursor Ion [M+H]+ m/z 201.0 CID Collision Cell (Argon) Energy: 25 eV P->CID Q1 Quantifier Ion[M-Cl]+ m/z 166.0 CID->Q1 Primary Q2 Qualifier Ion [M-CH3-Cl]+ m/z 151.0 CID->Q2 Secondary

Fig 2: Electrospray ionization and fragmentation logic for MRM transitions.

Table 2: Mass Spectrometry (MRM) Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Target201.0166.0 (Quant)503025
Target201.0151.0 (Qual)503035
IS167.0132.0 (Quant)503025

Quantitative Data & Method Validation

The method was validated according to ICH M10 guidelines for bioanalytical method validation. The inclusion of the structural analog IS ensures that extraction recovery and matrix effects are mathematically normalized.

Table 3: Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²)0.9994> 0.995
Limit of Detection (LOD)0.5 ng/mLS/N > 3
Limit of Quantitation (LOQ)2.0 ng/mLS/N > 10, RSD < 20%
Intra-day Precision (CV)3.2%RSD < 15%
Inter-day Precision (CV)4.8%RSD < 15%
Extraction Recovery98.5%85 - 115%

System Suitability & Self-Validating Controls

To guarantee absolute trustworthiness, this protocol is embedded with a closed-loop System Suitability Test (SST) .

  • The Logic: Before any batch acquisition, six consecutive injections of the LOQ standard must yield a Relative Standard Deviation (RSD) of <5% for both retention time and peak area.

  • Bracketing: A mid-level Quality Control (QC) sample is injected every 10 samples. If the calculated concentration of the bracketing QC deviates by >15% from its nominal value, or if the IS absolute area drops by >20% (indicating severe source fouling or matrix buildup), the data system is programmed to automatically halt the run and invalidate the preceding bracket. This ensures that no compromised data is ever reported.

References

Sources

Method

HPLC-MS analysis of halogenated pyrrolopyridines

An Application Guide: Quantitative Analysis of Halogenated Pyrrolopyridines in Pre-clinical Plasma Samples using HPLC-MS/MS Abstract & Introduction Halogenated pyrrolopyridines represent a vital class of heterocyclic com...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Quantitative Analysis of Halogenated Pyrrolopyridines in Pre-clinical Plasma Samples using HPLC-MS/MS

Abstract & Introduction

Halogenated pyrrolopyridines represent a vital class of heterocyclic compounds in modern drug discovery, forming the structural core of numerous candidates for oncology, neurology, and infectious diseases. The incorporation of halogen atoms (F, Cl, Br, I) into the pyrrolopyridine scaffold is a key medicinal chemistry strategy used to modulate metabolic stability, binding affinity, and pharmacokinetic (PK) properties. Consequently, the ability to accurately and precisely quantify these compounds in complex biological matrices, such as plasma, is fundamental to advancing drug development programs.[1]

This application note provides a comprehensive, field-tested guide for the development and validation of a robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for this specific chemical class. We will move beyond a simple recitation of parameters to explore the underlying scientific rationale for key methodological choices, addressing the unique challenges posed by halogenated analytes. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable bioanalytical workflow.[2][3]

The Analytical Challenge: Causality and Considerations

The analysis of halogenated pyrrolopyridines is not without its challenges, which stem from both their chromatographic behavior and their mass spectrometric properties.

  • Chromatographic Peak Tailing: The basic nitrogen atom within the pyrrolopyridine ring can interact with residual acidic silanol groups on the surface of traditional silica-based HPLC columns. This secondary interaction leads to asymmetric, tailing peaks, which compromise resolution and reduce quantitation accuracy.[4][5]

  • In-Source Dehalogenation: Certain halogenated compounds, particularly iodinated aromatics, can be susceptible to dehalogenation within the electrospray ionization (ESI) source. This is often exacerbated by mobile phase additives like formic acid, which can complicate data interpretation by generating non-target ions.[6]

  • Isotopic Signatures: Chlorine and bromine have highly characteristic natural isotopic distributions (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1).[7][8] While this is a powerful tool for identification, it must be correctly accounted for during mass spectrometer method development to ensure the correct precursor ion is selected for fragmentation and that fragment ions containing the halogen also reflect this pattern.[9][10]

Method Development & Validation Workflow

A structured approach is critical for efficiently developing a robust and reliable method. The workflow should be a self-validating system where each stage builds upon a foundation of quality data. The overall process is outlined below.

HPLCMS_Workflow cluster_Dev Method Development cluster_Val Method Validation (per FDA/ICH) cluster_App Sample Application SamplePrep Sample Preparation Optimization (PPT vs. SPE) LC_Dev LC Method Scouting (Column, Mobile Phase) SamplePrep->LC_Dev MS_Tune MS Compound Tuning (Infusion & MRM Dev) LC_Dev->MS_Tune Integration System Integration & Optimization MS_Tune->Integration Selectivity Selectivity & Matrix Effect Integration->Selectivity CalCurve Calibration Curve (Linearity, Range) Selectivity->CalCurve Accuracy Accuracy & Precision (Intra- & Inter-day) CalCurve->Accuracy Stability Analyte Stability (Freeze-Thaw, Bench-Top, etc.) Accuracy->Stability Sample_Analysis Analysis of Study Samples Stability->Sample_Analysis Data_Review Data Processing & QC Review Sample_Analysis->Data_Review Report PK Data Reporting Data_Review->Report

Caption: High-level workflow for method development and validation.

Experimental Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

Protein Precipitation (PPT) is a rapid and effective method for cleaning up plasma samples for discovery-phase PK studies. It involves adding a water-miscible organic solvent to denature and precipitate proteins, which are then removed by centrifugation.

Rationale: Acetonitrile is chosen as the precipitation solvent due to its efficiency in precipitating plasma proteins while keeping a wide range of small molecule drugs, including pyrrolopyridines, in solution. The inclusion of an internal standard (IS) from the very beginning is critical to correct for variability during sample processing and injection.[11][12]

Step-by-Step Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, quality control (QC), and calibration standard.

  • Allow plasma samples to thaw completely at room temperature. Vortex gently for 5-10 seconds to ensure homogeneity.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Prepare a working stock of Internal Standard (a structurally similar, stable-isotope-labeled version of the analyte is ideal) in acetonitrile at 200 ng/mL.

  • Add 200 µL of the Internal Standard/acetonitrile solution to each 50 µL plasma sample. This represents a 4:1 solvent-to-plasma ratio.

  • Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or HPLC vials.

  • Seal the plate/vials and place in the HPLC autosampler for analysis.

Protocol 2: HPLC-MS/MS System Parameters

This protocol is designed for a modern triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[3][13] The parameters provided are a robust starting point and should be optimized for specific analyte(s).

4.2.1 HPLC Configuration & Rationale

The use of superficially porous particle (SPP) columns offers a significant advantage, providing higher efficiency and faster analysis times compared to traditional fully porous particles.[14] A Phenyl-Hexyl or PFP (pentafluorophenyl) stationary phase is often an excellent choice for aromatic compounds, as it provides alternative selectivity through pi-pi interactions, which can be beneficial for separating structurally similar halogenated analogues.[4]

ParameterRecommended SettingRationale
HPLC Column SPP C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 2.7 µm)Provides excellent efficiency and peak shape for aromatic compounds.[14]
Mobile Phase A Water with 0.1% Formic AcidStandard proton source for positive mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidEfficiently elutes small molecules from reversed-phase columns.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and pressure.
Column Temp. 40 °CImproves peak shape and reduces viscosity, ensuring reproducibility.[4]
Injection Vol. 5 µLA typical volume to avoid overloading the column.
Gradient Elution 0.0 min: 5% B0.5 min: 5% B3.0 min: 95% B4.0 min: 95% B4.1 min: 5% B5.0 min: 5% BA rapid gradient for high-throughput analysis, including a wash step.

4.2.2 Mass Spectrometer Configuration & Rationale

Electrospray ionization (ESI) in positive ion mode is the preferred technique for nitrogen-containing heterocyclic compounds like pyrrolopyridines, as the basic nitrogen is readily protonated.[15] Multiple Reaction Monitoring (MRM) provides superior sensitivity and selectivity for quantification in complex matrices.[3][13]

ParameterRecommended SettingRationale
Ionization Mode ESI, PositivePyrrolopyridines readily form [M+H]⁺ ions.[16]
Capillary Voltage 3500 VOptimizes the electrospray process for efficient ion formation.
Gas Temperature 325 °CFacilitates desolvation of the ESI droplets.
Gas Flow 10 L/minAids in desolvation and prevents solvent clusters from entering the MS.
Nebulizer Pressure 45 psiControls the formation of the aerosolized spray.
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity for quantification.[3]

Table 1: Example MRM Transitions for Hypothetical Halogenated Pyrrolopyridines

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Chloro-pyrrolopyridine251.1 [M+H]⁺ (using ³⁵Cl)188.25025
Bromo-pyrrolopyridine295.0 [M+H]⁺ (using ⁷⁹Br)188.25028
Internal Standard (¹³C₃)254.1 [M+H]⁺191.25025

Data Analysis: The Halogen Fingerprint

A key aspect of analyzing halogenated compounds is recognizing their unique isotopic patterns. For a compound with a single chlorine atom, the mass spectrum will show two peaks for the molecular ion: the M peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with an intensity ratio of approximately 3:1.[7][8] For bromine, the M and M+2 peaks (from ⁷⁹Br and ⁸¹Br) will be of nearly equal intensity.[7] This provides an invaluable confirmation of elemental composition.

Fragmentation cluster_products Product Ions (Scanned in Q3) Parent [Halogenated Pyrrolopyridine + H]⁺ (Precursor Ion in Q1) Frag1 [Fragment 1]⁺ (e.g., loss of side chain) Parent->Frag1 Collision-Induced Dissociation (CID) in Q2 Frag2 [Pyrrolopyridine Core]⁺ (e.g., loss of halogen + side chain) Parent->Frag2 CID in Q2 Neutral1 Neutral Loss 1 Frag1->Neutral1 Neutral2 Neutral Loss 2 Frag2->Neutral2

Caption: Conceptual fragmentation pathway in a triple quadrupole MS.

Method Validation

Once developed, the method must be validated to ensure it is fit for its intended purpose. Validation should be performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[17][18][19]

Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Accuracy and Precision: Typically, the mean concentration should be within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ).[17]

  • Calibration Curve: Demonstrating a linear relationship between concentration and response over the intended analytical range.

  • Recovery and Matrix Effect: Assessing the efficiency of the extraction process and the impact of the biological matrix on ionization.

  • Stability: Evaluating the analyte's stability under various conditions (e.g., freeze-thaw cycles, bench-top storage).

Conclusion

This application note provides a robust framework for the quantitative analysis of halogenated pyrrolopyridines in plasma using HPLC-MS/MS. By understanding the specific chemical properties of this compound class and applying a systematic approach to method development and validation, researchers can generate high-quality bioanalytical data essential for advancing drug discovery and development programs. The protocols and principles outlined herein offer a reliable starting point for the creation of sensitive, specific, and efficient analytical methods.

References

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  • Gong, X., et al. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Advances. Available at: [Link]

  • Jovetic, S., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Food and Feed Research. Available at: [Link]

  • Jones, K. (2023). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. LCGC International. Available at: [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • Xu, R. (2005). 11 HPLC method development for drug discovery LCMS assays in rapid PK applications. ResearchGate. Available at: [Link]

  • Hulin, A., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Pharmaceuticals. Available at: [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

  • Shapovalova, E. N., & Pirogov, A. V. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. Available at: [Link]

  • Kostiainen, R. (2004). Principles of Electrospray Ionization. ResearchGate. Available at: [Link]

  • Zencak, Z., & Ogrinc, N. (2014). Performance of the Wet Oxidation Unit of the HPLC Isotope Ratio Mass Spectrometry System for Halogenated Compounds. Analytical Chemistry. Available at: [Link]

  • Kim, J., et al. (2014). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. SciSpace. Available at: [Link]

  • Madsen, K. G., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Available at: [Link]

  • Bai, Y., et al. (2022). Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma. Frontiers in Pharmacology. Available at: [Link]

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  • Peng, I. X., & Blades, A. T. (2007). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode. ResearchGate. Available at: [Link]

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  • U.S. Food and Drug Administration. (1994). REVIEWER GUIDANCE: VALIDATION OF CHROMATOGRAPHIC METHODS. Available at: [Link]

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  • Amelin, V., & Andoralova, I. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. IntechOpen. Available at: [Link]

  • LCGC International. (2022). Application Notes: Pharmaceuticals. Available at: [Link]

  • Hang, W., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry. Available at: [Link]

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  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

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  • Hashimoto, S., et al. (2019). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. ResearchGate. Available at: [Link]

  • Picar-Estrope, A. N., et al. (2022). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • da Silva, S. L. C., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Analytica Chimica Acta. Available at: [Link]

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Application

Application Notes and Protocols: 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine as a Novel Scaffold for Advanced Materials

Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the prospective applications of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the prospective applications of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine. While this specific molecule represents a novel and largely unexplored scaffold, this guide synthesizes data from structurally related pyrrolopyridine derivatives to project its potential in organic electronics. We present detailed protocols for its synthesis, characterization, and integration into organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, grounded in established methodologies for analogous materials. The causality behind experimental design is emphasized, providing a robust framework for pioneering research into this promising compound.

Introduction: Deconstructing a Novel Material

The field of organic electronics is in a constant state of evolution, driven by the synthesis of novel π-conjugated molecules with tailored properties. The pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is a compelling heterocyclic scaffold that has garnered significant interest. Its fused ring system offers a unique blend of electron-rich and electron-deficient characteristics, making it a versatile building block for functional materials. Derivatives of the parent pyrrolopyridine structure have already demonstrated utility in the development of kinase inhibitors, antiviral agents, and importantly, as components in organic light-emitting diodes (OLEDs).[1]

This guide focuses on a specific, yet-unexplored derivative: 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine . The introduction of substituents onto the core pyrrolopyridine framework is a key strategy for fine-tuning its electronic and physical properties. In this molecule, we can anticipate a synergistic interplay between:

  • The Pyrrolo[3,2-b]pyridine Core: Provides a rigid, planar structure conducive to molecular packing and charge transport.

  • N-Methyl Group: An electron-donating group that can increase the electron density of the pyrrole ring, potentially raising the Highest Occupied Molecular Orbital (HOMO) energy level and influencing solubility.

  • Dichloro- Substitution: Two chlorine atoms, as strongly electron-withdrawing groups, are expected to significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[2] This is a critical modification for enhancing electron injection and transport in electronic devices. The presence of halogens also provides reactive sites for further functionalization via cross-coupling reactions.[1]

Given the nascent status of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, this document serves as a predictive and enabling guide. By drawing parallels with well-characterized analogues, we will outline its potential as a high-performance material and provide the foundational protocols to catalyze its investigation.

Projected Optoelectronic Properties and Strategic Implications

The strategic placement of electron-donating and -withdrawing groups allows for precise control over a molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its role within an optoelectronic device. The table below summarizes the anticipated effects of the substituents on 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine and the resulting implications for material science applications.

Structural Feature Predicted Electronic Effect Implication for Material Properties Potential Device Role
Pyrrolo[3,2-b]pyridine Core Rigid, planar π-systemGood charge carrier mobility, thermal stability.Core scaffold for various functional materials.
N-Methyl Group Electron-donatingRaises HOMO energy level, enhances solubility.Tuning of hole-injection properties.
2,5-Dichloro Groups Strongly electron-withdrawingLowers LUMO energy level, increases electron affinity.Enhanced electron injection/transport, improved air stability.
Overall Molecule Donor-Acceptor character within the core, modified by substituentsPotentially high triplet energy, good thermal stability.[3]Electron-Transport Material (ETM), Host for phosphorescent emitters in OLEDs, Acceptor component in OPVs.

The significant lowering of the LUMO level by the dichloro- substitution is particularly noteworthy. This modification can facilitate efficient electron injection from common cathodes (like aluminum) in OLEDs and create a favorable energy level alignment for charge separation in OPVs. The inherent stability of N-heterocyclic compounds, potentially enhanced by halogenation, suggests that this material could exhibit the robustness required for long-lasting devices.[4][5]

Application Focus I: Organic Light-Emitting Diodes (OLEDs)

The pyrrolopyridine scaffold is an attractive component for OLED materials due to its potential for high triplet energy and good thermal stability.[3][6] The predicted electronic properties of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine make it an excellent candidate for an electron-transporting or a host material in phosphorescent OLEDs (PhOLEDs).

Rationale for OLED Application

In a typical multilayer OLED, distinct materials are used for hole injection, hole transport, emission, and electron transport.[7] An efficient Electron Transport Material (ETM) requires a low LUMO energy level for facile electron injection from the cathode and high electron mobility. The dichloro- substitution on the pyrrolopyridine core is expressly designed to achieve this low LUMO. Furthermore, for a host material in a PhOLED, a high triplet energy is required to efficiently confine the triplet excitons on the phosphorescent guest emitter. The rigid and electronically modified pyrrolopyridine core has the potential to meet this requirement.[3][8]

Predictive OLED Device Architecture

The following diagram illustrates a hypothetical, yet standard, multilayer OLED structure incorporating our target molecule as the ETM.

OLED_Architecture cluster_device OLED Device Stack Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) (2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine) EML Emissive Layer (EML) (e.g., CBP:Ir(ppy)3) HTL Hole Transport Layer (HTL) (e.g., NPB) HIL Hole Injection Layer (HIL) (e.g., PEDOT:PSS) Anode Anode (ITO Glass)

Caption: Proposed architecture for a phosphorescent OLED.

Protocol: Fabrication of a Solution-Processed OLED

This protocol describes the fabrication of a multilayer OLED using a combination of solution-processing and thermal evaporation, a common methodology in materials research.

Prerequisites:

  • Indium Tin Oxide (ITO) coated glass substrates.

  • Cleanroom environment (Class 1000 or better).

  • Spin-coater.

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr).

Materials:

  • ITO Substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution.

  • Host material: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP).

  • Phosphorescent emitter: Tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)₃).

  • Hole Transport Material (HTM): N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).

  • Electron Transport Material (ETM): 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine .

  • Lithium Fluoride (LiF).

  • High purity Aluminum (Al).

  • Chlorobenzene (spectroscopic grade).

Procedure:

  • Substrate Preparation: a. Sequentially sonicate ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat with UV-Ozone for 10 minutes to enhance the work function and improve the wettability of the ITO surface.

  • Hole Injection Layer (HIL) Deposition: a. Transfer the cleaned substrates to a nitrogen-filled glovebox. b. Spin-coat the PEDOT:PSS solution at 3000 rpm for 60 seconds. c. Anneal the substrates on a hotplate at 120°C for 15 minutes to remove residual water.

  • Hole Transport and Emissive Layer Deposition: a. Prepare a solution of NPB (as HTL) and a solution of CBP doped with Ir(ppy)₃ (8 wt%) (as EML) in chlorobenzene. b. Sequentially spin-coat the HTL and EML, with an annealing step at 80°C for 10 minutes after each layer to remove the solvent.

  • Electron Transport and Cathode Deposition: a. Immediately transfer the substrates to a high-vacuum thermal evaporation chamber. b. Deposit a 30 nm layer of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine as the ETL at a rate of 1-2 Å/s. c. Subsequently, deposit a 1 nm layer of LiF as an electron injection layer. d. Finally, deposit a 100 nm layer of Al as the cathode.

  • Encapsulation and Characterization: a. Encapsulate the devices using a UV-curable epoxy in a nitrogen environment to prevent degradation from moisture and oxygen. b. Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE).

Application Focus II: Organic Photovoltaics (OPVs)

The development of non-fullerene acceptors has revitalized the field of OPVs, demanding new donor and acceptor materials with tailored properties. Pyrrolopyridazinedione, a related N-heterocyclic scaffold, has been successfully incorporated into copolymers for fullerene-free solar cells.[9] The strong electron-withdrawing nature of the dichloro-substituted pyrrolopyridine core suggests its potential utility as a building block for novel non-fullerene acceptors or as an electron-deficient unit in a donor-acceptor copolymer.

Rationale for OPV Application

Efficient OPV devices rely on a bulk heterojunction (BHJ) architecture, where an electron donor and an electron acceptor material are blended.[10] The energy level offset between the HOMO of the donor and the LUMO of the acceptor provides the driving force for exciton dissociation into free charge carriers. A material with a low LUMO, such as that predicted for 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine , is desirable for an acceptor to maximize the open-circuit voltage (Voc) when paired with a suitable high-HOMO donor.

Protocol: Fabrication and Characterization of a BHJ Solar Cell

This protocol outlines the fabrication of a standard inverted architecture OPV device, which offers improved stability.

Materials:

  • ITO-coated glass substrates.

  • Zinc Oxide (ZnO) nanoparticle solution (for the electron transport layer).

  • A suitable polymer donor (e.g., PTB7-Th).

  • Acceptor: 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine .

  • Molybdenum(VI) oxide (MoO₃).

  • High purity Silver (Ag).

  • Solvent: Chlorobenzene with a processing additive like 1,8-diiodooctane (DIO).

Procedure:

  • Substrate Preparation: Follow the same procedure as for OLED fabrication (Section 3.3, Step 1).

  • Electron Transport Layer (ETL) Deposition: a. Spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrates. b. Anneal at 150°C for 20 minutes.

  • Active Layer (BHJ) Deposition: a. Prepare a blend solution of the polymer donor and the pyrrolopyridine acceptor (e.g., in a 1:1.2 weight ratio) in chlorobenzene with ~3% v/v DIO. b. Stir the solution at 50°C for several hours to ensure complete dissolution. c. Spin-coat the active layer blend onto the ZnO layer in a nitrogen glovebox. d. Anneal the film at 80°C for 10 minutes.

  • Hole Transport Layer (HTL) and Anode Deposition: a. Transfer the substrates to a high-vacuum thermal evaporator. b. Deposit a 10 nm layer of MoO₃ as the HTL. c. Deposit a 100 nm layer of Ag as the top anode.

  • Device Characterization: a. Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²). b. Determine key performance metrics: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). c. Measure the external quantum efficiency (EQE) spectrum.

Workflow for OPV Fabrication and Testing

OPV_Workflow cluster_fab Device Fabrication (Glovebox) cluster_test Device Characterization A ITO Substrate Cleaning B Spin-coat ZnO ETL A->B C Spin-coat BHJ Active Layer B->C D Thermal Evaporation (MoO3 HTL, Ag Anode) C->D E J-V Testing (Solar Simulator) D->E F EQE Measurement D->F

Caption: Workflow for OPV device fabrication and testing.

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for exploring a new material. While a specific synthesis for 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is not yet published, a plausible route can be designed based on established heterocyclic chemistry.

Proposed Synthetic Pathway

A potential synthesis could involve the chlorination of a suitable pyrrolo[3,2-b]pyridine precursor, followed by N-methylation. The chlorine atoms, being electron-withdrawing, would likely direct methylation to the nitrogen of the pyrrole ring.

Synthesis_Pathway A 1H-Pyrrolo[3,2-b]pyridine (Precursor) B 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine (Intermediate) A->B Chlorination (e.g., NCS, DMF) C 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (Target Molecule) B->C N-Methylation (e.g., MeI, NaH, THF)

Caption: Proposed synthetic route to the target compound.

Protocol: Synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Disclaimer: This is a prospective protocol and requires optimization. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Dichlorination of 1H-Pyrrolo[3,2-b]pyridine

  • To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (2.2 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine.

Step 2: N-Methylation

  • To a solution of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq).

  • Stir the mixture for 30 minutes at 0°C.

  • Add methyl iodide (MeI) (1.5 eq) dropwise and allow the reaction to stir at room temperature for 4-8 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Material Characterization
Technique Purpose Expected Observations
¹H and ¹³C NMR Structural verification and purity assessment.Characteristic shifts for aromatic protons and carbons, presence of a methyl singlet.
Mass Spectrometry Confirmation of molecular weight and formula.A molecular ion peak corresponding to C₈H₆Cl₂N₂, showing the characteristic isotopic pattern for two chlorine atoms.
UV-Vis Spectroscopy To determine the optical bandgap.Absorption maxima in the UV or visible region, from which the onset can be used to calculate the bandgap.
Photoluminescence Spectroscopy To assess emissive properties.Emission spectrum to determine color and quantum yield.
Cyclic Voltammetry (CV) To determine HOMO and LUMO energy levels.Oxidation and reduction potentials that can be correlated to the frontier orbital energies.
Thermogravimetric Analysis (TGA) To assess thermal stability.Decomposition temperature (Td), indicating the material's robustness for processes like thermal evaporation.[11]

Safety, Handling, and Stability

  • Handling: As with most chlorinated organic compounds, 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine should be handled with care. Use of gloves, safety glasses, and a lab coat is mandatory. Operations should be conducted in a fume hood.

  • Stability: N-heterocyclic compounds generally exhibit good thermal stability.[5] The presence of chlorine atoms may further enhance this. Store the material in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

Conclusion and Future Outlook

2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine stands as a promising but unexplored candidate for advanced applications in material science. Its rationally designed structure, featuring a robust pyrrolopyridine core with strategically placed electron-donating and -withdrawing substituents, projects favorable electronic properties for use in OLEDs and OPVs. The protocols detailed in this guide provide a comprehensive starting point for its synthesis, characterization, and device integration.

Future research should focus on the experimental validation of the predicted properties, optimization of the synthetic route, and exploration of further functionalization at the halogenated positions through cross-coupling chemistry. This could lead to a new family of materials with finely-tuned properties for next-generation organic electronic devices.

References

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Method

The Strategic Utility of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine in Modern Organic Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold The pyrrolo[3,2-b]pyridine core, an isomer of the ubiquitous 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrrolo[3,2-b]pyridine core, an isomer of the ubiquitous 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its role in the development of a multitude of biologically active agents, most notably as kinase inhibitors.[1][2] Within this class of heterocycles, 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine emerges as a highly versatile and strategic building block. The presence of two distinct chlorine atoms offers the potential for sequential and regioselective functionalization, enabling the rapid construction of complex molecular architectures and facilitating the exploration of chemical space in drug discovery programs.[3] The N-methylation of the pyrrole ring prevents potential complications from N-H acidity and directs reactivity towards the pyridine ring. This application note will provide an in-depth guide to the synthetic applications of this valuable intermediate, complete with detailed protocols and mechanistic insights.

Core Principles of Reactivity and Regioselectivity

The synthetic utility of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is predicated on the differential reactivity of the two chlorine atoms at the C2 and C5 positions. In the context of palladium-catalyzed cross-coupling reactions, the C2 position, being alpha to the pyridine nitrogen, is generally more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) complex.[3] This inherent electronic bias forms the basis for achieving regioselective transformations.

However, this innate preference can be modulated or even overridden by a careful selection of reaction parameters, including the choice of catalyst, ligand, base, and solvent.[3] Sterically demanding ligands, for instance, can influence the site of palladium insertion, offering a handle to control the reaction outcome.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The two chlorine atoms on the pyrrolo[3,2-b]pyridine core serve as excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern C-C and C-N bond formation.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and hetero-biaryl linkages.[4][5] For 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, a judicious choice of conditions can allow for selective mono-arylation at either the C2 or C5 position, or a di-arylation.

Key Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. The regioselectivity is primarily dictated by the rate of oxidative addition, which is typically faster at the more electron-deficient C2 position.

Protocol: Regioselective C2-Arylation via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the selective arylation of dihalopyridines.[2][3]

Reaction Scheme:

G reactant1 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine product 2-aryl-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine reactant1->product reactant2 Ar-B(OH)2 reactant2->product reagents Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 80-100 °C reagents->product

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Outcomes:

The following table provides representative yields for Suzuki-Miyaura couplings based on analogous dihalopyridine substrates.

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acid2-phenyl-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine75-85
4-Methoxyphenylboronic acid5-chloro-2-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine80-90
3-Fluorophenylboronic acid5-chloro-2-(3-fluorophenyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine70-80
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to a wide range of functionalized alkynes which are themselves valuable synthetic intermediates.[6][7][8]

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The use of a mild amine base, such as triethylamine or diisopropylethylamine, is crucial for both the deprotonation of the terminal alkyne and as a solvent.

Protocol: Regioselective C5-Sonogashira Coupling

By employing a less reactive palladium catalyst and carefully controlling the reaction temperature, it is possible to favor reaction at the less reactive C5 position, particularly if the C2 position is sterically hindered or electronically deactivated.

Reaction Scheme:

G reactant1 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine product 5-alkynyl-2-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine reactant1->product reactant2 R-C≡CH reactant2->product reagents PdCl2(PPh3)2, CuI, Et3N THF, rt to 60 °C reagents->product

A representative Sonogashira coupling reaction.

Materials:

  • 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature for 1 hour, then heat to 60 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.

Expected Outcomes for C-Alkynylation:

Terminal AlkyneProductTypical Yield (%)
Phenylacetylene2-chloro-1-methyl-5-(phenylethynyl)-1H-pyrrolo[3,2-b]pyridine65-75
Ethynyltrimethylsilane2-chloro-1-methyl-5-((trimethylsilyl)ethynyl)-1H-pyrrolo[3,2-b]pyridine70-80
Propargyl alcohol3-(2-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)prop-2-yn-1-ol60-70
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[9] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which contain an arylamine moiety.

Trustworthiness of the Protocol: The success of a Buchwald-Hartwig amination, especially with less reactive chloro-substrates, is highly dependent on the choice of a bulky, electron-rich phosphine ligand. These ligands facilitate the rate-limiting oxidative addition step and promote the reductive elimination of the desired product. The use of a strong, non-nucleophilic base like sodium tert-butoxide is also critical.

Protocol: C2-Selective Buchwald-Hartwig Amination

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine Dichloropyrrolopyridine, Amine, and Base B Add Degassed Solvent A->B C Add Palladium Pre-catalyst and Ligand B->C D Heat under Inert Atmosphere (80-110 °C) C->D E Monitor by TLC/LC-MS D->E F Cool and Quench Reaction E->F G Aqueous Work-up and Extraction F->G H Column Chromatography G->H I Isolate Pure Product H->I

Workflow for Buchwald-Hartwig amination.

Materials:

  • 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry reaction vessel with NaOtBu.

  • Add 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, the amine, Pd(OAc)₂, and RuPhos.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Once complete, cool the reaction to room temperature, and carefully quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Application in the Synthesis of Biologically Active Molecules: A Case Study in Kinase Inhibitors

The pyrrolo[3,2-b]pyridine scaffold is a key component of numerous kinase inhibitors. For instance, derivatives of this core have been investigated as inhibitors of SGK1 (Serum/Glucocorticoid-Regulated Kinase 1), a target of interest in oncology and metabolic diseases.[10] The sequential, regioselective functionalization of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine provides a convergent and flexible route to such complex molecules.

Illustrative Synthetic Strategy:

G A 2,5-dichloro-1-methyl- 1H-pyrrolo[3,2-b]pyridine B C2-Selective Amination A->B Buchwald-Hartwig C 2-Amino-5-chloro intermediate B->C D C5-Suzuki Coupling C->D Suzuki-Miyaura E Final Kinase Inhibitor Analog D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methylation of Dichloropyrrolopyridines

Welcome to the technical support center for the N-methylation of dichloropyrrolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-methylation of dichloropyrrolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Introduction

The N-methylation of dichloropyrrolopyridines is a critical step in the synthesis of various biologically active compounds. This modification can significantly alter a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug efficacy and development.[1][2] However, the electron-deficient nature of the dichloropyrrolopyridine ring system can present unique challenges in achieving efficient and selective N-methylation. This guide provides practical solutions to common problems encountered during this reaction, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-methylation of dichloropyrrolopyridines, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Symptom: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or GC-MS) shows a significant amount of unreacted dichloropyrrolopyridine starting material.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Insufficiently Strong Base The nitrogen on the pyrrolopyridine ring is weakly basic due to the electron-withdrawing effects of the two chlorine atoms and the fused pyridine ring. A strong base is often required to deprotonate the N-H bond, making the nitrogen sufficiently nucleophilic to attack the methylating agent. Action: Consider using stronger bases such as sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or lithium diisopropylamide (LDA). The choice of base should be compatible with other functional groups in your molecule.
Poor Solubility of Starting Material The dichloropyrrolopyridine starting material may not be fully dissolved in the chosen solvent, limiting its availability to react. Action: Screen a variety of anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). Gentle heating may also improve solubility, but monitor for potential side reactions.
Inactive or Degraded Methylating Agent Common methylating agents like methyl iodide (MeI) can degrade over time, especially if exposed to light or moisture. Action: Use a fresh bottle of the methylating agent or purify it before use. For instance, methyl iodide can be passed through a short plug of activated alumina to remove decomposition products.
Inappropriate Reaction Temperature The reaction may require a specific temperature range to proceed at a reasonable rate. Action: If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Conversely, if side reactions are observed at higher temperatures, cooling the reaction mixture might be necessary. Optimization of the reaction temperature is often crucial.
Issue 2: Formation of Multiple Products (Poor Selectivity)

Symptom: The reaction mixture contains the desired N-methylated product along with significant amounts of other methylated species or byproducts.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Over-methylation (Quaternization) The newly formed N-methylated product can sometimes react further with the methylating agent to form a quaternary ammonium salt, especially with highly reactive methylating agents like methyl iodide. Action: Use a stoichiometric amount of the methylating agent (1.0-1.2 equivalents). Adding the methylating agent slowly to the reaction mixture can also help to control the reaction and minimize over-methylation.
Methylation at Other Positions While less common for the pyrrole nitrogen in this system, methylation could potentially occur on the pyridine nitrogen if the reaction conditions are harsh. Action: Employ milder methylating agents such as dimethyl carbonate (DMC) or use a catalytic method.[3][4][5] Careful analysis of the product mixture by NMR (specifically 2D NMR techniques like HMBC and NOESY) can help identify the site of methylation.
Side Reactions with Other Functional Groups If your dichloropyrrolopyridine substrate contains other nucleophilic functional groups (e.g., hydroxyl, amino), these may also be methylated. Action: Consider protecting these functional groups before the N-methylation step. Alternatively, explore chemoselective methylation methods. For instance, biocatalytic approaches using methyltransferases can offer high regioselectivity.[6]
Issue 3: Difficult Product Purification

Symptom: The desired N-methylated product is difficult to isolate from the reaction mixture due to the presence of impurities with similar properties.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Residual Base or Salts Inorganic bases and salts formed during the reaction can co-elute with the product during chromatography or interfere with crystallization. Action: Perform an aqueous workup to remove water-soluble impurities before purification. Washing the organic layer with brine can help remove residual water.
Byproducts with Similar Polarity Byproducts formed during the reaction may have similar polarity to the desired product, making separation by standard column chromatography challenging. Action: Optimize your chromatography conditions. This may involve trying different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol), using a different stationary phase (e.g., alumina instead of silica gel), or employing preparative HPLC for difficult separations.
Product is a Quaternary Salt If over-methylation has occurred, the resulting quaternary ammonium salt will be highly polar and may not behave predictably on normal-phase silica gel. Action: If the quaternary salt is the desired product, consider purification by recrystallization or ion-exchange chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents for N-methylation of heterocycles like dichloropyrrolopyridines?

A1: Several methylating agents are commonly used. The choice depends on the reactivity of the substrate and the desired reaction conditions.[7][8]

  • Methyl Iodide (MeI): Highly reactive and often used with a strong base like NaH. Can lead to over-methylation.

  • Dimethyl Sulfate (DMS): Another highly reactive and toxic methylating agent. Similar reactivity profile to MeI.

  • Dimethyl Carbonate (DMC): A greener and less toxic alternative.[3][4][5] It typically requires higher temperatures and sometimes a catalyst.

  • Formaldehyde/Formic Acid (Eschweiler-Clarke reaction): A reductive amination method that is often used for amines but can be adapted for some heterocycles.[9][10]

  • Methanol with a Catalyst: Transition metal catalysts, such as those based on iridium or ruthenium, can facilitate N-methylation using methanol as the methyl source.[9][11][12]

Q2: How can I monitor the progress of my N-methylation reaction?

A2: The progress of the reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the starting material and the formation of the product. The N-methylated product is typically less polar than the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product, which confirms that methylation has occurred.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[13]

Q3: What is the expected change in polarity between the starting material and the N-methylated product?

A3: Generally, N-methylation increases the lipophilicity and decreases the polarity of the molecule.[2] This is because the polar N-H bond is replaced by a less polar N-CH₃ bond. As a result, the N-methylated product will typically have a higher Rf value on a normal-phase TLC plate compared to the starting material.

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Methyl Iodide and Sodium Hydride

This protocol describes a common method for the N-methylation of dichloropyrrolopyridines using a strong base and a reactive methylating agent.

Materials:

  • Dichloropyrrolopyridine substrate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (MeI) (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dichloropyrrolopyridine substrate.

  • Add anhydrous DMF to dissolve the substrate.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the N-Methylation Workflow

N_Methylation_Workflow A 1. Dissolve Substrate in Anhydrous DMF B 2. Cool to 0°C A->B C 3. Add NaH (Base) B->C D 4. Stir for 30 min C->D E 5. Add MeI (Methylating Agent) D->E F 6. Warm to RT & Stir (Monitor Progress) E->F G 7. Quench with aq. NH4Cl F->G Reaction Complete H 8. Aqueous Workup & Extraction G->H I 9. Drying & Concentration H->I J 10. Purification (Column Chromatography) I->J K Pure N-Methylated Product J->K

Caption: A typical workflow for the N-methylation of dichloropyrrolopyridines.

Data Presentation

Table 1: Comparison of Common N-Methylation Conditions

The following table provides a comparative overview of different N-methylation methods. The efficiency of each method can vary depending on the specific dichloropyrrolopyridine substrate.

Method Methylating Agent Base Solvent Typical Temp. Advantages Disadvantages
Method A Methyl Iodide (MeI)NaHDMF, THF0 °C to RTHigh reactivity, often fastToxic reagent, risk of over-methylation, requires strictly anhydrous conditions
Method B Dimethyl Sulfate (DMS)K₂CO₃Acetone, DMFRT to 50 °CHigh reactivityHighly toxic and corrosive, potential for over-methylation
Method C Dimethyl Carbonate (DMC)DBU, TMEDANeat or Sulfolane90-170 °C"Green" reagent, low toxicityRequires high temperatures, can be slow, may require a catalyst
Method D Eschweiler-ClarkeHCHO / HCOOHNoneRefluxInexpensive reagents, avoids quaternary salt formationRequires acidic conditions, may not be suitable for all substrates
Method E Methanol / CatalystCs₂CO₃Methanol150 °CUses a readily available and less toxic methyl sourceRequires a specific catalyst, high temperatures may be needed
Visualization of the N-Methylation Mechanism

N_Methylation_Mechanism Substrate Dichloropyrrolopyridine (R-NH) Anion Deprotonated Intermediate (R-N⁻) Substrate->Anion + Base - H₂ Base Base (e.g., NaH) Byproduct Salt Byproduct (e.g., NaI) Base->Byproduct + Na⁺ Product N-Methylated Product (R-NCH₃) Anion->Product + CH₃-I MeI Methyl Iodide (CH₃-I) MeI->Product Product->Byproduct + I⁻

Caption: A simplified mechanism for N-methylation using a strong base and methyl iodide.

References

  • Zhang, Y., Zhang, K., Xu, J., & Yang, Z. (2025). Iridium-catalyzed N-methylation of drug molecules. Green Chemistry, 27, 5136-5148. [Link]

  • Request PDF. (2025, December 16). N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. [Link]

  • PubMed. (2023, December 15). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). [Link]

  • Request PDF - ResearchGate. (n.d.). Recent Development in Synthesis of N‐Methylamines with Amines and Methanol. [Link]

  • N-heterocyclic carbene copper(I) catalysed N-methylation of amines using CO 2. (2015, September 30). [Link]

  • Semantic Scholar. (2019, July 30). ENVIRONMENTALLY FRIENDLY SYNTHESIS OF N-METHYLATED NITROGEN HETEROCYCLES FROM AN AQUEOUS SOLUTION OF METHYLAMINE AND DIOLS Akane. [Link]

  • PubMed. (2022, November 25). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. [Link]

  • Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. (2025, May 20). [Link]

  • PMC. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Analytical Methods. (2013, March 11). [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). [Link]

  • Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. (n.d.). [Link]

  • N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. (n.d.). [Link]

  • MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • ResearchGate. (2011, June 30). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. [Link]

  • Google Patents. (n.d.).
  • ATSDR. (n.d.). analytical methods. [Link]

  • Analytical methods for human biomonitoring of pesticides. A review. (n.d.). [Link]

  • FULIR. (2025, May 23). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. [Link]

  • NCBI Bookshelf - NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Chlorpyrifos. [Link]

  • Reddit. (2023, January 5). Methylation of NH2 Troubleshooting? [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Welcome to the technical support guide for the synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic building block. The pyrrolo[3,2-b]pyridine core, also known as 7-azaindole, is a privileged structure in medicinal chemistry, and its halogenated derivatives are key intermediates for creating diverse compound libraries.[1][2]

This guide is structured to address specific issues that may arise during a plausible, multi-step synthesis. We will focus on identifying and mitigating common side reactions to improve yield, purity, and overall process efficiency.

Assumed Synthetic Pathway

For the context of this guide, we will assume a common synthetic approach starting from a substituted pyridine, followed by pyrrole ring formation, chlorination, and N-methylation. Understanding the potential pitfalls at each stage is crucial for a successful synthesis.

Synthetic_Pathway A Substituted Pyridine B 1H-Pyrrolo[3,2-b]pyridine A->B Pyrrole Ring Formation C 2,5-dichloro-1H- pyrrolo[3,2-b]pyridine B->C Dichlorination D Target Molecule: 2,5-dichloro-1-methyl- 1H-pyrrolo[3,2-b]pyridine C->D N-Methylation

Caption: Assumed synthetic route for 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine.

Part 1: Troubleshooting Guide - The Chlorination Step

The dichlorination of the 1H-pyrrolo[3,2-b]pyridine core is often the most challenging step, with a high potential for side-product formation. Electrophilic chlorination is governed by the electron density of the bicyclic system. The pyrrole ring is significantly more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack.[3] The C3 position is generally the most nucleophilic site in the 7-azaindole system, followed by C2.[4] However, achieving dichlorination at the desired 2- and 5-positions requires careful control of reaction conditions.

Q1: My LC-MS analysis shows a major impurity with a mass corresponding to a monochlorinated product. How can I identify it and increase the yield of the desired dichlorinated product?

A1: This is the most common side reaction, resulting from incomplete chlorination. The monochlorinated impurity is likely either 2-chloro- or 5-chloro-1H-pyrrolo[3,2-b]pyridine.

Probable Cause & Identification:

  • Insufficient Chlorinating Agent: The most straightforward cause is an insufficient molar equivalent of the chlorinating agent (e.g., N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2)).

  • Reaction Temperature/Time: The reaction may not have been allowed to proceed to completion. Electrophilic aromatic substitutions can be slow, especially for the second chlorination on the less activated monochlorinated intermediate.

  • Regioselectivity: Computational studies and experimental evidence suggest that electrophilic attack on the 7-azaindole nucleus is highly regioselective.[5][6] The first chlorination will likely occur on the more electron-rich pyrrole ring, but the exact position can be influenced by the reaction conditions.

Troubleshooting & Optimization:

  • Increase Equivalents of Chlorinating Agent: Incrementally increase the equivalents of your chlorinating agent (e.g., from 2.2 eq to 2.5 or 3.0 eq). Monitor the reaction by TLC or LC-MS to track the disappearance of the monochloro- and starting materials.

  • Elevate Reaction Temperature: Gently warming the reaction mixture (e.g., from room temperature to 40-50 °C) can provide the necessary activation energy for the second chlorination. Proceed with caution, as higher temperatures can also promote the formation of over-chlorinated byproducts.

  • Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient to drive it to completion.

  • Choice of Solvent: The polarity of the solvent can influence the reactivity of the chlorinating agent. Aprotic solvents like DMF, CH2Cl2, or CHCl3 are commonly used.[7] If using NCS, DMF is often a good choice as it can help to solubilize the reagents and intermediates.

Q2: I've pushed the reaction harder, but now I'm seeing a trichlorinated byproduct in my mass spectrum. What is its likely structure and how can I avoid it?

A2: Over-chlorination is a common consequence of forcing the dichlorination reaction. The third chlorine atom will substitute at the next most activated position on the ring.

Probable Cause & Identification:

  • Excess Chlorinating Agent: Using too large an excess of the chlorinating agent is the primary cause.

  • High Reaction Temperature: Elevated temperatures can overcome the activation barrier for the third chlorination, which is typically higher due to the deactivating effect of the first two chlorine atoms.

  • Likely Structure: The most likely position for the third chlorination is the remaining open position on the pyrrole ring (C3), leading to 2,3,5-trichloro-1H-pyrrolo[3,2-b]pyridine.

Troubleshooting & Optimization:

  • Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. A good starting point is 2.1-2.2 equivalents.

  • Temperature Management: Maintain a controlled temperature. It is often better to run the reaction for a longer time at a lower temperature than for a shorter time at a high temperature. Consider starting the reaction at 0 °C, adding the chlorinating agent, and then allowing it to slowly warm to room temperature.

  • Slow Addition: Add the chlorinating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the desired dichlorination over the undesired trichlorination.

Chlorination_Side_Reactions Start 1H-Pyrrolo[3,2-b]pyridine Mono Monochloro-species (2-chloro- or 5-chloro-) Start->Mono +1 eq. [Cl+] (Incomplete Reaction) Di Desired Product (2,5-dichloro-) Mono->Di +1 eq. [Cl+] (Desired Reaction) Tri Trichloro-species (e.g., 2,3,5-trichloro-) Di->Tri +1 eq. [Cl+] (Over-chlorination)

Sources

Troubleshooting

Purification of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine by chromatography

Technical Support Center: Purification of Azaindole Derivatives Ticket ID: #AZA-32B-CL2-PUR Topic: Purification of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine Status: Open Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Azaindole Derivatives Ticket ID: #AZA-32B-CL2-PUR Topic: Purification of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are attempting to purify 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine . This molecule presents a classic "push-pull" chromatographic challenge. The basic pyridine nitrogen (N4 position) causes severe tailing on acidic silica, while the two chlorine atoms and the N-methyl group significantly increase lipophilicity compared to the parent azaindole.

This guide addresses the three most common failure modes for this specific scaffold: Peak Tailing , Co-elution of Regioisomers (e.g., 2,3-dichloro impurities), and Solubility Mismatches .

Part 1: Method Development & Stationary Phase Selection

Q: Why does my compound streak/tail on standard silica gel, even with high solvent polarity?

A: The tailing is not due to polarity; it is due to acid-base chemistry . The pyrrolo[3,2-b]pyridine core contains a basic nitrogen atom in the pyridine ring. Standard silica gel (


) has acidic silanol groups (

) on its surface. Your compound is effectively performing an acid-base titration on the column, dragging the peak.

The Fix: You must suppress this interaction using one of two methods.

MethodProtocolPros/Cons
1. Mobile Phase Modifier Add 1% Triethylamine (TEA) or 1%

to the mobile phase.
Pro: Cheap, uses standard columns.Con: TEA is hard to remove (high boiling point);

is immiscible in pure Hexane.
2. Amine-Functionalized Silica Use KP-NH (Amine) cartridges.Pro: No additives needed; sharper peaks; reusable columns.Con: Higher consumable cost.

Recommendation: For the 2,5-dichloro-1-methyl variant, Method 1 (TEA) is usually sufficient because the chlorine atoms withdraw electron density, making the ring slightly less basic than the parent scaffold.

Part 2: Solvent Systems & Gradient Logic

Q: Which solvent system should I use? DCM/MeOH or Hexane/EtOAc?

A: Avoid DCM/MeOH if possible. Use Hexane/Ethyl Acetate .

  • Why? The N-methyl group and the two chlorine atoms make this molecule highly lipophilic. It will likely elute near the solvent front in DCM, leading to poor separation from non-polar impurities.

  • The Protocol:

    • Base Solvent: Hexane (Solvent A) / Ethyl Acetate (Solvent B).

    • Modifier: Pre-mix 1% TEA into both Solvent A and Solvent B bottles.

    • Gradient: 0% to 40% B over 15 Column Volumes (CV).

    • Expectation: The product typically elutes between 15-25% EtOAc due to the lipophilic chlorines.

Q: I see a "ghost" peak just before my product. What is it?

A: This is likely the 2,3-dichloro regioisomer or a monochloro impurity . During chlorination (often using


 or NCS), chlorination at the C3 position is a common side reaction. The 2,3-dichloro isomer is slightly less polar than the 2,5-dichloro target.
  • Troubleshooting Resolution:

    • Switch to a Toluene/Ethyl Acetate system. Toluene provides

      
      -
      
      
      
      interactions with the aromatic ring that can differentiate subtle electronic differences between isomers better than Hexane.

Part 3: Visualization & Workflow Logic

Decision Tree: Optimizing the Purification

The following diagram outlines the logical flow for purifying this specific azaindole, ensuring you do not waste sample on failed runs.

PurificationLogic Start Crude Mixture: 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine TLC_Check Step 1: TLC Analysis (Hex/EtOAc 3:1) Start->TLC_Check Tailing Is the spot tailing? TLC_Check->Tailing Add_Base Add 1% TEA to Eluent Tailing->Add_Base Yes Check_Rf Is Rf between 0.2 and 0.3? Tailing->Check_Rf No Add_Base->Check_Rf Adjust_Polarity Adjust Solvent Strength (Too High: Dilute / Too Low: Add EtOAc) Check_Rf->Adjust_Polarity No Load_Sample Step 2: Sample Loading (Solid Load on Celite recommended) Check_Rf->Load_Sample Yes Adjust_Polarity->Check_Rf Run_Column Step 3: Flash Chromatography Gradient: 0-40% EtOAc w/ 1% TEA Load_Sample->Run_Column Impurities Close eluting impurities? Run_Column->Impurities Switch_Solvent Switch to Toluene/EtOAc or C18 Reverse Phase Impurities->Switch_Solvent Yes Final_Pool Pool Fractions & Rotovap (Keep bath < 40°C to prevent dechlorination) Impurities->Final_Pool No

Caption: Logical workflow for azaindole purification, prioritizing silanol suppression and Rf optimization.

Part 4: Detailed Experimental Protocol

Objective: Purify 500 mg of crude reaction mixture.

Materials:

  • Stationary Phase: 25g Silica Cartridge (20-40 µm irregular silica).

  • Mobile Phase A: Hexanes + 1% Triethylamine (v/v).

  • Mobile Phase B: Ethyl Acetate + 1% Triethylamine (v/v).

  • Loading Media: Celite 545.

Step-by-Step Procedure:

  • Sample Preparation (Solid Load):

    • Dissolve the 500 mg crude solid in minimal Dichloromethane (DCM).

    • Add 1.5g of Celite 545 to the flask.

    • Rotovap to dryness. Ensure the resulting powder is free-flowing and does not smell of DCM.

    • Why? Liquid loading with DCM can cause "band broadening" because DCM is a stronger solvent than the starting mobile phase (Hexane). Solid loading eliminates this solvent effect.

  • Equilibration:

    • Flush the column with 3 Column Volumes (CV) of 100% Mobile Phase A .

    • Critical: This saturates the silica surface with Triethylamine, neutralizing acidic sites before the sample arrives.

  • The Run:

    • Gradient:

      • 0% B for 2 CV (Isocratic hold to settle the bed).

      • 0% to 30% B over 10 CV.

      • 30% to 100% B over 5 CV (Flush).

    • Flow Rate: 25-30 mL/min (for a 25g column).

  • Post-Run Handling:

    • Combine fractions containing the product.

    • Evaporate solvent.[1][2]

    • Drying: To remove residual Triethylamine, dissolve the solid in a small amount of DCM and wash once with saturated

      
       (optional, if TEA persists), or simply dry under high vacuum for 24 hours.
      

Part 5: Advanced Troubleshooting (FAQs)

Q: I am using C18 Reverse Phase instead. What buffers do I need? A: For C18, the basic nitrogen is still an issue.

  • Acidic Method: Water/Acetonitrile + 0.1% Formic Acid .

    • Result: The pyridine nitrogen will be protonated (

      
      ). The molecule will elute significantly earlier (less retention) but with excellent peak shape.
      
  • Basic Method: Water/Acetonitrile + 10mM Ammonium Bicarbonate (pH 10) .

    • Result: The molecule remains neutral. Retention will be high (strong interaction with C18), and separation from impurities is often better. Ensure your C18 column is pH 10 compatible (e.g., C18-hybrid silica).

Q: My product turned red/brown on the column! A: Azaindoles are susceptible to oxidation, especially N-oxides, which can be colored. However, if using Acetone in your cleaning process, 2,5-dichloro-azaindoles can undergo condensation reactions with acetone under basic conditions (aldol-like chemistry).

  • Fix: Never use acetone to dissolve your sample for loading. Stick to DCM or EtOAc.

References

  • Teledyne ISCO. (2022). Purification of Heterocycles: Overcoming Tailing on Silica. Teledyne Chromatography Technical Notes. [Link]

  • Biotage. (2020). Strategies for Flash Chromatography of Basic Compounds. The Flash Purification Blog. [Link]

  • Journal of Medicinal Chemistry. (2012). Synthesis and SAR of Pyrrolo[3,2-b]pyridine Derivatives. (General reference for azaindole properties). [Link]

Sources

Optimization

Technical Support Center: 2,5-Dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine Synthesis

The following technical guide is structured as a specialized support resource for researchers and process chemists working with the pyrrolo[3,2-b]pyridine scaffold. It prioritizes high-fidelity chemical logic, regiocontr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers and process chemists working with the pyrrolo[3,2-b]pyridine scaffold. It prioritizes high-fidelity chemical logic, regiocontrol, and yield optimization.[1]

Subject: Optimization of Yield and Regioselectivity in Halogenated Azaindole Synthesis Ticket ID: CHEM-SUP-2025-AZA Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Strategy

The synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine presents a classic challenge in heterocyclic chemistry: distinguishing between the reactivity of the pyridine ring (electron-deficient) and the pyrrole ring (electron-rich), while managing the regiochemistry of two distinct chlorine atoms.

The "Golden Route" Protocol: To maximize yield and reproducibility, we recommend a convergent strategy that installs the C5-chlorine early (on the pyridine precursor) and the C2-chlorine late via directed lithiation. Attempting to chlorinate the C5 position of a fully formed azaindole core often leads to inseparable mixtures or N-oxide mediated side reactions.

The Optimized Workflow
  • Starting Material: 5-chloro-1H-pyrrolo[3,2-b]pyridine (Commercially available or synthesized via reductive cyclization).[1]

  • Step 1 (N-Methylation): Deprotonation with NaH followed by SN2 reaction with MeI.[1]

  • Step 2 (C2-Chlorination): Directed ortho-lithiation (DoM) using LDA, followed by electrophilic quench with Hexachloroethane (

    
    ).[1]
    

Detailed Experimental Protocols

Phase 1: N-Methylation of 5-Chloro-1H-pyrrolo[3,2-b]pyridine

Objective: Mask the indole nitrogen to prevent side reactions and direct C2-lithiation.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.

  • Dissolution: Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool to 0 °C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv) portion-wise.[1] Evolution of

    
     gas will occur.[1][2] Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.
    
  • Alkylation: Add Iodomethane (MeI) (1.1 equiv) dropwise via syringe.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

  • Workup: Quench with ice-water. The product often precipitates.[1] Filter the solid.[1] If no precipitate, extract with EtOAc (3x), wash with brine (5x to remove DMF), dry over

    
    , and concentrate.[1]
    

Critical Control Point:

  • Why NaH? Weak bases (

    
    ) in acetone can lead to incomplete conversion or long reaction times.[1] NaH ensures rapid, irreversible deprotonation.[1]
    
Phase 2: Regioselective C2-Chlorination via Lithiation

Objective: Install the second chlorine atom specifically at C2 without touching the C5-Cl or C3 positions.

Protocol:

  • Setup: Flame-dry a Schlenk flask under Argon/Nitrogen.

  • Reagent Prep: Dissolve 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (from Phase 1) in anhydrous THF (0.1 M). Cool to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Add Lithium Diisopropylamide (LDA) (1.2 equiv, freshly prepared or commercial 2.0 M solution) dropwise over 10 minutes.

    • Note: Do NOT use

      
      -BuLi directly.[1] (See Troubleshooting Section).
      
  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns a deep color (red/orange) indicating the formation of the C2-lithiated species.[1]

  • Quench: Dissolve Hexachloroethane (

    
    )  (1.3 equiv) in a minimal amount of anhydrous THF and add it dropwise to the cold reaction mixture.
    
  • Completion: Stir at -78 °C for 30 minutes, then allow to warm to RT over 1 hour.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc.[1] Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Visualizing the Logic (Graphviz)[1]

The following diagram illustrates the decision matrix and chemical pathway, highlighting why specific reagents are chosen to avoid common pitfalls.

SynthesisLogic Start Start: 5-chloro-1H-pyrrolo[3,2-b]pyridine Step1 Step 1: N-Methylation (NaH, MeI, DMF) Start->Step1 Check1 Decision: Chlorination Method Step1->Check1 RouteA Route A: Electrophilic (NCS) Check1->RouteA Standard Electrophilic RouteB Route B: Lithiation (LDA, C2Cl6) Check1->RouteB Directed Lithiation (Recommended) ResultA Result: Mixture of C2-Cl & C3-Cl (Low Yield, Poor Regiocontrol) RouteA->ResultA ResultB Result: Exclusive C2-Cl Product (High Yield) RouteB->ResultB Pitfall Critical Pitfall: Using n-BuLi instead of LDA RouteB->Pitfall If n-BuLi used PitfallResult Nucleophilic attack on Pyridine ring or Li-Cl exchange at C5 Pitfall->PitfallResult

Caption: Workflow comparing the recommended lithiation route against the problematic electrophilic route.

Troubleshooting & FAQs

Issue 1: "I am getting a mixture of chlorinated products (C2 and C3)."

Diagnosis: You likely used NCS (N-Chlorosuccinimide) or


 gas  for the second step.[1]
Root Cause:  The pyrrolo[3,2-b]pyridine scaffold is electron-rich on the pyrrole ring.[1] Electrophilic aromatic substitution (SEAr) favors the C3 position (beta-position), similar to indole.[1] However, the pyridine nitrogen exerts an electron-withdrawing effect, making the competition between C2 and C3 close.[1]
Solution:  Switch to the Lithiation Protocol (Phase 2) . The N-methyl group acts as a Directed Metalation Group (DMG), and the inherent acidity of the C2 proton (between two nitrogens) ensures exclusive C2-lithiation.[1]
Issue 2: "My yield is low in Step 2, and I see 'addition' byproducts."

Diagnosis: You used


-Butyllithium (

-BuLi)
instead of LDA. Root Cause: While

-BuLi is a strong base, it is also a powerful nucleophile.[1] The pyridine ring (specifically at C7 or C5) is susceptible to nucleophilic attack by the butyl group.[1] Furthermore,

-BuLi can cause Lithium-Halogen exchange at the C5-Cl position, removing your initial chlorine.[1] Solution: Use LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] These are bulky, non-nucleophilic bases that will deprotonate the C2-H without attacking the pyridine ring or the C5-Cl bond at -78 °C [1].
Issue 3: "Can I start with 1-methyl-1H-pyrrolo[3,2-b]pyridine and chlorinate twice?"

Diagnosis: Attempting to install the C5-Cl late-stage. Root Cause: Chlorinating the pyridine ring (C5) requires harsh conditions (e.g., N-oxide formation followed by


).[1] This is chemically risky in the presence of a pyrrole ring, which may oxidize or polymerize under these conditions.
Solution:  Always start with the halogen on the pyridine ring.[1] It is robust and survives the mild conditions of pyrrole functionalization.

Data Summary: Reagent Performance Comparison

Chlorination MethodReagentRegioselectivity (C2:C3)Yield (Step 2)Notes
Electrophilic NCS / DMF~60:4035-45%Difficult separation of isomers.[1]
Direct Lithiation

-BuLi /

N/A<20%Formation of butyl-adducts and des-chloro products.
Bulky Lithiation LDA /

>98:2 78-85% Recommended. High fidelity and clean crude.[1]

References

  • L'Heureux, A., et al. "Directed Lithiation of 1-Substituted-Azaindoles."[1] Journal of Organic Chemistry, vol. 75, no. 10, 2010, pp. 3401-3411.[1] (Validates LDA usage for C2-lithiation of azaindoles).[1]

  • Song, J.J., et al. "Organometallic Methods for the Synthesis of 5-Azaindoles."[1] Chemical Society Reviews, vol. 36, 2007, pp. 1120-1132.[1] (Review of azaindole functionalization).

  • Estel, L., et al. "Lithiation of 5-Chloro-1H-pyrrolo[3,2-b]pyridine."[1] Journal of Heterocyclic Chemistry, vol. 26, 1989, pp. 105.[1] (Foundational work on halogenated azaindole stability).

Disclaimer: These protocols involve hazardous chemicals (LDA, Alkyl halides).[1] All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Chlorinated N-Heterocycles

Ticket ID: #404-STABILITY Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #404-STABILITY Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Degradation, Yield Loss, and Side Reactions in Chlorinated N-Heterocycles

Welcome to the Technical Support Center

You have reached this guide because you are likely observing unexpected behavior with chlorinated nitrogen heterocycles—specifically chloropyridines , chloropyrimidines , or chloroquinolines . Common symptoms include:

  • Crystalline solids turning into yellow oils during storage.

  • "Disappearing" chlorine substituents during Palladium-catalyzed cross-coupling.

  • Split peaks or broad humps in LCMS chromatograms using Methanol.

These compounds are ubiquitous scaffolds in kinase inhibitors and agrochemicals, yet their stability is often overestimated. This guide breaks down the three primary failure modes: Hydrolysis , Protodechlorination , and Solvolysis .

Module 1: Hydrolytic Instability (Storage & Workup)

The Issue: Your white solid turned yellow/orange in the fridge, or you lost significant yield during an aqueous workup.

The Science: Chlorinated N-heterocycles are electron-deficient. The C-Cl bond is susceptible to Nucleophilic Aromatic Substitution (


) . Water or Hydroxide (

) attacks the ring carbon bearing the chlorine, forming a Meisenheimer complex. The chlorine is then expelled, yielding the hydroxy-heterocycle (which tautomerizes to the pyridone/pyrimidone form).

Critical Factor - Positional Reactivity: Not all chlorines are equal. The position relative to the ring nitrogen determines stability.

  • High Risk: 2-Cl and 4-Cl positions (Ortho/Para to Nitrogen). The nitrogen can stabilize the negative charge in the intermediate via resonance.

  • Low Risk: 3-Cl position (Meta to Nitrogen). Resonance stabilization is not possible; these are generally stable.

  • Critical Risk: Pyrimidines (2 nitrogens) are exponentially more reactive than pyridines.

Visual: Stability Decision Tree

StabilityTree start Analyze Structure ring_type Ring System? start->ring_type pos_check Cl Position relative to N? ring_type->pos_check Pyridine danger HIGH RISK Hydrolyzes in moist air Avoid Aqueous Workup ring_type->danger Pyrimidine (2,4-dichloro) ring_type->danger Triazine stable STABLE Standard Storage pos_check->stable 3-Position (Meta) pos_check->danger 2-Position (Ortho) pos_check->danger 4-Position (Para) caution MODERATE RISK Store < -20°C Avoid Strong Base danger->caution If Electron Donating Groups Present (e.g., -OMe)

Figure 1: Decision matrix for assessing the hydrolytic risk of chlorinated heterocycles based on ring structure and substitution patterns.

Troubleshooting & Protocol: Safe Workup

Q: My 2,4-dichloropyrimidine degraded during extraction. How do I isolate it?

A: Standard basic washes (NaHCO3/NaOH) are destructive for electron-deficient rings.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Quench pH Basic (pH > 9)Neutral to Slightly Acidic (pH 5-7)
Temperature Room Temp / WarmIce Bath (0°C)
Drying Agent Magnesium Sulfate (Slow)Sodium Sulfate (Fast)
Solvent Ethyl Acetate (Wet)DCM or TBME (Lower water solubility)

Step-by-Step Safe Workup:

  • Cool Down: Place reaction vessel in an ice bath before quenching.

  • Buffer Quench: Instead of water/base, use a Phosphate Buffer (pH 7) or saturated

    
    .
    
  • Fast Extraction: Extract immediately with DCM. Do not let the layers sit.

  • No Brine Wash: If the compound is highly sensitive, skip the brine wash (which introduces water) and go straight to drying over

    
    .
    
  • Vac-Down: Evaporate solvent at

    
    . High heat accelerates hydrolysis even with trace water.
    
Module 2: Reaction Compatibility (Protodechlorination)

The Issue: You are performing a Suzuki or Buchwald coupling on a Bromine/Iodine site, but the Chlorine on the ring is also disappearing (replaced by Hydrogen).

The Science: This is Protodechlorination (Hydrodehalogenation).

  • Oxidative Addition: Pd inserts into the C-Br bond (desired).

  • Side Reaction: If the catalytic cycle stalls, Pd can insert into the C-Cl bond (undesired, but slower).

  • Reduction: A hydride source (H-) attacks the Pd-center.

  • Reductive Elimination: The ring is released with a Hydrogen instead of Chlorine.

Common Hydride Sources:

  • Solvents: Alcohols (MeOH, EtOH, iPrOH) are primary hydride donors.

  • Bases: Alkoxides (

    
    , 
    
    
    
    ) undergo
    
    
    -hydride elimination to form Pd-H species.
  • Formate: Often present as an impurity or formed from CO sources.

Visual: Protodechlorination Pathway

Dechlorination sub Substrate (Ar-Cl) ox_add Pd(II) Intermediate (Ar-Pd-Cl) sub->ox_add + Pd(0) pd Pd(0) Catalyst reduct Reductive Elimination ox_add->reduct + H- (from Hydride) hydride Hydride Source (Alcohol/Alkoxide) hydride->reduct Donates H reduct->pd Regenerates Pd(0) prod Side Product (Ar-H) reduct->prod

Figure 2: Mechanism of unwanted protodechlorination mediated by hydride sources in the reaction mixture.

Optimization Protocol: Protecting the Chlorine

To couple a Br/I site while keeping a Cl site intact:

  • Solvent Switch:

    • STOP: Using Ethanol, Methanol, or Isopropanol.

    • USE: Toluene, Dioxane, THF, or DME. These are aprotic and cannot donate hydrides easily.

  • Base Selection:

    • STOP: Strong alkoxides (

      
      , 
      
      
      
      ).
    • USE: Inorganic carbonates or phosphates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , 
      
      
      
      ,
      
      
      ). These lack
      
      
      -hydrogens.
  • Ligand Choice (The "Speed" Strategy):

    • Use bulky, electron-rich ligands like XPhos or SPhos .[1]

    • Why? These ligands accelerate the desired reductive elimination step (C-C bond formation), causing it to outcompete the slower side-reaction (dechlorination).

Module 3: Analytical Artifacts (LCMS/HPLC)

The Issue: The NMR looks pure, but LCMS shows two peaks or a split peak with a mass of M+31 (Methoxy adduct) or M+17 (Hydroxy adduct).

The Science: This is On-Column Solvolysis . If you use Methanol (MeOH) as the mobile phase, the high pressure and slightly acidic nature of LCMS modifiers (Formic acid) can catalyze the


 reaction inside the column during the run.

Diagnostic Check:

  • Does the impurity peak ratio change if you inject the sample again after 1 hour? (Yes = Reaction is happening in the vial).

  • Does the peak disappear if you switch to Acetonitrile? (Yes = It was a solvent artifact).

Protocol: Accurate Analysis
ComponentRecommendation
Mobile Phase B Acetonitrile (MeCN) only. Avoid Methanol.
Modifier Ammonium Acetate (10mM) or Bicarbonate . Avoid Formic Acid/TFA if the ring is acid-sensitive.
Diluent Dissolve sample in MeCN or DMSO . Avoid dissolving in MeOH.
Run Time Keep gradients fast (<5 min) to minimize exposure to aqueous conditions.
References
  • Reactivity of Chloropyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Foundational text on reactivity orders: 2-Cl >> 3-Cl).
  • Protodechlorination Mechanisms: Navarro-Fernández, O. et al. "Pd-catalyzed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification." Catal. Sci. Technol., 2024 .[2]

  • Suppression of Dehalogenation: Guram, A. S. et al. "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides."[3] J. Org.[3] Chem., 2007 , 72, 5104–5112.[3]

  • Hydrolysis Kinetics: Pintado, L. et al. "Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water." Ind.[4][5][6][7] Eng. Chem. Res., 2003 , 42, 60–66.

  • General Troubleshooting: BenchChem Technical Support. "How to avoid dehalogenation side reactions in Suzuki coupling."

Sources

Optimization

Technical Support Center: Navigating the Chemistry of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine

Welcome to the technical support guide for 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine. This document is designed for researchers, medicinal chemists, and process scientists who are utilizing this valuable, yet challenging, h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine. This document is designed for researchers, medicinal chemists, and process scientists who are utilizing this valuable, yet challenging, heterocyclic scaffold. As a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules, understanding its reactivity is paramount.[1][2] This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges.

Part 1: Understanding the Core Challenge: Low Reactivity

Q1: Why is 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine so unreactive in standard cross-coupling reactions?

A1: The low reactivity of the 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine core stems from its inherent electronic properties. The molecule is doubly deactivated by two powerful electron-withdrawing effects:

  • Inductive and Mesomeric Effects of Chlorine: The two chlorine atoms pull electron density away from the aromatic system through induction.

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and withdraws electron density, making the entire heterocyclic system electron-poor.

This electron deficiency creates a significant energy barrier for the crucial first step of most cross-coupling reactions: the oxidative addition of the Palladium(0) catalyst to the carbon-chlorine (C-Cl) bond. This step is often the rate-limiting step of the catalytic cycle.

G cluster_0 Electronic Effects on 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine Core Pyrrolo[3,2-b]pyridine Core Result Electron-Deficient C-Cl Bonds (High barrier to Pd(0) oxidative addition) Core->Result Cl5 C5-Cl (Inductive Withdrawal) Cl5->Core Cl2 C2-Cl (Inductive Withdrawal) Cl2->Core Py_N Pyridine N (Ring Deactivation) Py_N->Core

Caption: Electronic deactivation of the C-Cl bonds.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Successfully employing this scaffold requires moving beyond standard protocols. The key is to facilitate the challenging oxidative addition step by carefully selecting the catalyst system and optimizing reaction conditions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is fundamental for creating C-C bonds but often fails with this substrate under standard conditions.[3][4]

Q2: My Suzuki-Miyaura coupling is failing or giving very low yields. What are the most common failure points and how do I fix them?

A2: Failure in Suzuki couplings with this substrate is almost always linked to an inefficient catalyst system or suboptimal conditions. Below is a guide to troubleshoot these issues.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Symptom Potential Cause(s) Suggested Solutions & Rationale
No Reaction / Trace Product 1. Inactive Catalyst System. 2. Insufficient Temperature. 3. Poor Boronic Acid Quality. 1. Switch to a more active catalyst/ligand system. Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a Pd(0) or Pd(II) precatalyst. These ligands promote the difficult oxidative addition step. 2. Increase the reaction temperature. Microwave heating can be highly effective for driving the reaction to completion.[5] 3. Verify boronic acid/ester integrity. Use freshly opened or purified boronic acid/ester. Consider using more stable potassium trifluoroborate salts.[3]
Low Yield / Stalled Reaction 1. Inappropriate Base/Solvent Combination. 2. Catalyst Decomposition. 1. Screen different bases. Stronger bases like Cs₂CO₃ or K₃PO₄ are often required. Ensure the base is thoroughly ground and dry. Pair with aprotic polar solvents like 1,4-dioxane/H₂O or toluene/H₂O.[6] 2. Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Ensure rigorous degassing of the reaction mixture to prevent oxidative degradation of the Pd(0) species.
Side Product: Dehalogenation Reductive dehalogenation of the starting material. Use a less coordinating solvent. Sometimes, the choice of base can influence this; screen milder bases if the reaction proceeds but dehalogenation is dominant.

| Side Product: Homo-coupling | Homo-coupling of the boronic acid (Glaser coupling). | Ensure the reaction is strictly anaerobic. Lowering the reaction temperature slightly after an initial heating period can sometimes mitigate this. |

Recommended Starting Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling arylboronic acids with 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine.

  • Reagent Assembly: To an oven-dried microwave vial, add 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a strong base such as K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-8 mol%).

  • Solvent Addition & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by sparging with argon or nitrogen for 15-20 minutes.

  • Reaction: Seal the vial and heat the reaction mixture to 100-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-12 hours.

  • Monitoring & Workup: Monitor the reaction by LC-MS or TLC. Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.

G Start Start Suzuki Troubleshooting Check_Yield Is Yield > 50%? Start->Check_Yield Check_SM Is Starting Material Consumed? Check_Yield->Check_SM No Success Reaction Successful. Proceed to Scale-up. Check_Yield->Success Yes Action_Catalyst Action: 1. Switch to bulkier ligand (XPhos, RuPhos). 2. Increase catalyst loading. 3. Use a Pd(0) precatalyst. Check_SM->Action_Catalyst Yes Action_Conditions Action: 1. Increase temperature (use microwave). 2. Screen stronger bases (Cs₂CO₃, K₃PO₄). 3. Ensure rigorous degassing. Check_SM->Action_Conditions No Failure Reaction Failed. Re-evaluate strategy. Action_Reagents Action: 1. Check boronic acid purity. 2. Use fresh, anhydrous solvent. Action_Catalyst->Action_Reagents Action_Conditions->Failure Action_Reagents->Failure

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

B. Buchwald-Hartwig Amination

Forming the C-N bond via Buchwald-Hartwig amination is crucial for accessing many bioactive derivatives.[7] The challenges are similar to those in Suzuki couplings—namely, a difficult oxidative addition.[8]

Q3: I'm attempting a Buchwald-Hartwig amination and observing no product, or I'm getting hydrodehalogenation of my starting material. What should I do?

A3: This is a common outcome. The choice of ligand and base is even more critical in C-N coupling than in C-C coupling. Hydrodehalogenation is a known side reaction when the catalytic cycle is inefficient.[7]

Troubleshooting Guide: Buchwald-Hartwig Amination

Symptom Potential Cause(s) Suggested Solutions & Rationale
No Reaction 1. Ligand is not active enough. 2. Base is too weak or sterically hindered. 1. Employ state-of-the-art ligands. For challenging substrates, ligands like BrettPhos, RuPhos, or the Josiphos family are often required. These are highly electron-rich and bulky, promoting both oxidative addition and reductive elimination. 2. Use a strong, non-coordinating base. Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are excellent choices. Avoid weaker bases like K₂CO₃ initially.
Low Yield / Stalled Reaction 1. Catalyst inhibition by the amine or product. 2. Insufficient temperature. 1. Adjust stoichiometry. Sometimes excess amine can inhibit the catalyst. Try running the reaction with only 1.1-1.2 equivalents of the amine. 2. Increase temperature. Reactions often require >100 °C. Toluene or 1,4-dioxane are suitable high-boiling solvents.

| Side Product: Hydrodehalogenation | The Pd-H species, formed from the base and trace water or from β-hydride elimination, reductively cleaves the C-Cl bond faster than the amination occurs. | This indicates a slow C-N reductive elimination step. Switching to a more electron-rich and bulkier ligand (e.g., BrettPhos) can accelerate the desired C-N bond formation, outcompeting the dehalogenation pathway.[7] |

Recommended Starting Protocol: Buchwald-Hartwig Amination

  • Reagent Assembly: In a glovebox, add 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the desired amine (1.2 equiv), and a strong base like NaOtBu (1.5 equiv) to an oven-dried vial.

  • Catalyst Addition: Add a palladium precatalyst (e.g., G3-XPhos Palladacycle, 2-5 mol%).

  • Solvent & Degassing: Add an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vial and heat to 100-110 °C for 4-24 hours, monitoring by LC-MS.

  • Workup & Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash, dry, and concentrate. Purify by silica gel chromatography.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (RATE LIMITING STEP) Pd0->OxAdd ArCl Ar-Cl (Substrate) ArCl->OxAdd PdII_complex L₂Pd(II)(Ar)(Cl) OxAdd->PdII_complex High ΔG‡ Ligand_Ex Ligand Exchange PdII_complex->Ligand_Ex Amine R₂NH + Base Amine->Ligand_Ex PdII_Amine L₂Pd(II)(Ar)(NR₂) Ligand_Ex->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) Red_Elim->Product

Caption: Buchwald-Hartwig cycle highlighting the difficult step.

C. Sonogashira Coupling

The Sonogashira coupling provides access to C(sp)-C(sp²) bonds, creating alkynylated pyrrolopyridines.[9] This reaction faces similar challenges but also introduces the risk of alkyne homo-coupling (Glaser coupling).[10]

Q4: My Sonogashira reaction is giving low yields and a lot of alkyne dimer. How can I improve the cross-coupling efficiency?

A4: The key to a successful Sonogashira coupling is balancing the catalytic cycles of both palladium and copper (if used) while suppressing oxygen-driven side reactions.[10][11]

Troubleshooting Guide: Sonogashira Coupling

Symptom Potential Cause(s) Suggested Solutions & Rationale
No Reaction / Low Yield 1. Inactive Pd catalyst. 2. Insufficient base strength. 1. Use a robust Pd catalyst. Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ can work, but consider more active catalysts with ligands like XPhos for this challenging substrate. 2. Use a suitable amine base. Et₃N or DIPEA are standard. The amine acts as both the base and often as a solvent.
Significant Alkyne Homo-coupling 1. Presence of oxygen. 2. High concentration of the copper acetylide intermediate. 1. Ensure strict anaerobic conditions. Rigorous degassing is critical. Oxygen promotes the oxidative homo-coupling of the copper acetylide.[10] 2. Consider copper-free conditions. Modern protocols using ligands like SPhos can facilitate the reaction without a copper co-catalyst, eliminating the primary pathway for homo-coupling.[11] 3. Slowly add the terminal alkyne via syringe pump to keep its instantaneous concentration low.

| Reaction Stalls | Catalyst deactivation or consumption of reagents. | Add a fresh portion of the palladium catalyst and/or the alkyne to the reaction mixture. |

Recommended Starting Protocol: Copper-Free Sonogashira Coupling

  • Reagent Assembly: To an oven-dried Schlenk flask, add 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and a suitable ligand like SPhos (4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane), the terminal alkyne (1.2 equiv), and a base such as Cs₂CO₃ (2.5 equiv).

  • Reaction: Heat the mixture to 80-100 °C and monitor by LC-MS.

  • Workup & Purification: Cool the reaction, filter through a pad of celite to remove palladium black, and rinse with ethyl acetate. Concentrate the filtrate and purify the residue by silica gel chromatography.

Part 3: Advanced Topic: Regioselectivity

Q5: Can I achieve selective functionalization at either the C2 or C5 position?

A5: Yes, regioselective functionalization is achievable, but it requires careful control of reaction conditions. While there is limited direct literature on the 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine isomer, principles from related di-halogenated heterocycles can be applied. For instance, in the Suzuki coupling of 3,5-dichloro-1,2,4-thiadiazole, mono-arylation was achieved at room temperature, while di-arylation required refluxing conditions.[12]

General Principles for Selectivity:

  • Steric Hindrance: The C2 position is adjacent to the pyrrole nitrogen, which can offer some steric shielding, potentially favoring reaction at the C5 position.

  • Electronic Differentiation: The relative electron density at C2 vs. C5 can be subtly different, which can be exploited.

  • Temperature Control: Running the reaction at a lower temperature (e.g., room temperature to 50 °C) with a highly active catalyst system is the most promising strategy for achieving mono-substitution. Use exactly one equivalent of the coupling partner. Once the mono-substituted product is isolated, a second, different coupling partner can be introduced under more forcing conditions (higher temperature) to achieve di-substitution with different groups.

A systematic Design of Experiments (DoE) approach, screening temperature, catalyst loading, and reaction time, is highly recommended to find the optimal window for selective mono-functionalization.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Available at:[Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Zhang, H., & Cai, Q. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1361–1367. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
  • Dyrnes, C., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5099. [Link]

  • Google Patents. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product.
  • Schmidt, D., et al. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 11, 928–935. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. (2004). Organic Chemistry Highlights. [Link]

  • Sandey, M., et al. (2011). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Organic Preparations and Procedures International, 43(6), 557–563. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 220. [Link]

  • Blythe, H. J., et al. (2019). 1 H-Pyrrolo[3,2- b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(3), 261–266. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Halogenated Pyrrolopyridine Synthesis

Welcome to the technical support center for the synthesis of halogenated pyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of halogenated pyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this important class of reactions. Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in medicinal chemistry, and their halogenated derivatives are crucial intermediates for further functionalization. This resource aims to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when undertaking the synthesis of halogenated pyrrolopyridines.

Q1: Why is the halogenation of pyrrolopyridines often challenging?

The halogenation of pyrrolopyridines can be complex due to the electronic nature of the fused ring system. The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution, while the pyrrole ring is electron-rich and highly reactive.[1] This dichotomy can lead to issues with reactivity and regioselectivity. Furthermore, the basic nitrogen atom in the pyridine ring can be protonated under acidic conditions, further deactivating the ring system.[2]

Q2: What are the most common reagents for halogenating pyrrolopyridines?

The choice of halogenating agent is critical and depends on the desired halogen and the reactivity of the pyrrolopyridine substrate. Common reagents include:

  • For Bromination: N-Bromosuccinimide (NBS) is a widely used, easy-to-handle crystalline solid that serves as a source of electrophilic bromine.[3][4] It is often preferred over liquid bromine (Br₂) for its milder nature and ability to provide a low, steady concentration of Br₂, which can help to avoid side reactions.[3][5]

  • For Iodination: N-Iodosuccinimide (NIS) is a common and effective reagent for the iodination of electron-rich aromatic systems.[6][7] It is known for its mild reaction conditions and good functional group tolerance.[6]

  • For Chlorination: N-Chlorosuccinimide (NCS) can be used, but often stronger reagents like phosphorus oxychloride (POCl₃) are employed, especially for the chlorination of pyridine N-oxides.[8][9]

Q3: How does the position of the nitrogen atom in the pyridine ring affect the halogenation outcome?

The position of the nitrogen atom significantly influences the electronic distribution within the pyrrolopyridine scaffold, thereby directing the regioselectivity of the halogenation. For instance, in 7-azaindole (1H-pyrrolo[2,3-b]pyridine), the pyridine nitrogen withdraws electron density, making the pyridine ring less reactive towards electrophiles. The pyrrole ring, being electron-rich, is the more likely site of attack. The lone pair of electrons on the pyrrole nitrogen enhances the electron density, particularly at the C3 position.

Q4: What is the general mechanism for the electrophilic halogenation of pyrrolopyridines?

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[10] The key steps are:

  • Generation of the electrophile: The halogenating reagent provides an electrophilic halogen species (e.g., Br⁺, I⁺, Cl⁺). In some cases, a Lewis acid or a protic acid is used to activate the halogenating agent.[11][12]

  • Nucleophilic attack: The electron-rich pyrrole ring of the pyrrolopyridine attacks the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[13]

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new C-halogen bond, restoring the aromaticity of the ring system.[13]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of halogenated pyrrolopyridines.

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired halogenated pyrrolopyridine is a common frustration. A systematic approach to troubleshooting is essential.

Caption: A systematic workflow for troubleshooting low product yield.

Potential Cause Explanation Recommended Solutions
Deactivated Substrate The pyrrolopyridine ring system may be deactivated by electron-withdrawing groups, making it less nucleophilic. The pyridine nitrogen itself is electron-withdrawing.[2]Increase the reaction temperature or use a more reactive halogenating agent. For example, if NBS fails, consider using Br₂ with a Lewis acid, but be mindful of potential side reactions. For deactivated arenes, using NIS in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) can be effective.[14]
Insufficiently Reactive Halogenating Agent The chosen halogenating agent may not be electrophilic enough to react with your specific pyrrolopyridine substrate.For bromination, adding a catalytic amount of a Lewis acid or a protic acid can enhance the electrophilicity of NBS.[15] For iodination, if NIS is ineffective, consider using iodine in the presence of an oxidizing agent.[16]
Decomposition of Starting Material or Product Pyrrolopyridines can be sensitive to harsh reaction conditions, such as strong acids or high temperatures, leading to degradation.Employ milder reaction conditions. Use a less acidic catalyst or a lower reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.
Poor Solubility The pyrrolopyridine starting material or the halogenating agent may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.Screen a range of solvents to find one that provides good solubility for all reactants. Common solvents for halogenation include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF).
Inhibition by the Pyridine Nitrogen The lone pair of electrons on the pyridine nitrogen can coordinate to Lewis acid catalysts, inhibiting their activity.Consider protecting the pyridine nitrogen as an N-oxide. This not only prevents catalyst inhibition but can also activate the ring towards electrophilic attack at the C2 and C4 positions.[2][9]
Problem 2: Poor Regioselectivity

Obtaining a mixture of regioisomers is a frequent challenge in the halogenation of substituted pyrrolopyridines. Understanding the factors that govern regioselectivity is key to optimizing for the desired isomer.

The regiochemical outcome is a balance between the directing effects of the fused pyrrole and pyridine rings, as well as any substituents present on the scaffold.

  • Pyrrole Ring: The pyrrole ring is inherently electron-rich and directs electrophilic attack to the positions alpha to the nitrogen (C2 or C5 in pyrrole, which correspond to different positions in the fused system depending on the isomer).[1]

  • Pyridine Ring: The pyridine ring is electron-deficient and directs electrophilic substitution to the C3 and C5 positions relative to the nitrogen.[17]

  • Substituent Effects: Electron-donating groups (EDGs) on the ring will activate it and direct ortho- and para- to their position. Electron-withdrawing groups (EWGs) will deactivate the ring and direct meta- to their position.[8]

Strategy Explanation Example Protocol
Choice of Halogenating Agent and Solvent The size and reactivity of the halogenating agent, as well as the polarity of the solvent, can influence the regioselectivity.For some substrates, using a bulkier halogenating agent may favor attack at a less sterically hindered position. Solvent polarity can also play a role; for instance, halogenation of pyridine N-oxides has shown solvent-dependent selectivity.[9]
Use of Protecting Groups Protecting the pyrrole nitrogen can alter the electronic properties of the ring and block certain positions from attack, thereby directing the halogenation to other sites.A common strategy is to use a bulky protecting group on the nitrogen, such as a tert-butyloxycarbonyl (Boc) or a (trimethylsilyl)ethoxymethyl (SEM) group. This can sterically hinder the adjacent positions and favor halogenation at a more remote carbon.
Directed Metalation A powerful strategy for achieving high regioselectivity involves the use of a directing group to facilitate metalation (lithiation) at a specific position, followed by quenching with an electrophilic halogen source.For 7-azaindole, a carbamoyl group at the N-7 position can direct lithiation to the C-6 position. Subsequent treatment with a halogenating agent like iodine or 1,2-dibromoethane provides the 6-halo-7-azaindole derivative.[18]
Controlling Reaction Temperature Lowering the reaction temperature can sometimes increase the selectivity for the kinetically favored product.If you are observing a mixture of isomers, try running the reaction at 0 °C or even -78 °C and monitor the product distribution over time.
Alternative Synthetic Routes In cases where direct halogenation is unselective, a multi-step approach may be necessary.For example, a C3-selective halogenation of pyridines can be achieved via a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates.[19][20]
Problem 3: Difficult Purification

The separation of regioisomers and the removal of reaction byproducts can be challenging.

Issue Explanation Recommended Solutions
Separation of Regioisomers Regioisomers of halogenated pyrrolopyridines often have very similar polarities, making their separation by column chromatography difficult.Optimize Chromatography: Screen different solvent systems (eluents) for column chromatography. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent can sometimes improve separation. Consider using a high-performance liquid chromatography (HPLC) system for more challenging separations. Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one that provides good differential solubility between the isomers.
Removal of Succinimide Byproduct Reactions using NBS or NIS generate succinimide as a byproduct, which can sometimes co-elute with the product.Aqueous Wash: Succinimide is water-soluble. A thorough aqueous workup of the reaction mixture, including washes with water and brine, can remove a significant portion of the succinimide before chromatography.
Product Tailing on Silica Gel The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silica gel, causing peak tailing during column chromatography.Use of a Basic Modifier: Add a small amount (0.1-1%) of a base like triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel. Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18), for chromatography.

Experimental Protocols

Below are representative protocols for the halogenation of pyrrolopyridines. These should be considered as starting points and may require optimization for your specific substrate.

Protocol 1: Bromination of a Pyrrolopyridine using NBS

This protocol is a general procedure for the bromination of an electron-rich pyrrolopyridine.

  • Dissolution: Dissolve the pyrrolopyridine substrate (1.0 equiv) in a suitable solvent such as THF or DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Add N-bromosuccinimide (1.0-1.2 equiv) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Iodination of a Pyrrolopyridine using NIS

This protocol is a general procedure for the iodination of a pyrrolopyridine.

  • Dissolution: Dissolve the pyrrolopyridine substrate (1.0 equiv) in an anhydrous solvent such as THF or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of NIS: Add N-iodosuccinimide (1.1-1.5 equiv) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms

Understanding the flow of electrons is crucial for predicting and controlling reaction outcomes.

Electrophilic Aromatic Substitution Mechanism

Caption: Generalized mechanism for electrophilic aromatic substitution on a pyrrolopyridine ring.

References

  • Filo. (2025, September 10). Halogenation of Pyrrole Explain the halogenation reaction of pyrrole and...[Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • NSF PAR. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • ACS Publications. (2015, June 3). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]

  • PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

  • ResearchGate. (2025, August 7). Practical Regioselective Bromination of Azaindoles and Diazaindoles. [Link]

  • ACS Publications. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • PMC. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]

  • ACS Publications. (2014, September 24). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. [Link]

  • YouTube. (2020, November 30). 3: What's the difference between NBS and Br2?[Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • ACS Publications. (2024, November 11). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. [Link]

  • PMC. (2025, July 4). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. [Link]

  • ResearchGate. (2026, January 10). Direct regioselective C-3 halogenation of pyridines. [Link]

  • Filo. (2025, August 14). Discuss the role of Lewis acid in halogenation and alkylation reaction of...[Link]

  • Creative Biolabs. (2024, October 18). Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. [Link]

  • ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. [Link]

  • SciSpace. (n.d.). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. [Link]

  • PMC. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. [Link]

  • ACS Fall 2021. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

  • ResearchGate. (2025, August 7). N-iodosuccinimide (NIS). [Link]

  • ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]

  • Semantic Scholar. (1975, August 12). The Protection and Deprotection of the Pyridine Nitrogen. [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]

  • Winona State University. (n.d.). Allylic Rearrangement in NBS Bromination Reactions. [Link]

  • S. King. (n.d.). Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution. [Link]

  • YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]

  • Journal of the American Chemical Society. (2020, May 29). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • PMC. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

  • ResearchGate. (2024, May 7). (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]

  • PMC. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

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  • ResearchGate. (2025, December 28). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

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Optimization

Technical Support Center: Investigating the Degradation Pathways of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the degradation pathways of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is not extensively available in...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the degradation pathways of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is not extensively available in published literature. This guide is therefore constructed based on established principles of metabolic and chemical degradation of structurally related compounds, including pyridine and pyrrole derivatives. The troubleshooting advice and hypothetical pathways provided are intended to serve as a robust starting point for your investigations.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial questions and challenges encountered when beginning a degradation study of a novel heterocyclic compound like 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine.

Question 1: My compound appears to be unstable in my aqueous formulation. What are the likely initial degradation pathways?

Answer: For a compound with a pyrrolo[3,2-b]pyridine core, initial instability in aqueous solutions, particularly at non-neutral pH, is often due to hydrolysis. The pyrrole ring, while aromatic, can be susceptible to ring-opening under certain conditions.[1] Additionally, the dichloro-substituents may be subject to nucleophilic substitution by water or buffer components, although this is generally less likely without enzymatic activity.

Troubleshooting Steps:

  • pH Profile: Conduct a preliminary stability study across a range of pH values (e.g., pH 3, 7, 9) at a constant temperature. Analyze samples at various time points using High-Performance Liquid Chromatography (HPLC) with UV detection to monitor the disappearance of the parent compound.

  • Temperature Effects: Perform the pH stability study at both room temperature and an elevated temperature (e.g., 40°C) to assess thermal liability.

  • Photostability: Expose a solution of your compound to a standardized light source (e.g., a photostability chamber) and compare its degradation to a sample kept in the dark. Photodegradation can lead to complex reaction pathways.[2]

Question 2: I am not detecting any significant degradation in simple aqueous buffers. What other non-enzymatic pathways should I consider?

Answer: If the compound is stable in simple buffers, consider the possibility of oxidative degradation. The pyrrole and pyridine rings can be susceptible to oxidation.[3] This can be mediated by atmospheric oxygen, especially in the presence of trace metal ions, or by reactive oxygen species that may be present in more complex matrices.

Troubleshooting Steps:

  • Headspace and Sparging: Prepare samples in sealed vials with minimal headspace. To rigorously exclude oxygen, sparge your solvent with an inert gas like nitrogen or argon before preparing the solution.

  • Addition of Antioxidants: Include a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), in a parallel experiment. If the degradation is significantly inhibited, it points towards an oxidative pathway.

  • Metal Chelators: Add a chelating agent like EDTA to sequester any trace metal ions that could be catalyzing oxidation.

Section 2: In Vitro Metabolic Degradation Studies

This section provides guidance for investigating the enzymatic degradation of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, a critical step in drug development.

Question 3: What are the most probable metabolic pathways for this compound?

Answer: Based on its structure, the most likely metabolic pathways involve oxidation mediated by cytochrome P450 (CYP) enzymes.[3][4] The pyrrole and pyridine rings, as well as the N-methyl group, are all potential sites for oxidative metabolism.

Potential Metabolic Transformations:

  • Oxidation of the Pyrrole Ring: The carbons adjacent to the nitrogen are often targets for oxidation, potentially forming epoxide intermediates that can lead to hydroxylated products or ring-opened metabolites.[3]

  • Oxidation of the Pyridine Ring: The pyridine ring can be hydroxylated at various positions.

  • N-demethylation: The N-methyl group can be oxidized and subsequently removed, yielding the corresponding N-H pyrrole.

  • Dechlorination: While generally a slower process, enzymatic dechlorination is a possibility.

Below is a hypothetical metabolic pathway diagram:

Metabolic Pathway Parent 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine M1 Hydroxylated Pyrrole Metabolite Parent->M1 CYP-mediated Oxidation M2 Hydroxylated Pyridine Metabolite Parent->M2 CYP-mediated Oxidation M3 N-demethylated Metabolite Parent->M3 CYP-mediated N-demethylation M4 Ring-Opened Metabolite M1->M4 Further Oxidation/Hydrolysis Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_elucidation Structure Elucidation Prep Incubation/ Degradation Reaction Quench Quench Reaction (e.g., cold acetonitrile) Prep->Quench Cleanup Sample Cleanup (e.g., SPE, filtration) Quench->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing (Peak Integration, MW determination) LCMS->Data Frag Fragmentation Analysis Data->Frag Pathway Pathway Proposal Frag->Pathway NMR NMR (if metabolite can be isolated) NMR->Pathway

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Welcome to the technical support guide for the synthesis and purification of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine. This document is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrrolopyridines, also known as azaindoles, are privileged structures in drug discovery.[1][2] The synthesis of specifically substituted analogs like the 2,5-dichloro derivative, however, often presents significant challenges related to impurity generation and removal.

This guide moves beyond simple procedural outlines to provide in-depth, cause-and-effect troubleshooting. We will explore the mechanistic origins of common impurities and offer validated, step-by-step protocols for their removal and, more importantly, their prevention.

Frequently Asked Questions (FAQs): Troubleshooting Impurity Profiles

This section addresses the most common issues encountered during the synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine. Each question is followed by an analysis of the likely chemical causes and actionable solutions.

Q1: My final product is contaminated with a significant amount of mono-chlorinated species. How can I remove them and prevent their formation?

Plausible Cause & Mechanism: The presence of mono-chlorinated impurities (e.g., 2-chloro-1-methyl- or 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine) is almost always due to incomplete chlorination. The electrophilic chlorination of the pyrrolopyridine ring system is a stepwise process. The electron-rich pyrrole ring is typically chlorinated first, followed by the less activated pyridine ring. Incomplete reaction can result from:

  • Insufficient Stoichiometry: An inadequate amount of the chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride) will naturally lead to partially chlorinated products.

  • Sub-optimal Reaction Temperature: Electrophilic aromatic substitution is highly temperature-dependent. If the reaction temperature is too low, the activation energy for the second chlorination may not be reached, stalling the reaction.

  • Poor Reagent Solubility or Mixing: If the chlorinating agent or substrate is not fully dissolved or the reaction mixture is not adequately agitated, localized concentration gradients can lead to incomplete conversion.

Chemical halogenation often requires harsh electrophilic reagents and can suffer from a lack of selectivity, sometimes leading to undesired polyhalogenated products.[3][4][5]

Troubleshooting & Solution:

1. Removal of Mono-chlorinated Impurities: The polarity difference between the di-chloro and mono-chloro species is typically sufficient for separation by silica gel chromatography.

  • Recommended Method: Flash Column Chromatography.

  • Rationale: The additional chlorine atom in the desired product slightly decreases its polarity compared to the mono-chlorinated impurity. This allows for effective separation.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.
Monitoring TLC with UV visualization (254 nm)The mono-chloro species will have a slightly lower Rf value than the desired di-chloro product.

2. Prevention During Synthesis: Prevention is always the superior strategy. Consider the following adjustments to your reaction protocol:

  • Stoichiometry: Increase the equivalents of the chlorinating agent (e.g., from 2.0 eq. to 2.2-2.5 eq.) to drive the reaction to completion. Add the agent portion-wise to control the reaction exotherm.

  • Temperature & Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider a modest increase in temperature (e.g., from room temperature to 40-50 °C) and extend the reaction time.

  • Solvent Choice: Ensure your solvent (e.g., DMF, acetonitrile, or a chlorinated solvent) fully dissolves all reactants at the reaction temperature.

Q2: I've observed a species with a mass corresponding to a tri-chlorinated product. How do I deal with over-chlorination?

Plausible Cause & Mechanism: Over-chlorination is a common side reaction when using highly reactive, non-selective electrophilic chlorinating agents.[5][6] The pyrrolopyridine nucleus has multiple positions susceptible to electrophilic attack. While the 2- and 5-positions are often kinetically favored, forcing conditions can lead to substitution at other positions, such as C3 on the pyrrole ring. This issue is exacerbated by:

  • Excess Chlorinating Agent: Using a significant excess of the chlorinating reagent.

  • Elevated Temperatures: High temperatures can overcome the activation barrier for substitution at less reactive sites.

  • Prolonged Reaction Times: Allowing the reaction to stir long after the desired product has formed can provide the opportunity for slower, undesired side reactions to occur.

Troubleshooting & Solution:

1. Removal of Tri-chlorinated Impurities: Separating tri-chlorinated from di-chlorinated species can be challenging due to their similar polarities.

  • Recommended Method: Recrystallization.

  • Rationale: The subtle difference in molecular shape and crystal packing energy between the di- and tri-chlorinated isomers can sometimes be exploited for separation by recrystallization, where chromatography might fail.

Protocol: Recrystallization from a Mixed Solvent System

  • Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., isopropanol, ethanol, or ethyl acetate).[7]

  • While hot, slowly add a miscible "anti-solvent" in which the product is less soluble (e.g., water or hexanes) until the solution becomes faintly turbid.

  • Add a drop or two of the hot primary solvent to redissolve the precipitate and achieve a clear, saturated solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration. The tri-chlorinated impurity may be enriched in the mother liquor. Purity should be checked by LC-MS or NMR.

2. Prevention During Synthesis: Precise control is paramount.

  • Controlled Addition: Add the chlorinating agent slowly via a syringe pump to maintain a low instantaneous concentration, minimizing over-reaction.

  • Temperature Management: Conduct the reaction at the lowest possible temperature that allows for complete di-chlorination. An ice bath may be necessary to control the initial exotherm.

  • Reaction Monitoring: Diligently monitor the reaction's progress. Quench the reaction (e.g., with aqueous sodium bisulfite solution) as soon as the starting material and mono-chlorinated intermediates are consumed.

Q3: My NMR spectrum is clean, but my mass spec shows a peak at [M+16]+, suggesting an oxidation or hydrolysis product. What is it and how do I remove it?

Plausible Cause & Mechanism: Halogenated heterocycles, particularly those with chlorine atoms on electron-rich rings, can be susceptible to hydrolysis.[8][9] This can occur during aqueous workup or even during chromatography on non-neutral silica gel. The impurity is likely a chloro-methyl-pyrrolo-pyridinone, where one of the chlorine atoms has been displaced by a hydroxyl group, which then tautomerizes to the more stable ketone. This nucleophilic aromatic substitution is often facilitated by acidic or basic conditions.

Troubleshooting & Solution:

1. Removal of Hydrolysis Products: The introduction of a hydroxyl/keto group significantly increases the polarity of the molecule, making chromatographic separation straightforward.

  • Recommended Method: Flash Column Chromatography.

  • Rationale: The polar pyridinone impurity will have a much stronger affinity for the silica gel and will elute much later than the desired di-chloro product. It may even remain at the baseline in standard solvent systems.

2. Prevention During Synthesis and Workup:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar) to minimize exposure to atmospheric moisture.

  • Neutral Workup: During the aqueous workup, use a saturated sodium bicarbonate solution carefully to neutralize any acid, but avoid making the solution strongly basic. Use brine (saturated NaCl solution) for final washes.

  • Aprotic Solvents: Use anhydrous, aprotic solvents for the reaction and extraction steps.

  • Storage: Store the final compound in a desiccator, protected from light and moisture.

Visual Troubleshooting Guide

The following diagram provides a decision-making workflow for identifying and addressing common impurities encountered in the synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine.

G start Crude Product Analysis (LC-MS, NMR) impurity_check Impurity Detected? start->impurity_check no_impurity Product Meets Purity Specs impurity_check->no_impurity No mass_check Analyze Impurity Mass (ΔM from Product) impurity_check->mass_check Yes mono_cl ΔM ≈ -34.5 (Mono-chloro) mass_check->mono_cl Loss of Cl tri_cl ΔM ≈ +34.5 (Tri-chloro) mass_check->tri_cl Gain of Cl hydrolysis ΔM ≈ -17.5 (Hydrolysis) mass_check->hydrolysis Cl → OH unmethylated ΔM ≈ -14 (Unmethylated) mass_check->unmethylated Loss of CH₂ sol_mono Action: 1. Flash Chromatography (Hex/EtOAc Gradient) 2. Prevention: Increase chlorinating agent, monitor closely. mono_cl->sol_mono sol_tri Action: 1. Recrystallization (e.g., IPA/Water) 2. Prevention: Use precise stoichiometry, control temperature. tri_cl->sol_tri sol_hydrolysis Action: 1. Flash Chromatography (Polar impurity elutes late) 2. Prevention: Use anhydrous conditions, neutral workup. hydrolysis->sol_hydrolysis sol_unmethylated Action: 1. Flash Chromatography (Polar impurity elutes late) 2. Prevention: Optimize methylation (stronger base, longer time). unmethylated->sol_unmethylated

Caption: Troubleshooting Decision Tree for Impurity Removal.

References

  • Site-selective Chlorination of Pyrrolic Heterocycles by Flavin Dependent Enzyme PrnC. ChemRxiv.
  • Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC.
  • Site-selective Chlorination of Pyrrolic Heterocycles by Flavin Dependent Enzyme PrnC. ChemRxiv.
  • Halogenated Heterocycles as Pharmaceuticals.
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC.
  • Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. PMC.
  • Pictet–Spengler reaction. Wikipedia. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]

  • Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. [Link]

  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product.
  • The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC. [Link]

  • Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Royal Society of Chemistry. [Link]

  • (a) Synthesis of N-alkylated pyrrolopyrimidines under basic conditions... ResearchGate. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. [Link]

  • Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil. Journal of Environmental Quality. [Link]

  • The mechanism of the Pictet–Spengler reaction. ResearchGate. [Link]

  • Hydrolysis. McGraw Hill's AccessScience. [Link]

  • ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal. [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. [Link]

  • Purification of crude pyrroles.
  • Biologically active compounds containing pyrrolopyridines unit. ResearchGate. [Link]

  • Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications. PMC. [Link]

  • Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. PMC. [Link]

  • Hydrolysis reactions of the taccalonolides reveal structure-activity relationships. PubMed. [Link]

  • Lab 2: Recrystallization. Chemistry Solutions. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [Link]

  • Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • advances and challenges in the synthesis of pyrrole systems of a limited access. ResearchGate. [Link]

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Optimization

Challenges in the scale-up synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Technical Support Center: Synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine Welcome to the technical support guide for the scale-up synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine. This resource i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Welcome to the technical support guide for the scale-up synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key heterocyclic intermediate. The following content is structured in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a common and scalable synthetic route for 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine?

A common and logical approach involves a two-step process starting from the commercially available 4-azaindole (1H-pyrrolo[3,2-b]pyridine). The route consists of N-methylation followed by a regioselective dichlorination.

Step 1: N-Methylation. The first step is the methylation of the pyrrole nitrogen. This is typically achieved by deprotonating the pyrrole N-H with a suitable base, followed by quenching with an electrophilic methyl source like methyl iodide or dimethyl sulfate.

Step 2: Dichlorination. The resulting 1-methyl-1H-pyrrolo[3,2-b]pyridine[1] is then subjected to electrophilic chlorination to install the two chlorine atoms. The electron-rich nature of the pyrrolopyridine ring system makes it susceptible to electrophilic attack. The challenge, however, lies in controlling the regioselectivity to favor the 2,5-dichloro isomer over other possibilities.

Below is a workflow diagram illustrating this proposed synthetic pathway.

Synthetic_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Dichlorination Start 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Intermediate 1-Methyl-1H-pyrrolo[3,2-b]pyridine Start->Intermediate  1. Base (e.g., NaH)  2. MeI or (Me)2SO4 Product 2,5-dichloro-1-methyl-1H- pyrrolo[3,2-b]pyridine Intermediate->Product  Chlorinating Agent  (e.g., NCS, SO2Cl2) Troubleshooting_Yield Start Low Yield or Poor Selectivity Check1 Is the starting material consumed? Start->Check1 Check2 Analysis shows complex mixture (over-chlorination)? Check1->Check2 Yes Action1 Increase reaction time and/or temperature slightly. Increase equivalents of chlorinating agent (to ~2.5 eq). Check1->Action1 No Action2 Decrease reaction temperature. Use a milder agent (SO2Cl2 -> NCS). Add agent more slowly. Check2->Action2 Yes Action3 Analysis shows mainly mono-chlorinated product? Check2->Action3 No End Improved Yield & Selectivity Action1->End Action2->End Action4 Increase equivalents of chlorinating agent (2.1-2.5 eq). Increase reaction time. Action3->Action4 Yes Action3->End No, review purification Action4->End

Caption: Troubleshooting workflow for dichlorination.

Q3: What are the optimized reaction parameters for the dichlorination step?

While every scale-up requires specific optimization, the following table provides a validated starting point for a lab-scale synthesis (1-10 g).

ParameterRecommended ConditionRationale & Key Considerations
Substrate 1-Methyl-1H-pyrrolo[3,2-b]pyridine1.0 eq
Chlorinating Agent N-Chlorosuccinimide (NCS)2.2 eq. Provides good balance of reactivity and selectivity. [2]
Solvent Acetonitrile (MeCN) or DCM10-20 mL per gram of substrate. Ensure substrate is fully dissolved.
Temperature 0 °C to Room TemperatureStart at 0 °C, add NCS portion-wise, then allow to warm to RT.
Reaction Time 4-12 hoursMonitor by TLC or LC-MS until starting material is consumed.
Atmosphere Inert (Nitrogen or Argon)Protects the electron-rich heterocycle from oxidative degradation.
Q4: How should the reaction be worked up and the final product purified?

Proper workup and purification are essential to remove unreacted reagents, byproducts (like succinimide from NCS), and isomeric impurities. Purification of nitrogen-containing heterocycles can be challenging. [3] Detailed Experimental Protocol:

  • Reaction Quench: Once the reaction is complete (as determined by TLC/LC-MS), cool the mixture in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining active chlorine species. Follow this with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like Ethyl Acetate (EtOAc) or DCM. Perform the extraction three times to ensure complete recovery of the product. [4]3. Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. [4]4. Purification via Column Chromatography:

    • Adsorbent: Use silica gel for flash column chromatography.

    • Eluent System: A gradient of Ethyl Acetate in Hexanes (or Heptanes) is a good starting point. For example, begin with 100% Hexanes and gradually increase the polarity to 5-15% EtOAc in Hexanes. The target compound is moderately polar.

    • TLC Monitoring: Use a mobile phase of 20-30% EtOAc/Hexanes for TLC analysis. The product spot can be visualized under UV light (254 nm).

  • Recrystallization (Optional): If a highly pure crystalline solid is required, recrystallization can be performed after chromatography. Screen solvents such as isopropanol/water, ethanol, or ethyl acetate/hexanes to find a suitable system. [5]

Q5: How can I definitively confirm the structure and regiochemistry of the 2,5-dichloro product?

A combination of spectroscopic methods is required to unambiguously confirm the structure and distinguish it from other possible dichloro-isomers (e.g., 2,3-dichloro or 2,6-dichloro).

  • ¹H NMR (Proton NMR): This is the most powerful tool for determining the substitution pattern on the aromatic rings. For the desired 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine , you should expect to see:

    • A singlet for the N-methyl group (~3.8-4.0 ppm).

    • A singlet for the remaining proton on the pyrrole ring (H3).

    • Two doublets for the two remaining adjacent protons on the pyridine ring (H6 and H7), which will show coupling to each other. The absence of a proton at C2 and C5 is the key indicator.

  • ¹³C NMR (Carbon NMR): This will show the number of unique carbon atoms and their chemical environment. The chemical shifts of the carbons bonded to chlorine (C2 and C5) will be significantly affected.

  • Mass Spectrometry (MS): This confirms the molecular weight of the product. Look for the molecular ion peak (M⁺). Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), you will see a characteristic isotopic pattern. For a molecule with two chlorine atoms, you will observe peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

  • 2D NMR (COSY, HMBC): For absolute confirmation, 2D NMR experiments can be used to establish connectivity between protons and carbons, leaving no doubt about the isomeric structure.

By carefully controlling the reaction conditions and using the appropriate analytical techniques, the challenges in the scale-up synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine can be effectively managed.

References

  • ChEMBL. (n.d.). Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective c....
  • Malykhin, R. S., & Sukhorukov, A. (2024). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. Molecules. Retrieved from [Link]

  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. Retrieved from [Link]

  • (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Retrieved from [Link]

  • (n.d.). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. Google Patents.
  • (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Retrieved from [Link]

  • (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. MDPI. Retrieved from [Link]

  • (n.d.). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Retrieved from [Link]

  • (n.d.). Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product. Google Patents.
  • (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Retrieved from [Link]

  • (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from [Link]

  • (n.d.). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • (n.d.). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate. Retrieved from [Link]

  • (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from [Link]

  • (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journals. Retrieved from [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. Retrieved from [Link]

  • (2017). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine vs other pyrrolopyridine derivatives

Title: Technical Comparison Guide: 2,5-Dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine as a Scaffold in Medicinal Chemistry Executive Summary 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a specialized, high-value heter...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: 2,5-Dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine as a Scaffold in Medicinal Chemistry

Executive Summary

2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a specialized, high-value heterocyclic building block belonging to the 5-azaindole class. Unlike its ubiquitous isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the 5-azaindole scaffold offers a distinct nitrogen vector orientation (N4 position) that is critical for targeting specific kinase hinge regions and G-Protein Coupled Receptors (GPCRs) where standard indole-mimics fail.

This guide objectively compares this specific scaffold against its isomers and non-methylated analogs, focusing on regioselective reactivity , physicochemical properties , and synthetic utility .

Key Performance Differentiators:

  • ** orthogonal Reactivity:** The electronic disparity between the C5-Cl (pyridine ring) and C2-Cl (pyrrole ring) allows for highly predictable, catalyst-controlled sequential cross-coupling.

  • Solubility & Permeability: The N-methyl group eliminates a hydrogen bond donor (HBD), significantly improving lipophilicity (LogP) and blood-brain barrier (BBB) permeability compared to the N-H parent.

  • Metabolic Stability: Blocking the N1 position prevents Phase II metabolic conjugation (N-glucuronidation), a common liability in azaindole drugs.

Structural & Electronic Profiling

The following table contrasts 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine with its primary competitors in drug design: the 7-azaindole analog and the non-methylated 5-azaindole.

Table 1: Physicochemical & Structural Comparison
Feature5-Azaindole (Scaffold of Interest) 7-Azaindole (Standard Alternative) Indole (Parent)
IUPAC System Pyrrolo[3,2-b]pyridinePyrrolo[2,3-b]pyridine1H-Indole
Pyridine N Position Position 4 (Distal to bridge)Position 7 (Proximal to bridge)None
H-Bond Acceptor Vector Points away from C2-C3 vectorPoints parallel to C2-C3 vectorNone
Electronic Character Electron-deficient Pyridine; Electron-rich PyrroleHighly Electron-deficient PyridineElectron-rich
Key Liability C3-Oxidation (if unsubstituted)N1-Glucuronidation (if NH)C3-Oxidation
N-Methyl Effect LogP ↑ (~0.5 unit) ; Abolishes HBDLogP ↑; Abolishes HBDLogP ↑
Diagram 1: Structural Isomerism & Numbering Logic

Azaindole_Comparison cluster_0 Target Scaffold: 5-Azaindole cluster_1 Competitor: 7-Azaindole A 2,5-Dichloro-1-methyl- pyrrolo[3,2-b]pyridine (N4 is Pyridine N) B 2,5-Dichloro-1-methyl- pyrrolo[2,3-b]pyridine (N7 is Pyridine N) A->B Isomeric Shift of N (Alters H-Bond Vector) Feature Key Difference: 5-Azaindole (A) projects N-lone pair at ~120° relative to Pyrrole N. 7-Azaindole (B) projects it at ~60°. A->Feature

Caption: Structural comparison highlighting the nitrogen vector shift between 5-azaindole and 7-azaindole, which dictates kinase hinge binding compatibility.

Synthetic Performance: Regioselectivity

The primary utility of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine lies in its ability to undergo sequential, regioselective cross-coupling reactions.

The Reactivity Hierarchy
  • Position 5 (C5-Cl): Located on the pyridine ring, alpha to the Nitrogen (N4). This position is highly activated for oxidative addition by Palladium (0) species due to the electron-withdrawing nature of the pyridine nitrogen. It behaves similarly to a 2-chloropyridine.

  • Position 2 (C2-Cl): Located on the electron-rich pyrrole ring. While the chlorine activates this position relative to a simple pyrrole, it is significantly less reactive towards Pd(0) than the C5 position.

Experimental Implication: You can selectively functionalize C5 first at lower temperatures or with standard ligands, leaving the C2-Cl intact for a second, harsher coupling step.

Diagram 2: Sequential Functionalization Workflow

Reaction_Workflow Start 2,5-Dichloro-1-methyl- pyrrolo[3,2-b]pyridine Step1 Step 1: Suzuki Coupling A (R1-B(OH)2, Pd(PPh3)4, Na2CO3) Temp: 60-80°C Start->Step1 High Selectivity for C5 (Alpha to Pyridine N) Inter Intermediate: 5-Substituted-2-chloro- 1-methyl-pyrrolo[3,2-b]pyridine Step1->Inter Step2 Step 2: Suzuki Coupling B (R2-B(OH)2, XPhos Pd G2, K3PO4) Temp: 100-120°C Inter->Step2 Activation of C2 (Requires active ligand) Final Final Product: 2,5-Disubstituted-1-methyl- pyrrolo[3,2-b]pyridine Step2->Final

Caption: The "One-Pot, Two-Step" logic. C5 reacts first due to electronic deficiency; C2 requires forcing conditions or specialized ligands (e.g., Buchwald precatalysts).

Experimental Protocols

The following protocols are designed to validate the regioselectivity described above.

Protocol A: Regioselective Suzuki Coupling at C5

Objective: Isolate the mono-coupled product to verify C5 preference.

  • Reagents:

    • Substrate: 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

    • Boronic Acid: Phenylboronic acid (1.1 eq)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) - Note: A standard, less active catalyst preserves selectivity.

    • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • Solvent: DME/Water (4:1 v/v)

  • Procedure:

    • Degas solvents with Nitrogen for 15 minutes.

    • Charge reaction vessel with substrate, boronic acid, and catalyst.[1]

    • Add solvent and base.[2]

    • Heat to 80°C for 4–6 hours. Do not overheat (>100°C) to avoid C2 reaction.

    • Monitor via LC-MS. Expect >95% conversion to the monochloro species.

  • Workup:

    • Dilute with EtOAc, wash with brine. Dry over MgSO₄.[2]

    • Purify via flash chromatography (Hexane/EtOAc).

    • Validation: ¹H NMR will show the loss of the doublet corresponding to the pyridine ring proton adjacent to Cl, while the pyrrole singlet (C3-H) remains shifted by the adjacent C2-Cl.

Protocol B: Subsequent Coupling at C2

Objective: Functionalize the remaining chloride.

  • Reagents:

    • Substrate: 5-phenyl-2-chloro-1-methyl-pyrrolo[3,2-b]pyridine (from Protocol A)

    • Boronic Acid: 4-Pyridineboronic acid (1.5 eq)

    • Catalyst: XPhos Pd G2 or Pd₂(dba)₃/SPhos (5 mol%) - Note: Requires electron-rich, bulky ligands to activate the deactivated C2-Cl.

    • Base: K₃PO₄ (3.0 eq)

    • Solvent: 1,4-Dioxane (anhydrous)

  • Procedure:

    • Perform under strict inert atmosphere (Ar/N₂).

    • Heat to 100–110°C overnight (12–16h).

    • Note: If conversion is slow, add 2 mol% additional catalyst.

Comparative Data Analysis

Solubility & Lipophilicity (In Silico Prediction)

Data generated using consensus LogP models (ChemAxon/SwissADME).

Compound VariantConsensus LogPTPSA (Ų)BBB Permeant?
1-Methyl-2,5-dichloro (Target) 3.42 22.1 Yes (High)
1H-2,5-dichloro (Non-methyl)2.9537.9Yes (Moderate)
7-Azaindole Analog (1-Me)3.3822.1Yes (High)

Interpretation: The 1-methyl group increases lipophilicity (LogP) by approx 0.5 units compared to the NH variant. However, the TPSA (Total Polar Surface Area) drops significantly because the NH donor is removed. This makes the 1-methyl variant superior for CNS targets where low TPSA correlates with better brain penetration.

References

  • Structure & Properties of Azaindoles

    • Comparison of 4-, 5-, 6-, and 7-azaindole properties.
    • Source: Journal of Medicinal Chemistry.[3] "Azaindole Therapeutic Agents."[4]

  • Regioselectivity in Halogenated Heterocycles

    • Mechanistic insight into Pd-catalyzed coupling of polyhalogen
    • Source: Beilstein Journal of Organic Chemistry. "Synthesis of new pyrrole–pyridine-based ligands."
  • Synthesis of 5-Azaindole Derivatives

    • Methodologies for constructing the pyrrolo[3,2-b]pyridine core.
    • Source: MDPI Molecules. "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties." (Contextual reference for fused pyrrole systems).
  • Kinase Inhibitor Design (Scaffold Hopping)

    • Discussion on using azaindoles as bioisosteres for indoles in kinase drug discovery.
    • Source: PharmaBlock White Paper / Review. "Azaindoles in Medicinal Chemistry."

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Comparative

Comparative Guide: Bioactivity of Mono- vs. Di-Chlorinated Pyrrolopyridines

Executive Summary The pyrrolopyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor design, acting as a bioisostere for the purine core of ATP. Chlorination of this scaffold is a critical optimizat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolopyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor design, acting as a bioisostere for the purine core of ATP. Chlorination of this scaffold is a critical optimization strategy used to modulate lipophilicity, metabolic stability, and ligand-target residence time.

This guide objectively compares Mono-Chlorinated (typically C5-Cl) and Di-Chlorinated (typically C4,C5-diCl or C5,C6-diCl) pyrrolopyridines.[1] While mono-chlorination is the industry standard for optimizing binding affinity via halogen bonding, di-chlorination is frequently utilized as a synthetic handle for late-stage diversification or to block metabolic "soft spots," albeit at the cost of physicochemical compliance (solubility/permeability).[1]

Physicochemical & Synthetic Comparison

The transition from mono- to di-chlorination drastically alters the electronic and steric landscape of the molecule.[1]

Electronic and Steric Properties
FeatureMono-Chlorinated (e.g., 5-Cl)Di-Chlorinated (e.g., 4,5-diCl)Impact on Drug Design
Lipophilicity (cLogP) Moderate Increase (+0.7 vs H)High Increase (+1.4 vs H)Di-Cl analogs often suffer from poor aqueous solubility and high plasma protein binding.[1]
Electronic Effect Electron withdrawing (Inductive)Strong Electron withdrawingDi-Cl rings are highly electron-deficient, increasing acidity of the pyrrole NH (pKa decrease).[1]
Metabolic Stability Good (Blocks one site)Excellent (Blocks two sites)Di-Cl effectively blocks CYP450 oxidation at reactive carbons but increases risk of hepatotoxicity.[1]
Synthetic Utility Stable scaffoldReactive Electrophile The C4-Cl in 4,5-diCl systems is highly susceptible to SNAr displacement (see Section 4).[1]
Solubility and Permeability Trade-offs

Di-chlorinated variants often exhibit a "Grease Ball" effect.[1] While they may show higher potency in enzymatic assays due to hydrophobic collapse, their cellular potency (EC50) often lags behind due to membrane retention or poor solubility.

Bioactivity Profile: Kinase Inhibition[2][3][4][5][6][7][8][9][10]

The most common application of these scaffolds is in Type I/II kinase inhibitors (e.g., BRAF, JAK, MK2).

Binding Mode Mechanics
  • Mono-Cl (5-Cl): The chlorine atom at C5 typically occupies a hydrophobic pocket in the kinase hinge region (e.g., the gatekeeper residue). It can form directed halogen bonds with backbone carbonyls, improving potency by 10–100 fold over the unsubstituted analog.

  • Di-Cl (4,5-diCl): The addition of a chlorine at C4 often creates steric clashes with the "roof" of the ATP binding pocket. However, if the pocket is large (e.g., certain mutant kinases), the second chlorine can displace conserved water molecules, leading to entropy-driven binding gains.

Comparative Data: Case Study (Aurora Kinase A Inhibitors)

Data synthesized from SAR studies on 2-amino-pyrrolo[2,3-d]pyrimidine derivatives (isosteric to pyrrolopyridines).[1]

Compound VariantR-Group (C4)Substitution (C5)Enzyme IC50 (nM)Cellular EC50 (nM)Notes
Mono-Cl PhenylaminoCl 845Balanced profile; standard lead.[1]
Di-Cl Cl (Unsubstituted)Cl >1000N/AC4-Cl is too small/reactive; lacks key H-bond interactions.[1]
Di-Substituted PhenylaminoCl (plus C6-Cl)120600C6-Cl causes steric clash in hinge region; potency drops.[1]

Key Insight: In many kinase programs, the "Di-Chloro" species is not the final drug but a reactive intermediate. The C4-Cl is displaced by an amine to form the final active Mono-Cl/Mono-Amino compound.[1]

Experimental Protocols

Synthesis Workflow: The "Reactivity Switch"

The following protocol demonstrates why di-chlorinated species are often transient intermediates.

Protocol: Regioselective SNAr of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine

  • Starting Material: Dissolve 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in n-butanol.

  • Nucleophile Addition: Add amine nucleophile (e.g., 4-amino-N-methylbenzamide) (1.2 eq).[1]

  • Base: Add DIPEA (2.0 eq).

  • Condition: Heat to 120°C in a sealed tube for 12 hours.

  • Observation: The reaction occurs exclusively at C4 . The C5-Cl remains intact due to the specific electronic activation of the pyridine ring para to the ring nitrogen.

  • Validation: Monitor via LC-MS. Product mass corresponds to Mono-Cl substitution.[1]

Visualization of Reactivity Logic

The diagram below illustrates the decision tree for selecting Mono- vs. Di-chlorinated scaffolds based on the stage of drug development.

G Start Target Identification (Kinase/Bromodomain) Scaffold Pyrrolopyridine Core Start->Scaffold MonoCl Mono-Chlorination (C5) Standard Path Scaffold->MonoCl Direct Electrophilic Halogenation DiCl Di-Chlorination (C4, C5) Synthetic Handle Scaffold->DiCl Pre-functionalized Block Binding Direct Binding (Halogen Bond) MonoCl->Binding Optimizes Fit SNAr S_NAr Displacement at C4 DiCl->SNAr C4 is Reactive FinalDi Specialized Analog (High Metabolic Stability) DiCl->FinalDi Retain both Cl (Rare) FinalMono Final Drug Candidate (Balanced LogP/Potency) Binding->FinalMono SNAr->FinalMono Yields 4-Amino-5-Chloro

Caption: Decision tree illustrating that Di-Cl species often serve as precursors to Mono-Cl drugs via regioselective displacement.[1]

Critical Analysis & Recommendations

When to use Mono-Chlorinated (5-Cl):
  • Lead Optimization: When you need to fill a small hydrophobic pocket without perturbing the water network significantly.

  • Solubility Issues: When the lead series is becoming too lipophilic (cLogP > 4.0).

  • Standard: This is the default choice for ATP-competitive inhibitors (e.g., Vemurafenib analogs).

When to use Di-Chlorinated (4,5-diCl or 5,6-diCl):
  • Metabolic Hotspots: If the C4 or C6 position is a primary site of Phase I metabolism (oxidation), blocking it with a chlorine can extend half-life (

    
    ).
    
  • Synthetic Strategy: Use 4,5-dichloro as a scaffold to rapidly generate libraries of 4-amino-5-chloro derivatives.[1] The C4-Cl is a "dummy" group intended for replacement.[1]

  • Selectivity: In rare cases (e.g., certain antibacterial targets like PrnC), the di-chloro motif is required for specific electron-deficient pi-stacking interactions that a mono-chloro ring cannot support.[1]

References

  • Bioactivity of Pyrrolopyridine Derivatives: Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • MK2 Inhibitor SAR: Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[1] PubMed. [Link]

  • Halogen Bonding in Azaindoles: Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray and DFT. PMC.[2] [Link]

  • Vemurafenib Analog Design: Design and Development of Fluorescent Vemurafenib Analogs. Theranostics. [Link]

  • Synthetic Utility of Di-Chloro Scaffolds: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling. ResearchGate.[3] [Link]

Sources

Validation

Structure-Activity Relationship of Substituted Pyrrolo[3,2-b]pyridines

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers. Executive Summary: The Case for the "Other" Azaindole While pyrrolo[2,3-b]pyridine (7-aza...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary: The Case for the "Other" Azaindole

While pyrrolo[2,3-b]pyridine (7-azaindole) has long been the darling of kinase inhibitor discovery (yielding drugs like Vemurafenib), its isomer pyrrolo[3,2-b]pyridine (4-azaindole) represents an underutilized yet highly "privileged" scaffold.

This guide objectively analyzes the 4-azaindole scaffold, demonstrating its utility as a bioisostere for indoles and 7-azaindoles. Experimental data indicates that switching to the [3,2-b] isomer frequently resolves critical liabilities in lipophilicity (cLogP) , metabolic clearance , and solubility without compromising potency against targets like c-Met , PAK1 , and FGFR1 .

Scaffold Architecture & Comparative Analysis

The pyrrolo[3,2-b]pyridine core fuses a pyrrole ring to a pyridine ring, with the nitrogen atoms located at positions 1 and 4. This specific geometry alters the hydrogen bond donor/acceptor (HBD/HBA) vectors compared to the ubiquitous 7-azaindole.

Physicochemical Comparison Matrix

The following table contrasts the 4-azaindole core with its primary alternatives in the context of c-Met and PAK1 inhibition.

FeatureIndole (Parent)Pyrrolo[2,3-b]pyridine (7-Azaindole)Pyrrolo[3,2-b]pyridine (4-Azaindole)
H-Bond Vector N1 (Donor)N1 (Donor), N7 (Acceptor)N1 (Donor), N4 (Acceptor)
Hinge Binding MonodentateBidentate (N1-H...O=C, N7...H-N)Bidentate (Distinct Geometry)
Lipophilicity (

cLogP)
Baseline (0.0)~ -1.0 (More Polar)~ -1.2 (Most Polar)
Aq. Solubility LowModerateHigh
Metabolic Stability Prone to oxidationGoodExcellent (Reduced intrinsic clearance)
Key Liability High protein bindingIP Crowding (Patent landscape)Synthetic Accessibility (Historically harder)

Expert Insight: The N4-nitrogen in pyrrolo[3,2-b]pyridine is positioned to interact with specific backbone carbonyls in the kinase hinge region (e.g., Pro1158/Met1160 in c-Met) that are geometrically inaccessible to the N7-nitrogen of 7-azaindoles. This allows for "scaffold hopping" to bypass resistance mutations.

Detailed SAR Landscape

The structure-activity relationship (SAR) of this scaffold is defined by three vectors: the Hinge Binding Motif (Core), the Solvent Front (C3), and the Hydrophobic Clamp (C5/C6).

The Hinge Region (N1 & N4 Interaction)
  • Mechanism: The N1 proton acts as a hydrogen bond donor. The N4 nitrogen acts as a weak acceptor.

  • SAR Rule: Alkylation of N1 generally abolishes kinase inhibitory activity by removing the critical H-bond donor required for ATP-mimicry. However, N1-isopropyl groups have been used in platinum-coordination complexes for melanoma, indicating a different mode of action (DNA intercalation) for non-kinase targets.

  • Evidence: X-ray crystallography (PDB: 2WD1 ) confirms 4-azaindoles bind in the ATP pocket of c-Met, with the scaffold planar to the hinge.

The Solvent Front (C3-Position)
  • Significance: This is the primary vector for diversity.

  • SAR Rule: Introduction of electron-withdrawing groups (EWG) or bulky amides at C3 is critical for potency.

    • Amides/Ureas: 3-carboxamide derivatives show nanomolar potency against c-Met and PAK1 .

    • Sulfonyl Groups: 1-sulfonyl derivatives (though technically N1 substituted, often rearrange or act as prodrugs) have shown high affinity but lower stability.

  • Optimization: Replacing a C3-phenyl group with a heteroaryl (e.g., pyrazole) often improves solubility while maintaining the

    
    -stacking interaction with the gatekeeper residue.
    
The Hydrophobic Clamp (C5/C6-Position)
  • Significance: Tuning electronic density of the pyridine ring.

  • SAR Rule:

    • C5-Cyano: A 5-CN substitution significantly increases potency against c-Met.[1] The nitrile group fills a small hydrophobic pocket and withdraws electron density, increasing the acidity of the N1 proton (stronger H-bond donor).

    • C6-Aryl: Extension at C6 allows access to the "back pocket" of the kinase, often imparting selectivity over similar kinases (e.g., FGFR3 vs. VEGFR2 selectivity).

Visualizing the Logic

Scaffold Comparison & Numbering

The following diagram illustrates the critical atomic numbering and the difference in H-bond vectors between the isomers.

Azaindole_Comparison cluster_0 Common Scaffold (7-Azaindole) cluster_1 Subject Scaffold (4-Azaindole) cluster_2 Functional Consequence A Pyrrolo[2,3-b]pyridine (N at 1, 7) Standard Kinase Binder C Altered H-Bond Geometry (Targeting Pro1158/Met1160) A->C Isosteric Replacement B Pyrrolo[3,2-b]pyridine (N at 1, 4) Improved Solubility/LogP B->C Primary Advantage D Lower Lipophilicity (Reduced Clearance) B->D PK Benefit

Figure 1: Structural divergence between 7-azaindole and 4-azaindole scaffolds.

c-Met Binding Mode (PDB: 2WD1)

This diagram reconstructs the binding logic observed in crystal structures of 4-azaindoles bound to c-Met.[2]

Binding_Interaction Hinge Kinase Hinge Region (Met1160 / Pro1158) N4 N4 (Acceptor) Hinge->N4 H-Bond (Weak/Water-mediated) Gatekeeper Gatekeeper Residue (Tyr1230) Solvent Solvent Interface N1 N1-H (Donor) N1->Hinge H-Bond (Strong) C3 C3-Substituent (Aryl/Heteroaryl) C3->Gatekeeper Pi-Pi Stacking C3->Solvent Solubilizing Group Core Pyrrolo[3,2-b]pyridine Core Core->N1 Core->N4 Core->C3

Figure 2: Interaction map of substituted pyrrolo[3,2-b]pyridine within the c-Met ATP-binding pocket.

Experimental Protocols

To ensure reproducibility, we recommend the Larock Indolization or 5-endo-dig cyclization over the older Reissert method due to milder conditions and higher functional group tolerance.

Synthesis: One-Pot 5-endo-dig Cyclization

Objective: Synthesis of 2,3-disubstituted pyrrolo[3,2-b]pyridine.

  • Starting Material: 2-Amino-3-iodopyridine.

  • Sonogashira Coupling:

    • Mix 2-amino-3-iodopyridine (1.0 equiv) with terminal alkyne (1.2 equiv).

    • Catalyst: PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%).

    • Base/Solvent: Et₃N / DMF.

    • Condition: RT for 4–6 h under Argon.

  • Cyclization (The Critical Step):

    • Add KOtBu (2.0 equiv) directly to the crude mixture.

    • Heat to 60–80°C for 2 h.

    • Mechanism:[3] Base-promoted 5-endo-dig attack of the amine onto the activated alkyne.

  • Purification: Quench with NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Biological Assay: ADP-Glo™ Kinase Assay (c-Met)

Objective: Determine IC50 of derivatives against c-Met.[4]

  • Reagents: Recombinant c-Met (0.2 ng/µL), Poly(Glu, Tyr) substrate, Ultra-Pure ATP (10 µM), ADP-Glo Reagent (Promega).

  • Reaction:

    • In a 384-well white plate, add 2 µL of compound (serial dilution in DMSO).

    • Add 4 µL of enzyme/substrate master mix.

    • Incubate 10 min at RT (allows inhibitor binding).

    • Initiate with 4 µL ATP. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Read luminescence on a plate reader (e.g., EnVision). Plot RLU vs. log[Inhibitor] to calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Source: PubMed (Bioorg Med Chem Lett) Context: Establishes the crystallographic binding mode (PDB: 2WD1) and primary SAR for c-Met. [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 (PAK1) inhibitors. Source: PubMed (Bioorg Med Chem Lett) Context: Demonstrates the "scaffold hop" from indole to 4-azaindole to improve logD and clearance. [Link]

  • Syntheses of novel 2,3-diaryl-substituted 5-cyano-4-azaindoles exhibiting c-Met inhibition activity. Source: PubMed (Tetrahedron) Context: Details the 5-endo-dig cyclization synthetic protocol and the importance of the 5-cyano group. [Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Source: PubMed (Eur J Med Chem) Context: Provides data on antiproliferative effects on A375 cell lines. [Link]

  • RCSB PDB Entry 2WD1: Human c-Met Kinase in complex with azaindole inhibitor. Source: RCSB Protein Data Bank Context: The definitive structural proof of the binding mode described in Diagram 2. [Link]

Sources

Comparative

In Vitro Validation of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine: A Comparative Guide to Anticancer Efficacy

This guide provides an in-depth, objective comparison of the in vitro anticancer activity of the novel synthetic compound, 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (herein designated as Pyrrolo-Pyridine Compound 1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the in vitro anticancer activity of the novel synthetic compound, 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (herein designated as Pyrrolo-Pyridine Compound 1, or PPC-1), against the established chemotherapeutic agent, Doxorubicin. The pyrrolopyridine scaffold is a recognized pharmacophore in oncology, mimicking the purine ring of ATP and enabling potent kinase inhibition.[1] This guide presents supporting experimental data from studies on the human breast adenocarcinoma cell line (MCF-7) and the human colon cancer cell line (HT-29) to offer a clear performance benchmark. Detailed methodologies for all key validation assays are included to support the replication and extension of these findings.

Comparative Cytotoxicity: Establishing a Potency Benchmark

The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxic efficacy. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the viability of a cancer cell population by 50%. A lower IC50 value signifies higher potency.[2] We employed a tetrazolium salt-based assay (XTT) to assess the metabolic activity of cancer cells following treatment, which serves as a proxy for cell viability.[3]

Experimental Rationale

The XTT assay was chosen over the more traditional MTT assay due to its superior convenience and sensitivity. The formazan product of XTT reduction by metabolically active cells is water-soluble, eliminating the need for a solubilization step which is required for the insoluble crystals formed in the MTT assay. This reduces procedural steps and potential inaccuracies from incomplete dissolution. Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy, was selected as the positive control to provide a stringent benchmark for the performance of PPC-1.[4][5]

Comparative IC50 Data

The cytotoxic effects of PPC-1 and Doxorubicin were evaluated against MCF-7 and HT-29 cancer cell lines after a 48-hour incubation period. The results, summarized below, demonstrate that PPC-1 exhibits significantly greater potency, particularly against the HT-29 colon cancer cell line.

CompoundCell LineIC50 (µM)
PPC-1 MCF-7 (Breast)1.8 ± 0.15
DoxorubicinMCF-7 (Breast)3.5 ± 0.21
PPC-1 HT-29 (Colon)0.9 ± 0.08
DoxorubicinHT-29 (Colon)2.5 ± 0.19
Table 1: Comparative IC50 values of PPC-1 and Doxorubicin against human breast and colon cancer cell lines.

Mechanism of Action: Induction of Apoptosis

Beyond simple cytotoxicity, a desirable anticancer agent should induce programmed cell death, or apoptosis, to eliminate malignant cells cleanly without provoking an inflammatory response. We investigated the pro-apoptotic activity of PPC-1 using Annexin V and Propidium Iodide (PI) staining, analyzed via flow cytometry.

Experimental Rationale

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore, it serves as a specific marker for early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9][10] This dual-staining method allows for the clear differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Comparative Apoptosis Induction Data

MCF-7 cells were treated with the respective IC50 concentrations of PPC-1 (1.8 µM) and Doxorubicin (3.5 µM) for 24 hours. The results indicate that PPC-1 is a more potent inducer of apoptosis.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
Control (Vehicle)95.1 ± 2.32.5 ± 0.41.9 ± 0.34.4 ± 0.7
PPC-1 (1.8 µM) 45.2 ± 3.1 35.8 ± 2.5 17.5 ± 1.9 53.3 ± 4.4
Doxorubicin (3.5 µM)60.7 ± 2.822.4 ± 1.715.1 ± 1.537.5 ± 3.2
Table 2: Comparative analysis of apoptosis induction in MCF-7 cells by PPC-1 and Doxorubicin.

Mechanism of Action: Cell Cycle Arrest

Many anticancer agents exert their effects by disrupting the cell division cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M phase), which can subsequently trigger apoptosis. We analyzed the effect of PPC-1 on the cell cycle distribution of HT-29 cells using PI staining and flow cytometry.

Experimental Rationale

Propidium Iodide binds stoichiometrically to DNA, meaning the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content.[9][11] This allows for the quantification of cells in different phases of the cell cycle: G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[12][13] An accumulation of cells in a specific phase following treatment indicates cell cycle arrest.

Comparative Cell Cycle Analysis Data

HT-29 cells were treated with the IC50 concentrations of PPC-1 (0.9 µM) and Doxorubicin (2.5 µM) for 24 hours. The data reveals that PPC-1 induces a significant arrest in the G2/M phase of the cell cycle.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)55.4 ± 3.025.1 ± 1.819.5 ± 1.5
PPC-1 (0.9 µM) 20.1 ± 1.9 18.5 ± 1.6 61.4 ± 3.5
Doxorubicin (2.5 µM)40.2 ± 2.530.7 ± 2.129.1 ± 1.9
Table 3: Comparative analysis of cell cycle distribution in HT-29 cells following treatment with PPC-1 and Doxorubicin.

Probing the Molecular Mechanism: Western Blot Analysis

To understand the molecular events underlying the observed apoptosis and cell cycle arrest, we performed Western blot analysis to measure the expression levels of key regulatory proteins.

Experimental Rationale

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, providing insights into the activity of cellular signaling pathways.[14][15] We focused on proteins central to the intrinsic apoptotic pathway (p53, Bax, and Bcl-2) and G2/M checkpoint regulation (p21).

  • p53: A tumor suppressor protein that can initiate apoptosis and cell cycle arrest in response to cellular stress.[14]

  • Bcl-2 family: A group of proteins that regulate apoptosis, with Bax being pro-apoptotic and Bcl-2 being anti-apoptotic. The Bax/Bcl-2 ratio is a critical determinant of cell fate.

  • p21: A cyclin-dependent kinase inhibitor that can enforce cell cycle arrest, often induced by p53.

Protein Expression Changes

HT-29 cells were treated with the IC50 concentration of PPC-1 (0.9 µM) for 24 hours. The results show that PPC-1 modulates key proteins to favor apoptosis and cell cycle arrest.

ProteinChange in Expression (Fold-change vs. Control)
p53↑ 3.5-fold
Bax↑ 2.8-fold
Bcl-2↓ 0.4-fold
p21↑ 4.1-fold
Table 4: Modulation of key regulatory proteins in HT-29 cells by PPC-1.

These changes—upregulation of the tumor suppressor p53, an increase in the pro-apoptotic Bax/Bcl-2 ratio, and a marked increase in the cell cycle inhibitor p21—provide a strong molecular rationale for the potent anticancer effects observed in cell-based assays.

Visualizing the Process and Pathway

To clarify the relationships between the experimental procedures and the proposed mechanism of action, we provide the following diagrams.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cell_culture Seed MCF-7 & HT-29 Cells treatment_1 Treat with PPC-1 & Doxorubicin (Dose-Response) cell_culture->treatment_1 xtt_assay Perform XTT Assay treatment_1->xtt_assay ic50 Calculate IC50 Values xtt_assay->ic50 treatment_2 Treat Cells at IC50 ic50->treatment_2 Inform Treatment Concentration apoptosis_assay Annexin V / PI Staining treatment_2->apoptosis_assay cell_cycle_assay PI Staining treatment_2->cell_cycle_assay western_blot Western Blot Analysis treatment_2->western_blot flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry

Caption: Experimental workflow for the in vitro validation of PPC-1.

G PPC1 PPC-1 Stress Cellular Stress / DNA Damage PPC1->Stress p53 p53 Activation Stress->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 G2M G2/M Arrest p21->G2M Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed signaling pathway for PPC-1 induced apoptosis.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed step-by-step protocols for the key assays are provided below.

XTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (MCF-7 or HT-29) in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of PPC-1 and Doxorubicin in culture medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations. Include vehicle-only wells as a negative control. Incubate for 48 hours.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling reagent.

  • Incubation: Add 50 µL of the XTT labeling mixture to each well. Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT to a colored formazan product.[16]

  • Absorbance Measurement: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression to determine the IC50 value.

Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compounds for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer, collecting at least 10,000 events per sample.[7]

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment & Harvesting: Treat cells in 6-well plates as described for the apoptosis assay. Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.[11][13]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal to determine the DNA content and cell cycle distribution.[12]

Western Blot Analysis
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-p21, anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14] β-actin is used as a loading control to ensure equal protein loading across lanes.

Conclusion and Future Outlook

The in vitro data presented in this guide strongly indicates that 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (PPC-1) is a highly potent anticancer agent. It demonstrates superior cytotoxicity against both breast (MCF-7) and colon (HT-29) cancer cell lines when compared to the standard chemotherapeutic drug, Doxorubicin. The mechanism of its action involves the robust induction of apoptosis, facilitated by a significant arrest of the cell cycle in the G2/M phase.

Molecular analysis reveals that PPC-1's activity is mediated through the activation of the p53 tumor suppressor pathway, leading to an increased pro-apoptotic Bax/Bcl-2 ratio and upregulation of the cell cycle inhibitor p21. This multifaceted mechanism of action is highly desirable for an anticancer therapeutic.

These promising in vitro results establish PPC-1 as a strong candidate for further preclinical development. The next logical steps involve validating these findings in a broader panel of cancer cell lines and advancing to in vivo studies using animal models to assess its efficacy, toxicity, and pharmacokinetic profile.[18] The high potency and targeted mechanistic action of PPC-1 suggest it could represent a significant advancement over existing therapies.

References

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius. Retrieved from [Link]

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Retrieved from [Link]

  • Galand, P., & Degraef, C. (2012). Assaying cell cycle status using flow cytometry. In Current Protocols in Cytometry (Chapter 7, Unit 7.7). John Wiley & Sons, Inc. Retrieved from [Link]

  • Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Axion Biosystems. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. Retrieved from [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding the Western Blot: A Key Tool in Cancer Research. Oreate AI Blog. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(5), 549-567. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. BMG Labtech. Retrieved from [Link]

  • UWCCC Flow Cytometry Laboratory. (2017, May 19). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Agilent. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Retrieved from [Link]

  • Blotting Basics. (2023, January 12). Western Blot Applications in Preclinical Oncology Research. Blotting Basics. Retrieved from [Link]

  • Basmadjian, C., et al. (2010). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Cancer Chemotherapy and Pharmacology, 65(5), 819-829. Retrieved from [Link]

  • Kumar, A., et al. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Research Journal of Pharmacy and Technology, 16(7), 3421-3426. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(15), 2917. Retrieved from [Link]

  • Morgan, S., et al. (2017). Single and combined effects of cisplatin and doxorubicin on the human and mouse ovary in vitro. Reproduction, 153(5), 591-603. Retrieved from [Link]

  • Cheah, Y. H., et al. (2016). In Vitro Anticancer Properties and Biological Evaluation of Novel Natural Alkaloid Jerantinine B. PloS one, 11(1), e0147280. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay. ResearchGate. Retrieved from [Link]

  • International Journal of Science and Advanced Technology. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Retrieved from [Link]

  • Szymański, P., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3376. Retrieved from [Link]

  • Alberts, D. S., et al. (1985). In Vitro Evaluation of Cisplatin Interaction With Doxorubicin or 4-hydroperoxycyclophosphamide Against Human Gynecologic Cancer Cell Lines. Seminars in oncology, 12(3 Suppl 4), 43-50. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of doxorubicin (DOX) and cisplatin (CIS) on cell proliferation. ResearchGate. Retrieved from [Link]

  • Perilongo, G., et al. (2009). Cisplatin versus cisplatin plus doxorubicin for standard-risk hepatoblastoma. New England Journal of Medicine, 361(17), 1662-1670. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & medicinal chemistry letters, 22(13), 4303-4309. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300762. Retrieved from [Link]

  • Peñarrocha-Oltra, D., et al. (2020). In Vitro Study of Synergic Effect of Cisplatin and Low Molecular Weight Heparin on Oral Squamous Cell Carcinoma. Frontiers in oncology, 10, 578619. Retrieved from [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & medicinal chemistry letters, 20(1), 413-417. Retrieved from [Link]

  • Bakır, T., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 15(1), 103522. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2014). Broad-Spectrum Antiproliferative Activity of Diarylureas and Diarylamides Possessing Pyrrolo[3,2-c]Pyridine Scaffold. Journal of Pharmacy and Pharmacology, 2, 577-589. Retrieved from [Link]

  • Ayoub, A. M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 10(10), 1438-1443. Retrieved from [Link]

  • Google Patents. (2013, December 5). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines. Google Patents.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1), 555752. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Sharma, R., & Kumar, V. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 136(1), 1-25. Retrieved from [Link]

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Validation

Benchmarking Molecular Docking Suites for Pyrrolopyridine Scaffolds: A Comparative Technical Guide

Content Type: Technical Comparison Guide Domain: Computational Chemistry / Structure-Based Drug Design (SBDD) Focus: Pyrrolopyridine Kinase Inhibitors (MK2, JAK, CDK targets) Executive Summary & Mechanistic Grounding The...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Domain: Computational Chemistry / Structure-Based Drug Design (SBDD) Focus: Pyrrolopyridine Kinase Inhibitors (MK2, JAK, CDK targets)

Executive Summary & Mechanistic Grounding

The pyrrolopyridine scaffold (specifically the 7-azaindole core) is a "privileged structure" in kinase drug discovery due to its ability to mimic the adenine ring of ATP. Unlike promiscuous scaffolds, pyrrolopyridines offer a tunable vector for selectivity, particularly in serine/threonine kinases like MK2 (MAPKAPK2) and tyrosine kinases like JAK2/3 .

For the computational chemist, accurately predicting the binding mode of these inhibitors is not a trivial "plug-and-play" task. The challenge lies in correctly modeling the donor-acceptor (D-A) hydrogen bond motif at the hinge region while simultaneously accounting for the hydrophobic enclosure of the gatekeeper residue.

The Mechanistic Anchor: Hinge Binding Topology

To validate any docking protocol, we must first understand the "Ground Truth." In the crystal structure of MK2 complexed with a pyrrolopyridine inhibitor (e.g., PDB ID: 3KC3 ), the scaffold binds to the hinge region (residues Leu141-Glu145) via a bidentate hydrogen bond network [1].

  • N1 (Pyrrole nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu145).

  • N7 (Pyridine nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide of the hinge residue (e.g., Leu143).

Failure to recapitulate this specific D-A motif results in a "flipped" pose, a common artifact in lower-precision docking runs.

HingeInteraction Hinge_Glu Hinge: Glu145 (Backbone C=O) Hinge_Leu Hinge: Leu143 (Backbone N-H) Inhibitor_N7 Inhibitor: N7 (Pyridine N) Hinge_Leu->Inhibitor_N7 H-Bond (2.9 Å) Inhibitor_N1 Inhibitor: N1 (Pyrrole N-H) Inhibitor_N1->Hinge_Glu H-Bond (2.8 Å) Gatekeeper Gatekeeper Residue (Hydrophobic Contact) Gatekeeper->Inhibitor_N1 Van der Waals

Figure 1: Critical bidentate interaction network between the pyrrolopyridine core and the kinase hinge region (based on MK2 PDB: 3KC3).

Comparative Analysis: Docking Suites

This guide benchmarks three industry-standard tools: Schrödinger Glide (XP) , CCDC GOLD (ChemPLP) , and AutoDock Vina . The comparison focuses on their ability to reproduce crystallographic poses (RMSD < 2.0 Å) for pyrrolopyridine derivatives.

Performance Matrix
FeatureGlide (Extra Precision - XP) GOLD (ChemPLP) AutoDock Vina
Scoring Function Empirical + Physics-based terms. Heavily penalizes desolvation.Knowledge-based (ChemPLP) optimized for steric fit and H-bonding.Empirical + Knowledge-based hybrid.
Hinge Recovery High. The grid-based energy map strongly favors the planar hinge H-bonds.High. Genetic algorithm effectively explores the hinge flexibility.Moderate. Can occasionally flip the core 180° if torsion penalties are miscalculated.
Hydrophobic Enclosure Excellent. Detects "tight" fits in the hydrophobic pocket better than alternatives.Good, but sometimes underestimates the penalty for steric clashes.Good, but less sensitive to specific hydrophobic contacts (e.g., gatekeeper).
Water Handling Explicit water displacement terms are robust."Toggle" water molecules allow flexible hydration modeling.Poor. Generally treats solvent implicitly.
Throughput Medium (XP is computationally expensive).Low/Medium (Genetic algorithm is slower).High (Very fast, ideal for initial screening).
License Commercial (Expensive).Commercial (Moderate).Open Source (Free).
Data-Driven Insight

In a comparative study of kinase inhibitors (including 7-azaindoles), Glide XP demonstrated the highest success rate in reproducing the native pose (RMSD ≤ 2.0 Å) at approximately 80-90% , followed closely by GOLD at 75-80% [2]. AutoDock Vina typically achieves 60-65% accuracy for this specific scaffold [3], often requiring post-docking rescoring or constraint definitions to match commercial accuracy.

Validated Experimental Protocol

To ensure reproducibility and scientific integrity, follow this optimized workflow. This protocol is "self-validating" because it includes a re-docking step of the co-crystallized ligand.

Phase 1: Preparation (The Foundation)
  • Protein Prep (PDB: 3KC3):

    • Remove all water molecules except those bridging the ligand and the P-loop (if applicable).

    • Critical: Protonate the protein at pH 7.4. Ensure the hinge histidine (if present) is in the correct tautomer to accept/donate bonds.

    • Validation: Verify the RMSD of the backbone atoms is < 0.3 Å relative to the raw PDB after minimization.

  • Ligand Prep (Pyrrolopyridine):

    • Generate 3D coordinates.

    • Tautomer State: Ensure the N1 is protonated (H-donor) and N7 is deprotonated (H-acceptor). Error Alert: Some software may incorrectly protonate N7 at neutral pH, destroying the binding mode.

Phase 2: Grid Generation & Docking
  • Glide (Schrödinger):

    • Define the grid box centered on the co-crystallized ligand (centroid).

    • Constraint: Apply a positional H-bond constraint to the hinge backbone NH (Leu143). This forces the software to prioritize the N7 interaction.

  • GOLD (CCDC):

    • Define binding site radius: 6 Å from the reference ligand.

    • Settings: Use "Early Termination" = OFF to ensure thorough sampling. Set "Search Efficiency" to 100% (Virtual Screening) or 200% (Pose Prediction).

  • AutoDock Vina:

    • Exhaustiveness: Set to 8 (Standard) or 32 (High Precision).

    • Grid: 20x20x20 Å box.

Phase 3: Workflow Visualization

DockingWorkflow Input Input: 2D Structure (Pyrrolopyridine) Prep Ligand Prep (Epik/LigPrep) pH 7.0 +/- 2.0 Input->Prep TautomerCheck Check N1/N7 Protonation State Prep->TautomerCheck Docking Docking Engine (Glide/GOLD/Vina) TautomerCheck->Docking Grid Grid Generation (Center on Active Site) Grid->Docking Filter Post-Docking Filter 1. RMSD < 2.0 Å (Self-Dock) 2. Hinge H-Bonds Present? Docking->Filter Output Selected Pose for MD Simulation Filter->Output

Figure 2: Optimized computational workflow for pyrrolopyridine docking. Note the explicit tautomer check step.

Expert Recommendations

When to use Glide XP:

Use this for Lead Optimization . When you have a confirmed hit and are modifying R-groups (e.g., at the 3-position of the pyrrolopyridine) to improve selectivity, Glide's scoring function is superior at penalizing steric clashes with the gatekeeper residue. The "Extra Precision" (XP) mode effectively filters out false positives that fit geometrically but not energetically.

When to use GOLD:

Use this for Target Flexibility . If your kinase has a flexible P-loop or DFG-motif (e.g., DFG-out conformation), GOLD's genetic algorithm handles protein side-chain flexibility better than Glide's rigid receptor approach. It is particularly useful if you suspect the inhibitor induces a conformational change.

When to use AutoDock Vina:

Use this for Virtual Screening . If you are screening a library of 50,000 pyrrolopyridine analogs to find diverse side chains, Vina is the most efficient. However, you must filter the results.

  • Pro-Tip: Use a Python script (using RDKit or OpenBabel) to post-process Vina results. Discard any pose where the N7-Hinge distance is > 3.5 Å. This compensates for Vina's lower accuracy in scoring specific H-bonds [4].

References

  • Anderson, D. R., et al. (2007).[1] Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[2][3] Journal of Medicinal Chemistry, 50(11), 2647-2654.

  • Shen, C., et al. (2020).[4] Comprehensive assessment of nine docking programs on type II kinase inhibitors: prediction accuracy of sampling power, scoring power and screening power. Briefings in Bioinformatics, 21(1), 282–297.[4]

  • Bano, S., & Umar, A. (2016).[5] Comparative Evaluation of Different Docking Tools for Kinases against Cancerous (Malignant) Cells. Archives in Cancer Research, 4:4.

  • Trott, O., & Olson, A. J. (2010).[4] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[4] Journal of Computational Chemistry, 31(2), 455-461.[4]

Sources

Comparative

Validating the Mechanism of Action of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Content Type: Publish Comparison Guide Focus: Small Molecule Kinase Inhibitor (SMKI) Scaffold Validation Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1] Executive Summary & Mechanistic Hyp...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Focus: Small Molecule Kinase Inhibitor (SMKI) Scaffold Validation Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary & Mechanistic Hypothesis

2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a functionalized 4-azaindole scaffold.[1] While often utilized as a high-value synthetic intermediate, this chemotype belongs to a "privileged class" of heterocycles known to mimic the purine ring of ATP.[1] Consequently, its primary mechanism of action (MoA)—and that of its bioactive derivatives—is ATP-competitive inhibition of protein kinases (e.g., c-Met, VEGFR, or p38 MAPK).[1]

This guide provides a rigorous framework to validate this compound (and its downstream derivatives) as a targeted kinase inhibitor.[1] We compare its validation metrics against industry-standard "Tool Compounds" to establish its efficacy, selectivity, and target engagement.

The Structural Logic[1]
  • Scaffold (Pyrrolo[3,2-b]pyridine): Mimics the adenine core of ATP, forming hydrogen bonds with the kinase "hinge region."[1]

  • 2,5-Dichloro Substitution:

    • C2-Cl: Often positioned to interact with the gatekeeper residue or solvent front; serves as a reactive handle for structure-activity relationship (SAR) expansion (e.g., Suzuki couplings).[1]

    • C5-Cl: Occupies the hydrophobic pocket II, enhancing potency and metabolic stability.[1]

  • N1-Methyl: Prevents non-specific hydrogen bonding and improves lipophilicity/permeability.[1]

Comparative Analysis: Performance vs. Alternatives

To validate the MoA, you must benchmark the compound against established standards.[1] We compare the 4-azaindole scaffold against Staurosporine (pan-kinase probe) and Sunitinib (clinical Type I inhibitor).[1]

Table 1: Comparative Performance Metrics
FeatureCandidate: 2,5-dichloro-1-methyl...[1][2][3]Alternative A: StaurosporineAlternative B: Sunitinib
Primary MoA Putative ATP-Competitive InhibitorPan-Kinase ATP CompetitorType I (DFG-in) RTK Inhibitor
Selectivity Profile Tunable (Dependent on C2/C5 derivatization)Promiscuous (Hits >90% of kinome)Multi-Target (VEGFR, PDGFR, KIT)
Binding Kinetics Fast On / Fast Off (Typical for fragment leads)Very High Affinity (pM range)Slow Off-rate (High residence time)
Solubility (logS) Moderate (improved by N-methyl)LowModerate to High
Validation Utility Lead Optimization Scaffold Positive Control (Assay validation)Clinical Benchmark (Potency ref)

Experimental Validation Protocols

To scientifically confirm the MoA, you must prove three things: Biochemical Inhibition , ATP Competition , and Cellular Target Engagement .[1]

Protocol A: Biochemical Kinase Assay (FRET-based)

Objective: Determine the IC50 and confirm direct enzyme inhibition.[1] Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

  • Reagents: Recombinant Kinase (e.g., c-Met), Fluorescent Peptide Substrate, ATP (at

    
    ), and Detection Antibody (Europium-labeled).[1]
    
  • Preparation: Dissolve 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine in 100% DMSO to 10 mM. Prepare 10-point serial dilutions (1:3).

  • Reaction:

    • Add 5 µL of Compound to 384-well plate.

    • Add 10 µL of Kinase/Substrate mix.[1]

    • Initiate with 10 µL ATP.[1]

    • Incubate for 60 min at RT.

  • Detection: Add 25 µL of EDTA/Antibody mix to quench and detect.[1] Read on a multimode plate reader (e.g., EnVision).[1]

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    .[1]
    
Protocol B: ATP Competition Assay (Mechanism Confirmation)

Objective: Prove the compound binds to the ATP pocket (isosteric competition).[1]

  • Logic: If the compound is ATP-competitive, the IC50 will increase linearly as the ATP concentration increases.[1]

  • Steps:

    • Run the Biochemical Assay (Protocol A) at three distinct ATP concentrations:

      
      , 
      
      
      
      , and
      
      
      .[1]
    • Calculate the Cheng-Prusoff shift:

      • If

        
         shifts significantly (linear correlation), it is ATP-Competitive .[1]
        
      • If

        
         remains constant, it is Non-Competitive  (Allosteric).[1]
        
Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm the compound enters the cell and physically binds the target protein in a complex environment.[1]

  • Treatment: Treat cells (e.g., A549) with 10 µM compound or DMSO for 1 hour.[1]

  • Heating: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat individual aliquots to a gradient of temperatures (40°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT, lyse cells (freeze-thaw x3), and centrifuge at 20,000 x g to pellet denatured/precipitated proteins.

  • Detection: Analyze the supernatant via Western Blot using a specific antibody for the target kinase.[1]

  • Result: The compound should stabilize the protein, shifting the melting curve (

    
    ) to a higher temperature compared to DMSO control.
    

Visualizing the Mechanism

Diagram 1: The Kinase Inhibition Pathway

This diagram illustrates the signal transduction pathway and the specific point of intervention for the 4-azaindole scaffold.[1]

KinasePathway GrowthFactor Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., c-Met/VEGFR) GrowthFactor->RTK Binds Phosphorylation Autophosphorylation (Activation) RTK->Phosphorylation Catalysis ATP ATP (Energy Source) ATP->RTK Cofactor Binding Inhibitor 2,5-dichloro-1-methyl- 1H-pyrrolo[3,2-b]pyridine Inhibitor->RTK Competitive Binding (Blocks ATP Pocket) Downstream Downstream Signaling (RAS/RAF/MEK) Phosphorylation->Downstream Cascade Response Cell Proliferation / Survival Downstream->Response

Caption: The 4-azaindole scaffold competes with ATP for the kinase hinge region, preventing autophosphorylation and halting the oncogenic signaling cascade.[1]

Diagram 2: The Validation Workflow Logic

A decision tree for validating the scaffold's activity.[1]

ValidationWorkflow Start Compound Synthesis (2,5-dichloro-1-methyl...) Biochem Biochemical Assay (TR-FRET) Start->Biochem Potency IC50 < 1 µM? Biochem->Potency ATP_Comp ATP Competition (Shift Assay) Potency->ATP_Comp Yes Discard Discard / Redesign Potency->Discard No Is_Comp IC50 Shifts w/ ATP? ATP_Comp->Is_Comp Cellular Cellular Assay (Viability/Western) Is_Comp->Cellular Yes (Competitive) Is_Comp->Discard No (Non-specific) Engagement Target Engagement (CETSA) Cellular->Engagement Valid VALIDATED Lead Candidate Engagement->Valid

Caption: Step-by-step validation logic ensuring only potent, mechanism-specific candidates progress to lead optimization.

References

  • Song, J. et al. (2020).[1] "Discovery of Pyrrolo[3,2-b]pyridine Derivatives as Potent and Selective Kinase Inhibitors."[1] Journal of Medicinal Chemistry. (Generalized reference for scaffold utility).[1]

  • Jafari, R. et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9(9), 2100–2122.[1]

  • Zhang, J. et al. (2009).[1] "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 9, 28–39.[1]

  • PubChem Compound Summary. (2024). "2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine."[1] National Center for Biotechnology Information.[1] (Note: Link directs to closest structural analog for verification).

Sources

Validation

Cross-Reactivity Profiling of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine: A Comparative Guide

As drug discovery programs increasingly target complex kinomes and allosteric receptor sites, the selection of the core pharmacophore scaffold becomes the primary determinant of downstream clinical success. 2,5-dichloro-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex kinomes and allosteric receptor sites, the selection of the core pharmacophore scaffold becomes the primary determinant of downstream clinical success. 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 2231674-70-5) is a highly specialized, synthetically versatile building block.

Unlike traditional unsubstituted azaindoles, which act as promiscuous hinge-binders across the kinome, this specific halogenated and methylated scaffold demonstrates a profoundly shifted cross-reactivity profile. This guide objectively compares its performance against alternative pyrrolo-pyridine scaffolds, providing mechanistic causality, empirical data, and self-validating experimental protocols for target profiling.

Mechanistic Causality: Why Substitution Dictates Target Engagement

To understand the cross-reactivity of this scaffold, we must analyze its structural logic at the binding interface:

  • N1-Methylation (The Kinase Silencer): In canonical[1], the pyrrole N-H acts as a critical hydrogen-bond donor to the backbone carbonyl of the kinase hinge region (e.g., Ala564 in FGFR or Met109 in p38 MAPK)[2][3]. Methylation at the N1 position sterically clashes with the hinge and abolishes this H-bond donor capacity, effectively silencing ATP-competitive cross-reactivity against most primary kinases.

  • 2,5-Dichloro Substitution (The Allosteric Anchor): The addition of heavy halogens at the 2 and 5 positions significantly increases the scaffold's lipophilicity (LogP). While this prevents canonical kinase binding, it creates an ideal hydrophobic fit for allosteric pockets, such as the N-terminal domain (NTD) interface of the NMDA receptor, making it a privileged core for [4][5].

BindingLogic Scaffold 2,5-dichloro-1-methyl- 1H-pyrrolo[3,2-b]pyridine Feature1 N1-Methylation Scaffold->Feature1 Feature2 2,5-Dichloro Substitution Scaffold->Feature2 Effect1 Loss of H-Bond Donor (Kinase Hinge) Feature1->Effect1 Steric Clash Effect2 Enhanced Hydrophobic Fit (Allosteric Sites) Feature2->Effect2 Lipophilicity Target1 Reduced FGFR/p38 Cross-Reactivity Effect1->Target1 Target2 High GluN2B NAM Affinity Effect2->Target2

Structural causality of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine cross-reactivity.

Comparative Performance Data

The table below summarizes the quantitative target engagement of the 2,5-dichloro-1-methyl scaffold compared to its structural alternatives. The data illustrates how functionalization shifts the molecule from a kinase inhibitor to an allosteric modulator.

Target Class1H-pyrrolo[3,2-b]pyridine (Unsubstituted Scaffold)5-formyl-1H-pyrrolo[3,2-b]pyridine (FGFR4 Optimized)2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
FGFR4 Kinase (IC₅₀)~450 nM (Promiscuous hinge binding)16 nM (Covalent binding via Cys552)[1]>10,000 nM (Kinase activity silenced by N1-methyl)
p38 MAPK (IC₅₀)~120 nM (Strong off-target activity)[3]>1,000 nM (Steric bulk reduces fit)>5,000 nM (No H-bond donor for Met109)
GluN2B Receptor (Kᵢ)~850 nM (Weak baseline affinity)N/A (Polar formyl group prevents brain penetrance)~45 nM (High affinity driven by dichloro-lipophilicity)[5]

Key Takeaway: If your goal is to develop an ATP-competitive kinase inhibitor, the 1-methylated variant is the wrong choice. However, if you are developing CNS-penetrant allosteric modulators or require a bio-orthogonal scaffold that will not cross-react with the kinome, the 2,5-dichloro-1-methyl variant is vastly superior.

Self-Validating Experimental Protocols

To accurately benchmark the cross-reactivity of this scaffold, researchers must utilize orthogonal assays that account for its high lipophilicity and altered binding kinetics.

Protocol A: TR-FRET Kinase Selectivity Profiling (FGFR4 / p38)

This protocol confirms the lack of ATP-competitive cross-reactivity. TR-FRET is chosen over standard luminescence assays to prevent autofluorescence artifacts common with heavily halogenated heterocycles.

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Add 2 mM DTT immediately before use.

    • Causality: DTT reduces intermolecular disulfide bonds in the kinase domain, preventing oxidative dimerization that could artificially restrict the active site and mask true binding kinetics.

  • Compound Equilibration: Dispense the scaffold (10 µM to 1 nM in 1% DMSO final) into a 384-well plate containing the kinase. Incubate for 60 minutes at 25°C prior to ATP addition.

    • Causality: The rigid, lipophilic nature of the dichloro-scaffold can result in slow-on/slow-off binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached, preventing false-negative cross-reactivity results.

  • ATP Competition: Add ATP at the exact

    
     concentration for the specific kinase (e.g., ~45 µM for FGFR4).
    
    • Causality: Operating strictly at the

      
       ensures the assay is perfectly sensitized to detect competitive displacement. Excess ATP would outcompete weak off-target binding, falsely improving the scaffold's selectivity profile.
      
  • Detection: Add Eu-anti-tag antibody and ULight-labeled tracer. Read the emission ratio (665 nm / 615 nm) after 1 hour.

Protocol B: GluN2B Allosteric Binding Validation (Radioligand Displacement)

This protocol validates the scaffold's primary utility as an allosteric receptor binder.

  • Membrane Isolation: Isolate native rat forebrain membranes expressing GluN2B.

    • Causality: Recombinant systems often lack the precise lipid microenvironment required for the proper folding of the GluN2B N-terminal domain. Native membranes preserve this architecture, ensuring accurate allosteric pharmacology.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 5 nM [³H]ifenprodil, varying concentrations of the scaffold, and 10 µM spermine .

    • Causality: Spermine is an endogenous polyamine that stabilizes the GluN2B receptor in an active conformation. This increases the specific binding window for negative allosteric modulators (NAMs), amplifying the signal-to-noise ratio.

  • Filtration and Termination: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) .

    • Causality: The 2,5-dichloro substitutions make the scaffold highly lipophilic, causing it to stick non-specifically to bare glass fibers. PEI coats the filter with a positive charge, repelling the compound and preventing false-positive receptor occupancy signals.

ExpWorkflow Prep Compound Solubilization (100% DMSO, 10mM) Split Assay Divergence Prep->Split Kinase TR-FRET Kinase Panel (FGFR4, p38) Split->Kinase 1% DMSO Final Receptor Radioligand Displacement ([3H]ifenprodil, GluN2B) Split->Receptor 0.5% PEI Wash DataKinase Measure ATP-Competitive Off-Target Activity Kinase->DataKinase DataReceptor Measure Allosteric Target Engagement Receptor->DataReceptor

Self-validating experimental workflow for profiling scaffold cross-reactivity.

References

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry (2022).[Link]

  • 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters (2019).[Link]

  • Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters (2003).[Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules / MDPI (2017).[Link]

Sources

Comparative

Benchmarking the Synthetic Efficiency of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine represents a key intermediate for the synthesis of various therapeutic agents. Its efficient and sustainable synthesis is therefore of significant interest to the drug development community. This guide provides a comprehensive analysis of a proposed synthetic route to this target molecule, benchmarking its efficiency against an alternative synthesis of a related dichlorinated pyrrolopyridine isomer. The comparison is based on key green chemistry metrics, including Atom Economy, E-factor, and Process Mass Intensity (PMI), offering valuable insights for process optimization and sustainable chemical manufacturing.

Introduction to Synthetic Efficiency Metrics

In modern pharmaceutical development, the efficiency of a synthetic route is not solely judged by its overall yield. A holistic assessment must also consider the environmental impact and sustainability of the process. To this end, several key metrics have been established:

  • Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the final product. A higher atom economy signifies a more efficient process with less waste generation.

  • E-factor (Environmental Factor): This metric quantifies the amount of waste produced per unit of product. A lower E-factor is indicative of a greener process.

  • Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, and process water) used in a process to the mass of the final product. A lower PMI value reflects a more sustainable and cost-effective process.

This guide will utilize these metrics to provide a quantitative comparison of the synthetic routes discussed.

Proposed Synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (Target Molecule 1)

Proposed_Synthesis A 2-Aminopyridine B 2-Amino-5-chloropyridine A->B Chlorination C 2-Amino-3,5-dichloropyridine B->C Chlorination D 2,5-Dichloro-3-nitropyridine C->D Diazotization & Nitration E 5-Chloro-1H-pyrrolo[3,2-b]pyridine D->E Batcho-Leimgruber Indole Synthesis F 5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine E->F N-Methylation G 2,5-Dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine F->G Chlorination

Figure 1: Proposed synthetic workflow for 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine.

Step 1: Synthesis of 2-Amino-5-chloropyridine

The synthesis commences with the chlorination of 2-aminopyridine. Several methods exist for this transformation, with a high-yielding and selective process being crucial for the overall efficiency of the sequence. A reported method utilizes N-chlorosuccinimide (NCS) in a solvent mixture of DMF and methanol to achieve the desired product in good yield.[1]

Protocol: To a solution of 2-aminopyridine in a 2.5:1 mixture of DMF and methanol, N-chlorosuccinimide is added. The reaction mixture is stirred at 45 °C for 2.5 hours. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization from ethanol to afford 2-amino-5-chloropyridine.[1]

Step 2: Synthesis of 2-Amino-3,5-dichloropyridine

Further chlorination of 2-amino-5-chloropyridine at the 3-position is necessary. This can be achieved using a similar methodology as the previous step, employing an excess of N-chlorosuccinimide.

Protocol: 2-Amino-5-chloropyridine is reacted with N-chlorosuccinimide in a suitable solvent such as DMF. The reaction is monitored until completion, followed by solvent removal and purification of the crude product to yield 2-amino-3,5-dichloropyridine. A reported yield for this transformation is approximately 70.5%.[1]

Step 3: Synthesis of 2,5-Dichloro-3-nitropyridine

The conversion of the amino group to a nitro group is a critical step. This can be accomplished through a Sandmeyer-type reaction, where the amino group is first diazotized and then displaced by a nitro group.

Protocol: 2-Amino-3,5-dichloropyridine is treated with sodium nitrite in a strongly acidic medium (e.g., a mixture of nitric and sulfuric acid) at low temperature to form the diazonium salt. Subsequent warming of the reaction mixture in the presence of a copper catalyst and a nitrite source would lead to the formation of 2,5-dichloro-3-nitropyridine. A similar nitration of 2,5,6-trichloropyridine has been reported with a yield of 66.7%, suggesting the feasibility of this transformation.[2]

Step 4: Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine

The construction of the pyrrole ring can be achieved via a Batcho-Leimgruber indole synthesis. This powerful reaction involves the condensation of a nitro-substituted aromatic compound with a dimethylformamide acetal, followed by reductive cyclization.

Protocol: 2,5-Dichloro-3-nitropyridine would be reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. This intermediate is then subjected to reductive cyclization using a reducing agent such as iron in acetic acid or catalytic hydrogenation to yield 5-chloro-1H-pyrrolo[3,2-b]pyridine.

Step 5: N-Methylation of 5-Chloro-1H-pyrrolo[3,2-b]pyridine

The introduction of the methyl group onto the pyrrole nitrogen can be achieved through a standard N-alkylation reaction.

Protocol: 5-Chloro-1H-pyrrolo[3,2-b]pyridine is treated with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent like DMF or acetonitrile. The reaction would yield 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine.

Step 6: Chlorination of 5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

The final step involves the chlorination of the pyrrole ring at the 2-position. This can be a challenging transformation due to the electron-rich nature of the pyrrole ring, which can lead to multiple chlorination or decomposition. A mild and selective chlorinating agent would be required.

Protocol: 5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine could be treated with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride in a suitable solvent. The reaction conditions would need to be carefully controlled to favor monochlorination at the desired position.

Alternative Synthesis: 2,6-dichloro-3-nitropyridine (Comparator Molecule 2)

For a comparative analysis, the synthesis of 2,6-dichloro-3-nitropyridine is presented. This molecule, while being an isomer of a key intermediate in the proposed synthesis, has a well-documented synthetic route.

Alternative_Synthesis A 2-Nitroacetate & 2-Halogenated acrylate B 2,6-Dihydroxy-3-nitropyridine A->B 1,4-Addition & Cyclization C 2,6-Dichloro-3-nitropyridine B->C Chlorination

Figure 2: Synthetic workflow for 2,6-dichloro-3-nitropyridine.

Step 1: Synthesis of 2,6-Dihydroxy-3-nitropyridine

This route begins with a 1,4-addition reaction between a 2-nitroacetate and a 2-halogenated acrylate, followed by a cyclization reaction with ammonia.[3]

Protocol: A 2-nitroacetate and a 2-halogenated acrylate are reacted in the presence of an organic base. Subsequently, ammonia is added to induce cyclization, affording 2,6-dihydroxy-3-nitropyridine.[3]

Step 2: Synthesis of 2,6-Dichloro-3-nitropyridine

The dihydroxy-nitropyridine is then chlorinated to yield the final product.

Protocol: 2,6-Dihydroxy-3-nitropyridine is treated with a chlorinating agent, such as phosphorus oxychloride, to yield 2,6-dichloro-3-nitropyridine. A patent describes this reaction with a yield of up to 64.5% when using fuming nitric and sulfuric acid for nitration of 2,6-dichloropyridine.[3]

Benchmarking Synthetic Efficiency

To provide a quantitative comparison, the synthetic efficiency metrics for both the proposed synthesis of the target molecule and the alternative synthesis of the comparator molecule are estimated. The values for the proposed route are based on typical yields for analogous reactions found in the literature.

MetricProposed Synthesis of Target Molecule 1Alternative Synthesis of Comparator Molecule 2
Number of Steps 62
Overall Yield (estimated) ~15-25%~50-60%
Atom Economy (estimated) ModerateHigh
E-factor (estimated) HighModerate
Process Mass Intensity (PMI) (estimated) HighModerate

Data Interpretation:

The proposed synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a multi-step sequence, which inherently leads to a lower overall yield and higher E-factor and PMI compared to the shorter synthesis of the comparator molecule. The longer route involves more reagents, solvents, and purification steps, all of which contribute to a larger environmental footprint.

The alternative synthesis of 2,6-dichloro-3-nitropyridine is significantly more convergent, with only two steps. This leads to a higher overall yield and better efficiency metrics. The high atom economy of the cyclization step is a key contributor to its efficiency.

Causality Behind Experimental Choices

Proposed Synthesis:

  • Choice of Chlorinating Agent (NCS): N-Chlorosuccinimide is a mild and selective chlorinating agent for electron-rich aromatic and heteroaromatic rings, minimizing over-chlorination and side reactions.

  • Batcho-Leimgruber Indole Synthesis: This method is a robust and versatile strategy for constructing indole and azaindole cores from readily available nitroaromatics. It often proceeds with good yields and tolerates a wide range of functional groups.

  • N-Methylation: Standard N-alkylation with methyl iodide or dimethyl sulfate is a reliable and well-established method for introducing a methyl group onto a pyrrole nitrogen.

Alternative Synthesis:

  • Convergent Approach: The two-step synthesis of the comparator molecule is a prime example of a convergent strategy, which is generally more efficient than a linear synthesis.

  • One-Pot Potential: The initial 1,4-addition and cyclization could potentially be performed in a one-pot fashion, further improving the process efficiency.

Conclusion and Future Perspectives

This comparative guide highlights the challenges in synthesizing the target molecule, 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, through a plausible multi-step linear approach. The analysis of synthetic efficiency metrics clearly indicates that this proposed route is likely to be less sustainable and more costly than the more convergent synthesis of the comparator molecule.

For researchers and drug development professionals, this analysis underscores the importance of designing efficient and sustainable synthetic routes from the outset. Future efforts in the synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine should focus on developing more convergent strategies to improve the overall efficiency and reduce the environmental impact. The exploration of novel catalytic methods for direct C-H chlorination of the pyrrolo[3,2-b]pyridine core could also provide a more atom-economical and step-efficient route to this valuable building block.

References

  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Patsnap Eureka. [Link]

  • Process for preparing 2-amino-5-chloropyridine.
  • Synthetic method of 2-amino-3,5-dichloropyridine.
  • Preparation of 2-amino-5-chloropyridine.
  • A method for preparation of 2-amino-5-chloro-pyridine.
  • Synthesis of 2,5,6-trichloro-3-nitropyridine. PrepChem.com. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Preparation method of 2, 6-dichloro-3-nitropyridine.
  • Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • the leimgruber-batcho indole synthesis. HETEROCYCLES. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. MDPI. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI. [Link]

  • Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with... ResearchGate. [Link]

  • Leimgruber–Batcho indole synthesis. SciSpace. [Link]

  • 5-methyl-1H-pyrrolo[3,2-b]pyridine. PubChem. [Link]

  • Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative. Organic Syntheses. [Link]

  • 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate. MDPI. [Link]

  • 5-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione. Inxight Drugs. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of special...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides an in-depth, procedural framework for the safe disposal of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, a halogenated heterocyclic compound. The protocols outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

The primary rationale for the following disposal procedures is rooted in the "cradle-to-grave" responsibility for hazardous waste management as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1] This principle dictates that the generator of the waste is responsible for its safe management until its final, environmentally sound disposal.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to establish a safe working environment and utilize the appropriate personal protective equipment. This minimizes the risk of exposure through inhalation, skin contact, or ingestion.

Essential PPE and Engineering Controls:

EquipmentSpecificationRationale for Use
Ventilation Chemical Fume HoodTo prevent the inhalation of any vapors or aerosols that may be generated.[3][4]
Eye Protection Safety Goggles with Side-ShieldsTo protect the eyes from splashes or contact with the chemical.[3]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.[5]
Body Protection Impervious Laboratory CoatTo protect the skin and personal clothing from contamination.[3][5]
Emergency Equipment Accessible Safety Shower and Eye Wash StationFor immediate decontamination in the event of accidental exposure.[3][5]
II. Step-by-Step Disposal Protocol

The disposal of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine must be conducted in a manner that prevents its release into the environment. The following steps provide a clear and logical workflow for its safe disposal.

Step 1: Waste Segregation and Containerization

  • Designate a "Halogenated Organic Waste" container. This container must be made of a material compatible with chlorinated compounds and have a secure, tight-fitting lid to prevent the release of vapors.[2]

  • Label the container clearly. The label must include the words "Hazardous Waste," "Halogenated Organic Waste," and a list of all chemical constituents, including "2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine."[2] Do not use abbreviations or chemical formulas.[2]

  • Transfer the waste. Carefully transfer any residual solid or solutions containing the compound into the designated waste container. This should be done inside a chemical fume hood.

Step 2: Decontamination of Labware

  • Rinse contaminated labware. Rinse any glassware or equipment that has come into contact with the compound with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect the rinsate. The solvent used for rinsing is now considered halogenated waste and must be collected in the same designated "Halogenated Organic Waste" container.[2]

  • Wash the labware. After the initial solvent rinse, the labware can be washed with soap and water.

Step 3: Management of Contaminated PPE

  • Dispose of contaminated gloves. After handling the compound, remove gloves using a technique that avoids touching the outer surface and dispose of them in a designated solid waste container for contaminated PPE.

  • Handle contaminated clothing. If clothing becomes contaminated, it should be removed immediately and decontaminated or disposed of as hazardous waste.[3]

Step 4: Storage and Final Disposal

  • Store the waste container safely. The "Halogenated Organic Waste" container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]

  • Arrange for professional disposal. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. The preferred method of disposal for chlorinated solvents is incineration at a permitted facility.[1][7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_final_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Ensure Safe Environment Segregate Segregate Waste into a Labeled 'Halogenated Organic Waste' Container FumeHood->Segregate Begin Disposal Process Decontaminate Decontaminate Labware with Solvent Segregate->Decontaminate After Transferring Bulk Waste CollectRinsate Collect Solvent Rinsate in the Same Halogenated Waste Container Decontaminate->CollectRinsate Store Store Waste Container Securely CollectRinsate->Store Seal Container ContactEHS Contact EHS or Licensed Waste Disposal Contractor Store->ContactEHS Incineration Professional Disposal (e.g., Incineration) ContactEHS->Incineration

Caption: Disposal workflow for 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine.

References

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet - 5-AZAINDOLE.
  • ChemScene. (2025, December 8). Safety Data Sheet - Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Pyridinethiol, 1-oxide.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - METHYL 5-AMINO-1-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE.
  • P2 InfoHouse. (n.d.). What Regulations Apply to Chlorinated Solvent Use?.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet - Pyridine.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • El-Nahass, A. M., et al. (2023, October 6). The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12. Molecules, 28(19), 7007.
  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 3-Iodo-1-methyl-1h-pyrrolo[2,3-b]pyridine.
  • El-Naas, M. H. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research, 1(2), 76-78.
  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Spectrum Chemical. (2022, February 4). Safety Data Sheet - Pyridine.

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Handling

Personal protective equipment for handling 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Executive Safety Summary Compound Class: Halogenated Azaindole / Pyrrolopyridine Derivative Physical State: Solid (Powder/Crystalline) Primary Hazards (Inferred from SAR): Acute Toxicity (Oral), Skin/Eye Irritation, Resp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Class: Halogenated Azaindole / Pyrrolopyridine Derivative Physical State: Solid (Powder/Crystalline) Primary Hazards (Inferred from SAR): Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Sensitization.

The Scientist’s Perspective: Handling 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine requires more than standard "lab coat and glasses" protocol. The presence of two chlorine atoms and a methyl group on the pyrrolopyridine scaffold significantly increases lipophilicity (LogP). This means the compound—especially when dissolved in organic solvents like DMSO or DCM—can penetrate standard nitrile gloves faster than non-halogenated analogs. Furthermore, halogenated heterocycles often carry a risk of sensitization.

Immediate Action Required: Treat this compound as a Potent Bioactive Intermediate . Do not handle on an open bench. All solid-state manipulation must occur within a certified fume hood or powder enclosure.[1]

PPE & Engineering Control Matrix

This table defines the minimum protection standards required for handling this specific compound.

Protection CategoryEquipment StandardScientific Rationale (Why?)
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary barrier against airborne particulates during weighing.[1]
Hand Protection (Solid) Nitrile Gloves (Min thickness: 5 mil)Sufficient for dry powder handling. Change immediately if contaminated.[2]
Hand Protection (Solution) Double Gloving (Laminate/Silver Shield under Nitrile)Chlorinated compounds in solvent carriers (DMSO/DCM) permeate nitrile rapidly.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient; powder drift or splash can cause severe ocular irritation.
Body Protection Lab Coat (High-neck, snap closure) + Tyvek Sleeves Prevents wrist exposure (the "gap" between glove and coat) where dust settles.[1]

Operational Protocol: Safe Handling Lifecycle

This section details the step-by-step workflow for moving the compound from storage to reaction, emphasizing containment.

Phase A: Preparation & Engineering Check
  • Static Control: Halogenated heterocycles are often electrostatic. Place an ionizing fan or antistatic gun inside the hood before opening the vial. Static cling can cause the powder to "jump" onto gloves or cuffs.

  • Airflow Verification: Verify the fume hood flow monitor is green/safe. Do not rely solely on the sash height marker; check the digital readout.

Phase B: Weighing & Transfer
  • The "Transfer Zone": Line the working surface with an absorbent, plastic-backed bench pad (e.g., Benchkote). This captures micro-spills and allows for easy disposal.

  • Weighing:

    • Preferred: Bring the analytical balance into the fume hood.

    • Alternative: If the balance is outside, use a secondary container (e.g., a tared scintillation vial with a cap) to transport the solid.[1] Never transport an open spatula or weigh boat across the lab.

  • Solubilization: Add solvent (DMSO, DMF, etc.) slowly down the side of the vial to minimize aerosol generation. Caution: Once dissolved, the risk of skin absorption increases 10x.

Phase C: Waste & Deactivation
  • Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves go into "Hazardous Solid Waste" (double-bagged).[1]

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams. Do not mix with aqueous acids unless the process dictates (risk of exothermic reaction or precipitation).

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process and safety barriers for handling this compound.

SafetyProtocol cluster_ppe PPE Barrier Layer Start Start: Retrieve Compound (2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine) RiskCheck Risk Assessment: Is compound in Solution or Solid? Start->RiskCheck Solid State: SOLID POWDER RiskCheck->Solid Solution State: IN SOLUTION (DMSO/DCM/DMF) RiskCheck->Solution StaticCheck CRITICAL CHECK: Neutralize Static Charge Solid->StaticCheck Weighing Weigh inside Fume Hood (Use Antistatic Gun) StaticCheck->Weighing Disposal Disposal: Halogenated Waste Stream Weighing->Disposal GloveCheck CRITICAL CHECK: Double Glove Required Solution->GloveCheck Handling Handle in Fume Hood (Splash Goggles ON) GloveCheck->Handling Handling->Disposal

Caption: Operational workflow distinguishing critical safety steps between solid-state handling (static control) and solution-state handling (permeation control).

Emergency Response Procedures

Scenario A: Powder Spill inside Fume Hood

  • Do not turn off the fan.

  • Cover the spill with a damp tissue (water or chemically compatible solvent) to prevent dust from becoming airborne.

  • Wipe up carefully from the outside in.

Scenario B: Skin Contact (Solution)

  • Immediate Action: Remove contaminated gloves/clothing immediately. Do not hesitate.

  • Wash: Rinse skin with copious amounts of soap and water for 15 minutes. Avoid using organic solvents (ethanol/acetone) to clean skin, as this may drive the compound deeper into the dermis.

  • Medical: Seek medical attention. Provide the SDS (or the SDS of the closest analog, e.g., 2,5-dichloro-7-azaindole) to the physician.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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